4-ethylhexan-1-ol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-ethylhexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-3-8(4-2)6-5-7-9/h8-9H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGDVTUGYZAYIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-ethylhexan-1-ol chemical and physical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-ethylhexan-1-ol, including its structural data, physicochemical characteristics, and relevant experimental protocols.
General Information and Chemical Identifiers
This compound is a branched-chain primary alcohol. Its structure consists of a six-carbon hexane chain with an ethyl group substituent at the fourth carbon and a primary alcohol group at the first position.[1] This branching influences its physical properties, such as boiling point and solubility, when compared to its linear isomer, 1-octanol.[1]
The table below summarizes the key identifiers for this compound.
| Identifier | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 66576-32-7 | [3] |
| Molecular Formula | C₈H₁₈O | [2][3] |
| Molecular Weight | 130.23 g/mol | [2] |
| Canonical SMILES | CCC(CC)CCCO | [2][3] |
| InChI | InChI=1S/C8H18O/c1-3-8(4-2)6-5-7-9/h8-9H,3-7H2,1-2H3 | [2][3] |
| InChIKey | RLGDVTUGYZAYIX-UHFFFAOYSA-N | [2][3] |
Physicochemical Properties
This compound is a colorless liquid at room temperature.[3] It is characterized by moderate volatility and is poorly soluble in water but soluble in many organic solvents.[3] The following table details its key physical and chemical properties.
| Property | Value | Source |
| Appearance | Colorless liquid | [3] |
| Boiling Point | ~163 °C (at 760 Torr) | [3] |
| 96 °C (at 20 Torr) | [4] | |
| Flash Point | 64.2 °C | [3] |
| Density (Predicted) | 0.821 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 15.17 ± 0.10 | [4] |
| LogP (Computed) | 2.7 | [2] |
| Solubility | Poorly soluble in water; soluble in many organic solvents | [3] |
Experimental Protocols
Detailed experimental protocols for this compound are not extensively published. However, standard organic chemistry methodologies for the synthesis, purification, and characterization of primary alcohols are applicable.
3.1. Synthesis Methods
Several industrial-scale synthesis routes can be employed to produce this compound:
-
Hydrogenation of 4-ethylhexanal: This method involves the reduction of the corresponding aldehyde, 4-ethylhexanal, to form the primary alcohol.[3]
-
Oxo Process (Hydroformylation): This process involves the reaction of an appropriate olefin with carbon monoxide and hydrogen, followed by hydrogenation of the resulting aldehyde to yield the alcohol.[3]
-
Guerbet Reaction: This reaction involves the dimerization of lower-chain alcohols under specific catalytic conditions to produce higher-branched alcohols like this compound.[3]
3.2. Purification: Distillation
A standard protocol for purifying a liquid alcohol like this compound is distillation. This technique separates compounds based on differences in their boiling points.
-
Apparatus Setup: A distillation apparatus is assembled using a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Procedure:
-
The crude this compound is placed in the round-bottom flask with a few boiling chips to ensure smooth boiling.[5]
-
The mixture is heated, and the temperature is monitored. The vapor of the compound with the lower boiling point will rise first.
-
The vapor travels into the condenser, where it cools and condenses back into a liquid.
-
The purified liquid (distillate) is collected in the receiving flask. The temperature should remain stable throughout the collection of the pure fraction.[5]
-
3.3. Structural Characterization: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the structure of organic molecules.
-
Sample Preparation: A small amount of the purified alcohol is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube.
-
¹H NMR Spectroscopy:
-
The hydroxyl proton (-OH) typically appears as a broad singlet, and its chemical shift can vary (0.5-5.0 ppm) depending on concentration and solvent.[6] This peak can be confirmed by adding a drop of D₂O, which will cause the -OH peak to disappear from the spectrum.[7]
-
Protons on the carbon adjacent to the hydroxyl group (α-protons) are deshielded and typically appear in the 3.3–4.0 ppm range.[6]
-
Other aliphatic protons will appear further upfield.
-
-
¹³C NMR Spectroscopy:
-
2D NMR Techniques (COSY, HSQC, HMBC): These experiments can be used to establish the connectivity between protons and carbons, confirming the exact structure and assignment of all signals.
Visualizations
The following diagrams illustrate the key properties and a general experimental workflow for this compound.
References
- 1. This compound | 66576-32-7 | Benchchem [benchchem.com]
- 2. This compound | C8H18O | CID 15461495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound | 66576-32-7 [smolecule.com]
- 4. 1-Hexanol, 4-ethyl- | 66576-32-7 [chemicalbook.com]
- 5. scribd.com [scribd.com]
- 6. Alcohols | OpenOChem Learn [learn.openochem.org]
- 7. chem.libretexts.org [chem.libretexts.org]
A Comprehensive Overview for Researchers and Drug Development Professionals
An In-depth Technical Guide to 2-Ethylhexan-1-ol
This technical guide provides a detailed examination of 2-ethylhexan-1-ol, a significant organic compound with diverse industrial and research applications. While occasionally referred to as 4-ethylhexan-1-ol, the correct and systematic IUPAC name for this chemical is 2-ethylhexan-1-ol. This document outlines its chemical identity, physicochemical properties, synthesis protocols, applications with a focus on the pharmaceutical sector, and key toxicological data.
Chemical Identification
The compound is unambiguously identified by its CAS (Chemical Abstracts Service) number and its formal IUPAC name.
| Identifier | Value |
| IUPAC Name | 2-Ethylhexan-1-ol |
| CAS Number | 104-76-7 |
| Common Synonyms | Isooctyl alcohol, 2-EH |
| Molecular Formula | C8H18O |
| Molecular Weight | 130.23 g/mol |
Physicochemical Properties
The physical and chemical characteristics of 2-ethylhexan-1-ol are critical for its application as a solvent, intermediate, and formulation component. Key properties are summarized below.
| Property | Value |
| Appearance | Colorless liquid |
| Odor | Mild, characteristic floral odor |
| Boiling Point | 183-185 °C (361-365 °F) |
| Melting Point | -76 °C (-105 °F) |
| Flash Point | 81 °C (178 °F) |
| Density | 0.833 g/cm³ at 20 °C |
| Solubility in Water | 0.1% (w/w) at 20 °C |
| Vapor Pressure | 0.05 mmHg at 20 °C |
Applications in Research and Drug Development
2-Ethylhexan-1-ol is a versatile branched-chain alcohol. While its primary use is in the industrial production of plasticizers like bis(2-ethylhexyl) phthalate (DEHP), its specific properties make it relevant in the pharmaceutical and research fields.
-
Solvent: Its low volatility and good solvency for a range of organic materials make it a useful reaction medium or component in formulations.
-
Chemical Intermediate: It serves as a precursor for the synthesis of esters, such as plasticizers and lubricants. It is also used to produce 2-ethylhexyl acrylate for adhesives and coatings.
-
Penetration Enhancer: In topical and transdermal drug delivery systems, 2-ethylhexan-1-ol and its derivatives can act as penetration enhancers, facilitating the transport of active pharmaceutical ingredients (APIs) across the skin barrier.
-
Fragrance Component: It is used as a fragrance ingredient in various consumer products.
Caption: Logical relationships of 2-Ethylhexan-1-ol applications.
Experimental Protocol: Synthesis
The industrial synthesis of 2-ethylhexan-1-ol is primarily achieved through the aldol condensation of n-butyraldehyde, followed by hydrogenation. This process is often referred to as the oxo process.
Objective: To synthesize 2-ethylhexan-1-ol from n-butyraldehyde.
Methodology:
-
Aldol Condensation:
-
n-Butyraldehyde is treated with a base, typically an aqueous solution of sodium hydroxide (NaOH), to induce an aldol condensation reaction.
-
The reactants are maintained at a controlled temperature (e.g., 80-130 °C) and pressure.
-
This step results in the formation of 2-ethyl-2-hexenal via dehydration of the initial aldol addition product.
-
-
Hydrogenation:
-
The intermediate, 2-ethyl-2-hexenal, is then hydrogenated in a subsequent step.
-
This is a catalytic reaction, commonly using a nickel-based catalyst (e.g., Raney nickel).
-
The reaction is carried out under high pressure of hydrogen gas (H₂) and elevated temperature.
-
The hydrogenation reduces both the carbon-carbon double bond and the aldehyde group, yielding the final product, 2-ethylhexan-1-ol.
-
-
Purification:
-
The crude product is purified by fractional distillation to remove unreacted starting materials, water, and byproducts, yielding high-purity 2-ethylhexan-1-ol.
-
Caption: Experimental workflow for the synthesis of 2-Ethylhexan-1-ol.
Toxicological Summary
Understanding the toxicological profile of 2-ethylhexan-1-ol is essential for safe handling and for evaluating its use in pharmaceutical formulations. Its primary metabolite, 2-ethylhexanoic acid (2-EHA), is often the focus of toxicological studies.
| Endpoint | Result | Species |
| Acute Oral Toxicity (LD50) | 2049 mg/kg | Rat |
| Acute Dermal Toxicity (LD50) | > 3000 mg/kg | Rabbit |
| Skin Irritation | Irritating | Rabbit |
| Eye Irritation | Severe irritant | Rabbit |
| Carcinogenicity | Evidence of carcinogenic activity of its metabolite (2-EHA) in animal studies | Rats & Mice |
| Reproductive Toxicity | Its metabolite (2-EHA) has been shown to be a developmental toxicant in animal studies | - |
It is important to note that much of the concern regarding the toxicity of substances like the plasticizer DEHP is related to its metabolites, including 2-ethylhexan-1-ol and particularly 2-ethylhexanoic acid. Professionals should consult detailed Safety Data Sheets (SDS) and relevant toxicological literature before use.
An In-depth Technical Guide to 4-Ethylhexan-1-ol: Molecular Structure and Stereochemistry
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of 4-ethylhexan-1-ol, a branched-chain primary alcohol. The document details its molecular structure, physicochemical properties, and, most critically, its stereochemical nature. It includes summaries of spectroscopic data, detailed experimental protocols for synthesis and enantiomeric resolution, and logical workflow diagrams to support key processes. This guide is intended to serve as a foundational resource for professionals engaged in chemical research and development.
Introduction
This compound is an organic compound with the chemical formula C8H18O.[1] It is a primary alcohol characterized by a six-carbon hexane chain with an ethyl group substituent at the fourth carbon position.[1] As a branched-chain alcohol, its physical and chemical properties, such as boiling point, solubility, and volatility, are distinct from its linear isomer, 1-octanol.[2] These properties make it a subject of interest for various industrial applications, including its use as a solvent in coatings and adhesives and as a precursor for the synthesis of plasticizers and fragrances.[1]
Of particular importance to researchers and drug development professionals is the stereochemistry of this compound. The presence of a chiral center at the C4 position means the molecule exists as a pair of enantiomers.[2] Understanding and controlling this stereochemistry is crucial, as different enantiomers of a chiral molecule can exhibit vastly different biological activities and pharmacological effects.
Molecular Structure and Physicochemical Properties
This compound is a primary alcohol, meaning the hydroxyl (-OH) group is attached to a carbon atom that is bonded to only one other carbon atom.[2] This structural feature dictates its reactivity, particularly in oxidation and nucleophilic substitution reactions.[1] The branching provided by the ethyl group at the C4 position influences its physical properties, generally leading to a lower melting point and greater fluidity compared to linear isomers.[2]
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound[3] |
| CAS Number | 66576-32-7[1][3] |
| Molecular Formula | C8H18O[1][3] |
| Molecular Weight | 130.23 g/mol [3] |
| SMILES | CCC(CC)CCCO[1][3] |
| InChI | InChI=1S/C8H18O/c1-3-8(4-2)6-5-7-9/h8-9H,3-7H2,1-2H3[1][3] |
| InChIKey | RLGDVTUGYZAYIX-UHFFFAOYSA-N[1][3] |
Physical and Chemical Properties
| Property | Value |
| Appearance | Colorless liquid[1] |
| Boiling Point | ~163 °C[1] (96 °C at 20 Torr[4]) |
| Flash Point | 64.2 °C[1] |
| Density (Predicted) | 0.821 ± 0.06 g/cm³[4] |
| pKa (Predicted) | 15.17 ± 0.10[4] |
| Solubility | Poorly soluble in water; soluble in many organic solvents[1] |
Stereochemistry
The core of this compound's complexity lies in its stereochemistry. The carbon atom at position 4 is bonded to four different groups: a hydrogen atom, a propyl group (-CH2CH2CH2OH), and two ethyl groups that are part of the larger carbon chain but are distinct from each other in the context of the whole molecule's connectivity from C4. This makes C4 a stereocenter.
Consequently, this compound is a chiral molecule and exists as a pair of non-superimposable mirror images known as enantiomers: (R)-4-ethylhexan-1-ol and (S)-4-ethylhexan-1-ol. A 1:1 mixture of these enantiomers is known as a racemic mixture. The synthesis of individual enantiomers is a significant challenge that typically requires enantioselective catalysis or chiral resolution techniques.[2]
Caption: Logical relationship of this compound stereoisomers.
Spectroscopic Characterization
Structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including multi-dimensional methods, is particularly powerful for assigning the complex spectra of such molecules.[2]
| Technique | Expected Observations |
| ¹H NMR | Complex multiplets for methylene (-CH2-) and methine (-CH-) protons. Distinct triplets for the terminal methyl (-CH3) groups. A broad singlet for the hydroxyl (-OH) proton, which can be exchanged with D2O. |
| ¹³C NMR | Eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shift of the carbon bonded to the hydroxyl group (C1) would be in the range of 60-70 ppm. |
| IR Spectroscopy | A strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Strong C-H stretching bands just below 3000 cm⁻¹. A distinct C-O stretching band in the region of 1050-1150 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 130. Key fragmentation patterns would include the loss of water (M-18) and alpha-cleavage, resulting in characteristic fragment ions. |
Synthesis and Reactivity
Synthesis Methods
Industrial-scale synthesis of this compound is analogous to that of its more common isomer, 2-ethylhexan-1-ol.[2] Key manufacturing strategies include:
-
Hydroformylation (Oxo Process): This process involves the reaction of an olefin with carbon monoxide and hydrogen, typically using cobalt or rhodium catalysts, to form an aldehyde. The resulting 4-ethylhexanal is then hydrogenated to produce this compound.[1]
-
Guerbet Reaction: This reaction involves the self-condensation of lower-chain alcohols at high temperatures to produce higher-chain, branched alcohols.[1]
Chemical Reactivity
As a primary alcohol, this compound undergoes reactions typical for its class:[1]
-
Oxidation: Mild oxidation, for instance with pyridinium chlorochromate (PCC), yields the corresponding aldehyde, 4-ethylhexanal.[1] Stronger oxidizing agents can convert it to 4-ethylhexanoic acid.
-
Esterification: Reaction with carboxylic acids or their derivatives in the presence of an acid catalyst produces esters, which have applications as plasticizers and fragrances.[1]
-
Halogenation: The hydroxyl group can be replaced by a halogen using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) to form 1-chloro-4-ethylhexane or 1-bromo-4-ethylhexane, respectively.[1] These reactions typically proceed via an SN2 mechanism.[1]
Experimental Protocols
The following are generalized protocols relevant to the synthesis, resolution, and characterization of this compound, designed for a laboratory setting.
Protocol 1: Synthesis of Racemic this compound via Grignard Reaction
This protocol describes a plausible laboratory synthesis starting from 1-bromopropane and 5-chlorovaleric acid methyl ester, followed by reduction.
Materials: Magnesium turnings, dry diethyl ether, 1-bromopropane, 4-chlorobutyryl chloride, lithium aluminum hydride (LAH), anhydrous sodium sulfate, HCl (1M), saturated sodium bicarbonate solution.
Methodology:
-
Grignard Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N2 or Ar), prepare propylmagnesium bromide by slowly adding a solution of 1-bromopropane in dry diethyl ether to a stirred suspension of magnesium turnings in ether.
-
Coupling Reaction: Cool the Grignard solution to 0 °C. Slowly add a solution of 4-chlorobutyryl chloride in dry diethyl ether. The reaction is exothermic. Allow the mixture to warm to room temperature and stir for 2 hours.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NH4Cl solution. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield 1-chloro-4-heptanone.
-
Reduction to Alcohol: Prepare a solution of the crude ketone in dry diethyl ether and add it dropwise to a stirred suspension of lithium aluminum hydride (LAH) in dry ether at 0 °C. After the addition is complete, allow the reaction to stir at room temperature for 4 hours.
-
Final Work-up: Cool the reaction to 0 °C and quench sequentially by the slow addition of water, followed by 15% NaOH solution, and then more water (Fieser work-up). Filter the resulting solids and wash thoroughly with ether. Dry the combined organic filtrate over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain this compound.
Protocol 2: Kinetic Resolution of Enantiomers via Lipase-Catalyzed Acylation
This protocol uses an enzyme to selectively acylate one enantiomer, allowing for the separation of the faster-reacting enantiomer (as an ester) from the unreacted, slower-reacting enantiomer. This method is adapted from techniques used for similar chiral alcohols.[2]
Materials: Racemic this compound, vinyl acetate, immobilized Lipase B from Candida antarctica (CALB), anhydrous hexane or toluene, molecular sieves.
Methodology:
-
Reaction Setup: To a solution of racemic this compound (1 equivalent) in anhydrous hexane, add vinyl acetate (0.5-0.6 equivalents) as the acylating agent.
-
Enzymatic Reaction: Add the immobilized lipase (e.g., Novozym 435) to the solution. The reaction vessel is sealed and agitated (e.g., on an orbital shaker) at a controlled temperature (typically 30-40 °C).
-
Monitoring: Monitor the reaction progress by taking small aliquots over time and analyzing them by chiral Gas Chromatography (GC) to determine the enantiomeric excess (e.e.) of the remaining alcohol and the formed ester.
-
Termination: Stop the reaction at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted alcohol and the ester product. Filter off the immobilized enzyme (which can be washed and reused).
-
Separation: Concentrate the filtrate under reduced pressure. Separate the unreacted this compound from the formed acetate ester using flash column chromatography (silica gel, hexane/ethyl acetate gradient).
-
Hydrolysis (Optional): The separated ester can be hydrolyzed back to the alcohol using a mild base (e.g., K2CO3 in methanol) to recover the other enantiomer of this compound.
Caption: Experimental workflow for lipase-catalyzed kinetic resolution.
Conclusion
This compound serves as an important model for understanding the properties of branched-chain primary alcohols. Its structure, characterized by a chiral center at the C4 position, makes it a valuable substrate for studies in stereoselective synthesis and resolution. The protocols and data presented in this guide offer a foundational resource for researchers working with this molecule, particularly in fields where enantiomeric purity is a critical determinant of function and activity. The continued development of advanced catalytic systems will be essential for unlocking the full potential of specific stereoisomers of this compound and related chiral compounds in drug development and material science.[2]
References
The Solubility Profile of 4-ethylhexan-1-ol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-ethylhexan-1-ol, a branched eight-carbon primary alcohol, possesses a molecular structure that renders it a versatile compound in various chemical applications.[1][2] Its amphiphilic nature, characterized by a polar hydroxyl head and a nonpolar hydrocarbon tail, governs its solubility in a wide range of diluents.[2] This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for assessing and predicting solubility.
Core Principles of Solubility
The adage "like dissolves like" is the fundamental principle governing the solubility of this compound.[5] The polar hydroxyl group facilitates miscibility with polar solvents, primarily through hydrogen bonding.[6][7] Conversely, the extended, nonpolar eight-carbon chain promotes solubility in nonpolar, hydrocarbon-based solvents via van der Waals forces.[7] The balance between these two molecular features dictates the degree of solubility in a given organic solvent.
Quantitative Solubility Data (Inferred from 2-ethylhexan-1-ol)
Based on data for its isomer, 2-ethylhexan-1-ol, this compound is expected to be miscible with a wide array of common organic solvents. The term "miscible" indicates that the two substances will mix in all proportions to form a single, homogeneous phase.
| Solvent Class | Solvent Name | Expected Solubility |
| Alcohols | Methanol | Miscible |
| Ethanol | Miscible[8] | |
| Ketones | Acetone | Miscible[9] |
| Ethers | Diethyl Ether | Miscible[8] |
| Aromatic Hydrocarbons | Toluene | Miscible |
| Aliphatic Hydrocarbons | Hexane | Miscible |
| Heptane | Miscible | |
| Chlorinated Solvents | Dichloromethane | Miscible[9] |
Experimental Protocols for Solubility Determination
A critical aspect of chemical research and development is the empirical determination of solubility. The following sections detail methodologies for both qualitative and quantitative assessment.
Visual Miscibility Determination (Adapted from ASTM D1722)
This method provides a straightforward qualitative assessment of whether this compound is miscible with a given solvent.[10][11][12][13][14]
Objective: To determine if this compound and a selected organic solvent are miscible in a specific ratio.
Apparatus:
-
Glass-stoppered, graduated cylinders (25 mL)
-
Pipettes
-
Constant temperature bath (optional, for non-ambient temperature determinations)
Procedure:
-
Ensure all glassware is clean and dry.
-
Measure a specific volume of this compound (e.g., 10 mL) and transfer it to a 25 mL graduated cylinder.
-
Add an equal volume of the test solvent to the same graduated cylinder.
-
Stopper the cylinder and invert it ten times to ensure thorough mixing.
-
Allow the mixture to stand for 5 minutes.
-
Visually inspect the mixture against a dark background. The presence of a single, clear phase indicates miscibility. If the mixture is cloudy or separates into two distinct layers, the liquids are considered immiscible at that ratio.[15]
Quantitative Solubility Determination by the Isothermal Method
For a more precise, quantitative measurement of solubility, the isothermal equilibrium method is employed.
Objective: To determine the concentration of this compound in a saturated solution with a specific solvent at a constant temperature.
Apparatus:
-
Scintillation vials or other sealable glass containers
-
Analytical balance
-
Constant temperature shaker or incubator
-
Gas chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID)
-
Syringes and filters
Procedure:
-
Prepare a series of standards of this compound in the chosen solvent at known concentrations.
-
Add an excess amount of this compound to a known volume or mass of the solvent in a scintillation vial.
-
Seal the vial and place it in a constant temperature shaker.
-
Agitate the mixture for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After the equilibration period, cease agitation and allow any undissolved this compound to settle.
-
Carefully extract a sample from the supernatant using a syringe, and filter it to remove any suspended particles.
-
Analyze the filtered sample using a calibrated gas chromatograph to determine the concentration of this compound.
-
The resulting concentration represents the solubility of this compound in that solvent at the specified temperature.
Predictive Models for Solubility
In the absence of experimental data, theoretical models can provide valuable estimations of solubility.
UNIFAC Group Contribution Method
The UNIFAC (UNIQUAC Functional-group Activity Coefficients) method is a group-contribution model used to predict activity coefficients in liquid mixtures, which can then be used to estimate solubility.[16][17][18] The model considers molecules as being composed of functional groups, and the interactions between these groups determine the overall thermodynamic properties of the mixture.[16] While a detailed explanation of the UNIFAC model is beyond the scope of this guide, it represents a powerful tool for in-silico solubility screening, particularly in the early stages of research and development.[19][20]
Visualizing the Workflow
The following diagrams illustrate the logical flow of determining and predicting the solubility of this compound.
Caption: Experimental Workflow for Solubility Determination.
Caption: Logical Flow for UNIFAC Solubility Prediction.
Conclusion
This compound is a versatile organic alcohol with broad solubility in a variety of organic solvents, a characteristic attributable to its amphiphilic molecular structure. While direct quantitative data is sparse, the well-documented properties of its isomer, 2-ethylhexan-1-ol, provide a strong basis for predicting its miscibility. For precise applications, the experimental protocols outlined in this guide offer robust methods for empirical solubility determination. Furthermore, predictive models like UNIFAC can serve as valuable tools for initial screening and process design. This comprehensive understanding of solubility is crucial for the effective application of this compound in research, development, and industrial processes.
References
- 1. Buy this compound | 66576-32-7 [smolecule.com]
- 2. This compound | 66576-32-7 | Benchchem [benchchem.com]
- 3. 2-Ethylhexanol - Wikipedia [en.wikipedia.org]
- 4. 2-ETHYLHEXANOL - Ataman Kimya [atamanchemicals.com]
- 5. Khan Academy [khanacademy.org]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. youtube.com [youtube.com]
- 8. guidechem.com [guidechem.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. standards.iteh.ai [standards.iteh.ai]
- 11. standards.globalspec.com [standards.globalspec.com]
- 12. store.astm.org [store.astm.org]
- 13. store.astm.org [store.astm.org]
- 14. img.antpedia.com [img.antpedia.com]
- 15. Miscibility - Wikipedia [en.wikipedia.org]
- 16. UNIFAC - Wikipedia [en.wikipedia.org]
- 17. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]
- 18. Introduction to Activity Coefficient Models — Thermo 0.5.0 documentation [thermo.readthedocs.io]
- 19. scm.com [scm.com]
- 20. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties of 4-ethylhexan-1-ol: Boiling Point and Vapor Pressure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the boiling point and vapor pressure of 4-ethylhexan-1-ol, a branched-chain primary alcohol. The document details available physicochemical data, outlines the experimental protocols for their determination, and presents logical workflows for these procedures.
Quantitative Physicochemical Data
The physical properties of this compound, such as its boiling point and vapor pressure, are crucial for its application in various research and industrial settings, including as a solvent, intermediate in chemical synthesis, or in the formulation of drug products. The branching in its carbon chain influences these properties when compared to its linear isomers.[1]
| Property | Value | Notes |
| Boiling Point | ~163 °C | At standard atmospheric pressure.[2] |
| Vapor Pressure | ~0.449 mmHg at 25°C | Estimated value based on the isomer 4-ethylhexan-3-ol.[3] Specific experimental data for this compound is not readily available. |
Experimental Protocols
The determination of boiling point and vapor pressure for a liquid compound like this compound requires precise and standardized experimental procedures. Below are detailed methodologies for these key experiments.
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
Methodology: Thiele Tube Method
This method is suitable for determining the boiling point of small quantities of a liquid.
-
Sample Preparation: A small amount (approximately 0.5 mL) of this compound is placed into a small test tube or a fusion tube.
-
Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the sample within the fusion tube.
-
Apparatus Assembly: The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).
-
Heating: The Thiele tube is gently heated at the side arm. The shape of the Thiele tube allows for the circulation of the heating liquid, ensuring uniform temperature distribution.
-
Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until the bubbling is rapid and continuous.
-
Boiling Point Determination: The heat source is then removed. The liquid will begin to cool, and the rate of bubbling will slow down. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Determination of Vapor Pressure
Vapor pressure is a measure of the tendency of a material to change into a gaseous or vapor state, and it increases with temperature.
Methodology: Static Method
The static method involves measuring the pressure of the vapor in equilibrium with its liquid phase in a closed container at a specific temperature.
-
Apparatus: A thermostated vessel connected to a pressure measuring device (e.g., a manometer or a pressure transducer) is used. The vessel is also connected to a vacuum line.
-
Sample Degassing: A sample of this compound is introduced into the vessel. The sample must be thoroughly degassed to remove any dissolved air or other volatile impurities. This is typically achieved by repeated freeze-pump-thaw cycles.
-
Equilibrium: The degassed sample is brought to a constant, precisely controlled temperature using a thermostatic bath. The system is allowed to reach equilibrium, where the rate of evaporation equals the rate of condensation.
-
Pressure Measurement: The pressure of the vapor in the vessel is measured using the pressure transducer. This measured pressure is the vapor pressure of the sample at that specific temperature.
-
Data Collection: The procedure is repeated at various temperatures to obtain a set of vapor pressure data as a function of temperature.
Visualized Workflows
The following diagrams illustrate the logical flow of the experimental procedures described above.
Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.
Caption: Workflow for Vapor Pressure Determination using the Static Method.
References
Synthesis of 2-Ethylhexan-1-ol via the Guerbet Reaction: A Technical Guide
A Note on Product Nomenclature: The Guerbet condensation of n-butanol results in the formation of 2-ethylhexan-1-ol, not 4-ethylhexan-1-ol. This is due to the reaction mechanism which involves a β-alkylation of the parent alcohol. This guide will therefore focus on the synthesis of 2-ethylhexan-1-ol.
The Guerbet reaction is a self-condensation of a primary alcohol to form a higher, β-branched alcohol with the elimination of one equivalent of water.[1] This process is of significant industrial interest for converting lower-value alcohols into more valuable products, such as solvents, plasticizers, and fuel additives.[2] The conversion of n-butanol to 2-ethylhexan-1-ol is a classic example of this reaction.[3]
The overall reaction requires a catalytic system that possesses dehydrogenation/hydrogenation, basic, and sometimes acidic functionalities to proceed through a four-step mechanism:
-
Dehydrogenation: The alcohol is first oxidized to its corresponding aldehyde.
-
Aldol Condensation: Two aldehyde molecules undergo a base-catalyzed aldol addition.
-
Dehydration: The resulting aldol adduct is dehydrated to form an α,β-unsaturated aldehyde.
-
Hydrogenation: The unsaturated aldehyde is then hydrogenated to the final branched alcohol.[1]
Catalytic Systems and Performance Data
The choice of catalyst is crucial for achieving high conversion and selectivity in the Guerbet reaction. Bifunctional catalysts, combining a metal for (de)hydrogenation and a basic component for the aldol condensation, are commonly employed.[3][4]
Table 1: Performance of Various Catalysts in the Guerbet Reaction of n-Butanol
| Catalyst System | Base | Temperature (°C) | n-Butanol Conversion (%) | 2-Ethylhexan-1-ol Selectivity (%) | Yield (%) | Reference |
| Palladium-based | Sodium Butoxide | 200 | High | ~100 | - | [3][5] |
| Copper Chromite | Sodium Butoxide | 200 | up to 61 | High | - | [3] |
| Ni/Ce-Al₂O₃ | - | 170 | 100 | - | 66.9 | [6][7] |
| Ni/CaxMgyO | - | - | 80.2 | 79.1 | - | [2] |
| Mg-Al Oxide | - | - | High | - | - | [3] |
| Hydroxyapatite (Mg-modified) | - | 300 | - | 77.5 | - | [2] |
Note: Direct comparison of yields can be challenging due to varying reaction conditions and definitions. Some studies focus on the yield from n-butanal, a key intermediate.
Table 2: Effect of Reaction Parameters on 2-Ethylhexan-1-ol Synthesis using a Ni/Ce-Al₂O₃ Catalyst
| Parameter | Value | n-Butanal Conversion (%) | 2-Ethylhexan-1-ol Yield (%) |
| Ni Loading | 10% | - | - |
| Calcination Temperature | 550°C | - | - |
| Reduction Temperature | 570°C | - | - |
| Reaction Temperature | 170°C | 100 | 66.9 |
| Reaction Pressure | 4.0 MPa | 100 | 66.9 |
| Reaction Time | 8 h | 100 | 66.9 |
Data adapted from a study on the direct synthesis from n-butanal, which is a closely related process.[6]
Reaction Mechanism and Visualization
The Guerbet reaction proceeds through a series of interconnected steps, as illustrated in the workflow below. The process begins with the dehydrogenation of n-butanol to n-butanal, which then undergoes aldol condensation and subsequent dehydration and hydrogenation to yield 2-ethylhexan-1-ol.
Caption: Guerbet reaction pathway for the synthesis of 2-ethylhexan-1-ol from n-butanol.
Experimental Protocols
The following is a generalized experimental protocol based on the use of a bifunctional palladium catalyst with sodium butoxide, as described in the literature.[3]
Materials:
-
n-Butanol (BuOH)
-
Palladium catalyst (e.g., Pd on carbon, or a palladium salt precursor)
-
Sodium metal (for in-situ preparation of sodium butoxide) or commercial sodium butoxide (BuONa)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, temperature controller, and sampling valve.
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Catalyst and Base Preparation (In-situ):
-
Carefully add a calculated amount of sodium metal to a portion of the n-butanol under an inert atmosphere to prepare a fresh solution of sodium butoxide. The concentration of BuONa is a critical parameter to investigate.[3]
-
-
Reactor Setup:
-
Charge the autoclave with the n-butanol and the palladium catalyst.
-
Add the freshly prepared sodium butoxide solution to the reactor.
-
Seal the reactor and purge several times with an inert gas to remove any air.
-
-
Reaction Execution:
-
Pressurize the reactor if required by the specific protocol.
-
Begin stirring and heat the reactor to the desired temperature (e.g., 200°C).[3]
-
Maintain the reaction at the set temperature and pressure for the specified duration. The progress of the reaction can be monitored by taking samples periodically and analyzing them by gas chromatography (GC).
-
-
Product Isolation and Purification:
-
After the reaction is complete, cool the reactor to room temperature and carefully depressurize it.
-
Filter the reaction mixture to remove the heterogeneous catalyst.
-
The crude product can be purified by fractional distillation to separate the 2-ethylhexan-1-ol from unreacted n-butanol and any byproducts.
-
Safety Precautions:
-
The Guerbet reaction is typically carried out at high temperatures and pressures, requiring the use of appropriate high-pressure equipment.
-
Sodium metal is highly reactive and should be handled with extreme care under an inert atmosphere.
-
n-Butanol and 2-ethylhexan-1-ol are flammable liquids.
This guide provides a foundational understanding of the synthesis of 2-ethylhexan-1-ol via the Guerbet reaction. For specific applications, optimization of the catalyst system and reaction parameters is essential to achieve desired yields and selectivities.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. physics.mff.cuni.cz [physics.mff.cuni.cz]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. Selective synthesis of 2-ethyl-1-hexanol from n-butanol through the Guerbet reaction by using bifunctional catalysts based on copper or palladium precursors and sodium butoxide [arpi.unipi.it]
- 6. [PDF] Direct synthesis of 2-ethylhexanol via n-butanal aldol condensation–hydrogenation reaction integration over a Ni/Ce-Al2O3 bifunctional catalyst | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 4-Ethylhexan-1-ol via Hydroformylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a plausible synthetic route for 4-ethylhexan-1-ol, commencing with the hydroformylation of 3-heptene to produce the intermediate, 4-ethylhexanal. This is followed by the subsequent reduction of the aldehyde to the target primary alcohol. While a direct, optimized protocol for this specific transformation is not extensively documented in publicly available literature, this guide synthesizes established principles and experimental data from analogous reactions involving internal olefins to provide a robust theoretical and practical framework.
Overview of the Synthetic Pathway
The synthesis of this compound from 3-heptene is a two-step process:
-
Hydroformylation of 3-Heptene: This crucial step introduces a formyl group (-CHO) and a hydrogen atom across the double bond of 3-heptene. The primary challenge lies in controlling the regioselectivity of this reaction to favor the formation of 4-ethylhexanal over its constitutional isomer, 2-propylpentanal. This can be influenced by the choice of catalyst, ligands, and reaction conditions. Both rhodium and cobalt-based catalysts are viable options.
-
Reduction of 4-Ethylhexanal: The intermediate aldehyde is then reduced to the corresponding primary alcohol, this compound. This is a standard transformation that can be achieved with high efficiency using various reducing agents or catalytic hydrogenation.
The overall reaction scheme is depicted below:
Experimental Protocols
Step 1: Hydroformylation of 3-Heptene to 4-Ethylhexanal
This section outlines a detailed experimental protocol for the hydroformylation of 3-heptene. The choice of a rhodium-based catalyst with a bulky phosphite ligand is proposed to enhance regioselectivity towards the desired branched aldehyde.
Materials:
-
3-Heptene (mixture of cis and trans isomers)
-
Rhodium(I) acetylacetonate bis(carbonyl) [Rh(acac)(CO)₂]
-
Bulky phosphite ligand (e.g., Triphenyl phosphite or a more specialized ligand like Biphephos)
-
Toluene (anhydrous)
-
Syngas (1:1 molar ratio of CO:H₂)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.
Procedure:
-
Catalyst Preparation: In a glovebox under an inert atmosphere (N₂ or Ar), dissolve Rh(acac)(CO)₂ (0.1 mol%) and the phosphite ligand (1-2 mol%) in anhydrous toluene. The ligand-to-metal ratio should be carefully controlled as it significantly influences the reaction's selectivity and activity.
-
Reactor Setup: Transfer the catalyst solution to the high-pressure autoclave. Add 3-heptene (1 equivalent) to the reactor.
-
Reaction Execution: Seal the reactor and purge it several times with syngas to remove any residual air. Pressurize the reactor with syngas to the desired pressure (e.g., 20-50 bar). Heat the reactor to the reaction temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing them by Gas Chromatography (GC) to determine the conversion of 3-heptene and the selectivity towards 4-ethylhexanal.
-
Work-up: After the reaction is complete (as indicated by GC analysis), cool the reactor to room temperature and carefully vent the excess syngas. The crude reaction mixture containing 4-ethylhexanal can be used directly in the next step or purified by distillation under reduced pressure.
Table 1: Indicative Reaction Parameters for Hydroformylation of 3-Heptene
| Parameter | Value | Rationale |
| Catalyst | Rh(acac)(CO)₂ with a bulky phosphite ligand | Rhodium catalysts are highly active for hydroformylation. Bulky ligands can favor the formation of branched aldehydes from internal olefins. |
| Ligand:Metal Ratio | 10:1 to 20:1 | An excess of ligand is often used to maintain catalyst stability and influence selectivity. |
| Substrate:Catalyst Ratio | 1000:1 to 5000:1 | Typical for efficient catalytic processes. |
| Solvent | Toluene | An inert solvent that solubilizes the reactants and catalyst. |
| Syngas Pressure | 20 - 50 bar | Influences reaction rate and catalyst stability. |
| Temperature | 80 - 120 °C | A balance between reaction rate and potential side reactions like isomerization. |
| Reaction Time | 4 - 24 hours | Dependent on other reaction parameters; monitored by GC. |
Step 2: Reduction of 4-Ethylhexanal to this compound
This section provides a standard protocol for the hydrogenation of the intermediate aldehyde to the final alcohol product.
Materials:
-
Crude or purified 4-ethylhexanal
-
Raney Nickel or Palladium on Carbon (Pd/C, 5 wt%)
-
Ethanol or Methanol (solvent)
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a similar setup).
Procedure:
-
Reactor Setup: In a hydrogenation flask, dissolve the 4-ethylhexanal in a suitable solvent like ethanol. Add the hydrogenation catalyst (e.g., Raney Nickel slurry or 5% Pd/C) under a stream of inert gas to prevent ignition of the catalyst. The catalyst loading is typically 1-5 mol% relative to the aldehyde.
-
Hydrogenation: Seal the flask and connect it to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat this 3-4 times). Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-10 bar).
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., up to 50 °C) to facilitate the reaction.
-
Monitoring: Monitor the reaction by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases. Alternatively, the reaction progress can be monitored by Thin Layer Chromatography (TLC) or GC analysis.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: The solvent can be removed from the filtrate by rotary evaporation. The resulting crude this compound can be purified by distillation under reduced pressure to obtain the final product with high purity.
Table 2: Indicative Reaction Parameters for the Reduction of 4-Ethylhexanal
| Parameter | Value | Rationale |
| Catalyst | Raney Nickel or 5% Pd/C | Highly effective and commonly used catalysts for aldehyde reduction. |
| Catalyst Loading | 1 - 5 mol% | Sufficient for efficient conversion. |
| Solvent | Ethanol or Methanol | Solubilizes the aldehyde and is compatible with hydrogenation. |
| Hydrogen Pressure | 1 - 10 bar | Mild conditions are typically sufficient for aldehyde reduction. |
| Temperature | Room Temperature to 50 °C | Exothermic reaction, may not require external heating. |
| Reaction Time | 1 - 12 hours | Dependent on catalyst activity and reaction scale. |
Signaling Pathways and Workflow Diagrams
The logical flow of the synthesis and the key decision points can be visualized as follows:
A simplified diagram illustrating the key chemical transformations and intermediates is provided below:
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis, based on typical yields and selectivities for similar reactions reported in the literature. Actual experimental results may vary.
Table 3: Hypothetical Quantitative Data for the Synthesis of this compound
| Step | Parameter | Value |
| Hydroformylation | 3-Heptene Conversion | >95% |
| Selectivity to 4-Ethylhexanal | 60-80% (highly dependent on catalyst and conditions) | |
| Selectivity to 2-Propylpentanal | 20-40% | |
| Yield of 4-Ethylhexanal (isolated) | 55-75% | |
| Reduction | 4-Ethylhexanal Conversion | >99% |
| Selectivity to this compound | >98% | |
| Yield of this compound (isolated) | 90-95% | |
| Overall | Overall Yield from 3-Heptene | 50-71% |
Conclusion
The synthesis of this compound from 3-heptene via a two-step hydroformylation and reduction route is a feasible, albeit challenging, process. The critical step is the regioselective hydroformylation of the internal olefin. Careful selection of a rhodium catalyst system with appropriate bulky phosphite ligands, along with optimization of reaction parameters such as temperature and pressure, is paramount to maximizing the yield of the desired 4-ethylhexanal intermediate. The subsequent reduction of the aldehyde to the final alcohol product is a straightforward and high-yielding transformation. This guide provides a comprehensive theoretical and practical foundation for researchers to develop a specific and optimized synthetic protocol for this compound. Further experimental work would be required to refine the proposed conditions and maximize the overall efficiency of the process.
In-Depth Technical Guide: Toxicology and Safety of 4-Ethylhexan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available toxicological and safety data for 4-ethylhexan-1-ol. Given the limited specific data for this particular isomer, a read-across approach from the structurally similar and well-studied isomer, 2-ethylhexan-1-ol, and other branched-chain saturated alcohols is utilized to provide a thorough assessment. This document is intended to support risk assessment and safe handling practices in research and development settings.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the substance's behavior and potential for exposure.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₈O | [1] |
| Molecular Weight | 130.23 g/mol | [1] |
| CAS Number | 66576-32-7 | [1] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | ~163 °C | [2] |
| Flash Point | 64.2 °C | [2] |
| Water Solubility | Poorly soluble | [2] |
| log P (Octanol-Water Partition Coefficient) | 2.7 | [1] |
Toxicological Data
The toxicological profile of this compound is primarily established through data on analogous branched-chain saturated alcohols, particularly 2-ethylhexan-1-ol. These compounds generally exhibit low acute toxicity but can cause skin and eye irritation.
Acute Toxicity
Branched-chain saturated alcohols, as a group, demonstrate a low order of acute toxicity.[1][3]
Table 2: Acute Toxicity Data (Read-Across from 2-Ethylhexan-1-ol)
| Endpoint | Species | Route | Value | Classification | Reference |
| LD₅₀ | Rat | Oral | 2-3 g/kg | May be harmful if swallowed | [2] |
| LD₅₀ | Rat | Dermal | > 2 g/kg | May be harmful in contact with skin | [4] |
| LC₅₀ | Rat | Inhalation | - | Harmful if inhaled | [4] |
Irritation and Sensitization
Undiluted branched-chain saturated alcohols have been shown to cause moderate to severe eye irritation.[1][3] Skin irritation is also a concern.
Table 3: Irritation and Sensitization Data (Read-Across from 2-Ethylhexan-1-ol)
| Endpoint | Species | Result | Classification | Reference |
| Skin Irritation | Rabbit | Irritating | Causes skin irritation | [4] |
| Eye Irritation | Rabbit | Severely irritating | Causes serious eye irritation | [5] |
| Skin Sensitization | - | Not a sensitizer | Does not cause allergic skin reactions | [4] |
Repeated Dose Toxicity
Subchronic repeated-dose studies on 2-ethylhexan-1-ol have indicated effects on the liver, including increased liver weights and peroxisome proliferation in rodents.[5] However, the relevance of these findings to humans is still a subject of debate.[1][3]
Genotoxicity
Studies performed on eight branched-chain saturated alcohols and their metabolites have shown no evidence of genotoxicity in both in vivo and in vitro assays.[1][3]
Table 4: Genotoxicity Data (Read-Across from Branched-Chain Saturated Alcohols)
| Assay | System | Result | Reference |
| Ames Test | In vitro | Negative | [1][3] |
| Micronucleus Test | In vivo | Negative | [1][3] |
Carcinogenicity
A carcinogenicity study on 2-ethylhexan-1-ol showed it to be a weak inducer of liver tumors in female mice.[1][3] However, the mode of action is considered not to be relevant to humans.[1][3]
Developmental Toxicity
Dermal application of 2-ethylhexan-1-ol to pregnant rats did not result in developmental toxicity, even at doses that caused maternal toxicity.[6] The metabolism of 2-ethylhexanol to 2-ethylhexanoic acid is a key consideration, as the latter has established teratogenic potential.[2]
Toxicokinetics and Metabolism
This compound is expected to be absorbed through the gastrointestinal tract and skin. The primary metabolic pathway for branched-chain alcohols involves oxidation.
Probable Metabolic Pathway of this compound
Caption: Probable metabolic pathway of this compound.
Experimental Protocols
Detailed methodologies for key toxicological assessments are outlined below, based on standard OECD guidelines.
Acute Dermal Toxicity (as per OECD 402)
Objective: To determine the acute dermal toxicity of this compound.
Experimental Workflow:
Caption: Workflow for an acute dermal toxicity study.
Skin Irritation (as per OECD 404)
Objective: To assess the potential of this compound to cause skin irritation.
Experimental Workflow:
Caption: Workflow for a skin irritation study.
Eye Irritation (as per OECD 405)
Objective: To determine the potential of this compound to cause eye irritation.
Experimental Workflow:
Caption: Workflow for an eye irritation study.
Bacterial Reverse Mutation Test (Ames Test) (as per OECD 471)
Objective: To evaluate the mutagenic potential of this compound using strains of Salmonella typhimurium and Escherichia coli.
Experimental Workflow:
Caption: Workflow for a bacterial reverse mutation (Ames) test.
Safety Precautions
Based on the available data, the following safety precautions are recommended when handling this compound:
-
Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.
-
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
-
Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media (e.g., dry chemical, carbon dioxide, alcohol-resistant foam).
Conclusion
This compound is a branched-chain saturated alcohol with a toxicological profile that is largely inferred from data on its structural isomer, 2-ethylhexan-1-ol, and other similar compounds. It is expected to have low acute toxicity via oral and dermal routes but may be harmful if inhaled. It is a skin and eye irritant. The available data suggests that it is not genotoxic or carcinogenic under normal conditions of use. The primary metabolic pathway is likely oxidation to the corresponding carboxylic acid, which is then conjugated and excreted. Adherence to standard laboratory safety practices is crucial to minimize exposure and ensure safe handling. Further research specifically on this compound would be beneficial to confirm the read-across assumptions and provide a more definitive toxicological profile.
References
- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 2. 2-Ethylhexanol - Wikipedia [en.wikipedia.org]
- 3. A safety assessment of branched chain saturated alcohols when used as fragrance ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arkema.com [arkema.com]
- 5. epa.gov [epa.gov]
- 6. The developmental toxicity of 2-ethylhexanol applied dermally to pregnant Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Thermal Stability and Degradation of 4-Ethylhexan-1-ol
This technical guide provides a comprehensive overview of the thermal stability and degradation pathways of 4-ethylhexan-1-ol, a branched primary alcohol. The information is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who utilize or are investigating the properties of this compound. Given the limited direct experimental data on this compound, this guide leverages data from its close structural isomer, 2-ethylhexan-1-ol, which is widely used in similar industrial applications and serves as a reliable proxy for its thermal behavior.
Physicochemical and Thermal Properties
The thermal stability of an organic compound is intrinsically linked to its physical and chemical properties. Branched-chain alcohols, such as this compound, generally exhibit different thermal characteristics compared to their linear counterparts. The branching in the carbon chain can influence volatility and decomposition temperatures. The following table summarizes key physicochemical and thermal properties, with data for the closely related isomer 2-ethylhexan-1-ol provided for reference.
| Property | Value (for 2-Ethylhexan-1-ol) | Reference |
| Molecular Weight | 130.23 g/mol | [1] |
| Boiling Point | 185 °C | [1] |
| Flash Point | 73 °C (Abel Closed Cup) | [1] |
| Autoignition Temperature | >231 °C | [1] |
| Density | 0.833 kg/L (at 20°C) | [1] |
| Vapor Pressure | 0.07 mbar (at 20°C) | [1] |
Thermal Degradation Analysis
The thermal stability and decomposition of this compound can be systematically investigated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and volatile components. DSC measures the heat flow into or out of a sample as it is heated or cooled, indicating phase transitions and exothermic or endothermic decomposition processes.
Anticipated Thermal Behavior
Based on the properties of its isomer, 2-ethylhexan-1-ol, this compound is expected to be a relatively stable liquid at room temperature. Upon heating, it will first evaporate, and at higher temperatures, thermal decomposition will occur. The branched structure is anticipated to confer a higher thermal stability compared to linear octanols. When heated to decomposition, it is expected to emit acrid smoke and fumes[2].
Potential Degradation Products
Analysis of the thermal decomposition of the plasticizer di-(2-ethylhexyl)phthalate (DEHP) provides insight into the likely degradation products of the 2-ethylhexanol moiety under thermal stress. The identified products from the pyrolysis of DEHP that are relevant to the degradation of the alcohol itself include:
-
2-Ethyl-1-hexene : Formed through a dehydration reaction.
-
2-Ethylhexanal : An oxidation product.
-
2-Ethyl-1-hexanol : The parent alcohol, indicating incomplete decomposition at certain temperatures.
These findings suggest that the primary thermal degradation pathways for a branched C8 alcohol like this compound will involve dehydration and oxidation.
Experimental Protocols
The following sections detail the methodologies for key experiments to characterize the thermal stability and degradation of this compound.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
This protocol is based on ASTM E1131 and ASTM E2550 for compositional analysis and thermal stability by thermogravimetry, respectively[3][4][5].
Objective: To determine the onset of decomposition and characterize the mass loss profile of this compound as a function of temperature.
Apparatus: A simultaneous thermal analyzer (STA) capable of performing TGA and DSC measurements concurrently is recommended.
Procedure:
-
Sample Preparation: A small sample of this compound (typically 5-10 mg) is accurately weighed into an inert crucible (e.g., alumina).
-
Instrument Setup: The TGA-DSC instrument is calibrated for temperature and mass.
-
Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Collection: The instrument records the sample mass (TGA) and heat flow (DSC) as a function of temperature.
-
Data Analysis: The resulting TGA curve is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures at which the rate of mass loss is maximal (from the derivative of the TGA curve, DTG). The DSC curve is analyzed for endothermic or exothermic peaks associated with decomposition.
Identification of Degradation Products by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the chemical composition of the volatile products generated during the thermal decomposition of this compound.
Apparatus: A pyrolysis unit coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).
Procedure:
-
Sample Preparation: A small amount of this compound is placed in a pyrolysis sample holder.
-
Pyrolysis: The sample is rapidly heated to a specific decomposition temperature (e.g., determined from TGA results) in an inert atmosphere (e.g., helium).
-
Chromatographic Separation: The volatile pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.
-
Mass Spectrometry: The separated components eluting from the GC column are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint of each component.
-
Data Analysis: The mass spectra of the degradation products are compared with spectral libraries (e.g., NIST) to identify their chemical structures.
Visualizations
Experimental Workflow for Thermal Analysis
Caption: Experimental workflow for thermal analysis.
Postulated Thermal Degradation Pathway
Caption: Postulated thermal degradation pathway.
References
- 1. thechemco.thomasnet-navigator.com [thechemco.thomasnet-navigator.com]
- 2. 2-Ethylhexanol | C8H18O | CID 7720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thermal decomposition of ethanol. III. A computational study of the kinetics and mechanism for the CH3+C2H5OH reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Chiral Properties of 4-Ethylhexan-1-ol and its Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chiral properties of 4-ethylhexan-1-ol, a branched-chain primary alcohol with a stereocenter at the C4 position. The document details the synthesis and separation of its (R)- and (S)-enantiomers, focusing on enzymatic kinetic resolution and asymmetric hydroboration. It presents key quantitative data, including physical properties and parameters from enantioselective synthesis. Furthermore, detailed experimental protocols for the synthesis, separation, and analysis of these enantiomers are provided. This guide also visualizes the experimental workflows for the preparation of the individual enantiomers. A significant gap in the current literature is the lack of specific data on the distinct biological activities of the (R)- and (S)-enantiomers of this compound, a crucial aspect for its potential applications in drug development.
Introduction
This compound is a chiral primary alcohol with the molecular formula C8H18O.[1] Its structure contains a chiral center at the fourth carbon atom, leading to the existence of two enantiomers: (R)-4-ethylhexan-1-ol and (S)-4-ethylhexan-1-ol. While enantiomers share identical physical properties in an achiral environment, their interaction with other chiral molecules, such as biological receptors and enzymes, can differ significantly.[2][3] This enantioselectivity is of paramount importance in the pharmaceutical industry, where the therapeutic effect of a drug may be attributed to one enantiomer, while the other may be inactive or even responsible for adverse effects.[4][5]
This guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the chiral properties of this compound, focusing on its synthesis, separation, and analytical characterization.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C8H18O | [1] |
| Molecular Weight | 130.23 g/mol | [7] |
| Boiling Point | approx. 163 °C | [1] |
| Flash Point | 64.2 °C | [1] |
| Appearance | Colorless liquid | [1] |
| Solubility | Poorly soluble in water, soluble in many organic solvents | [1] |
Enantioselective Synthesis and Separation
The preparation of enantiomerically pure this compound can be achieved through two primary strategies: enantioselective synthesis, which aims to produce a single enantiomer directly, and the resolution of a racemic mixture.
Enzymatic Kinetic Resolution
Lipase-catalyzed kinetic resolution is a widely used method for separating the enantiomers of racemic alcohols.[8] This technique relies on the stereoselectivity of lipases to preferentially acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. For this compound, Candida antarctica lipase B (CAL-B) has been shown to selectively acetylate the (R)-enantiomer, resulting in a high enantiomeric excess of the remaining (S)-4-ethylhexan-1-ol.[1]
Asymmetric Hydroboration
Asymmetric hydroboration of an alkene precursor is an effective method for the enantioselective synthesis of chiral alcohols. In the case of this compound, the hydroboration of 4-ethylhexene using a chiral oxazaborolidine catalyst can produce (S)-4-ethylhexan-1-ol with a high degree of enantioselectivity.[1] This method requires careful control of reaction conditions, including low temperatures and an anhydrous environment.[1]
The following table summarizes the quantitative data obtained from these enantioselective methods.
| Method | Target Enantiomer | Catalyst | Enantiomeric Excess (ee) | Reference |
| Lipase-Catalyzed Kinetic Resolution | (S)-4-ethylhexan-1-ol (unreacted) | Candida antarctica lipase B (CAL-B) | 98% | [1] |
| Asymmetric Hydroboration | (S)-4-ethylhexan-1-ol | Chiral Oxazaborolidine | 90% | [1] |
Experimental Protocols
Detailed experimental protocols are essential for the replication and advancement of scientific research. The following sections provide methodologies for the key experiments related to the chiral properties of this compound.
Lipase-Catalyzed Kinetic Resolution of Racemic this compound (Adapted from a general procedure)
This protocol is adapted from general procedures for the lipase-catalyzed kinetic resolution of chiral alcohols.[3][9][10]
Materials:
-
Racemic this compound
-
Candida antarctica lipase B (CAL-B), immobilized
-
Vinyl acetate
-
Anhydrous organic solvent (e.g., hexane or tert-butyl methyl ether)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve racemic this compound (1 equivalent) in the anhydrous organic solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Add vinyl acetate (0.5-0.6 equivalents) to the solution.
-
Add immobilized CAL-B (typically 20-50 mg per mmol of alcohol).
-
Stir the mixture at a controlled temperature (e.g., room temperature or 40°C) and monitor the reaction progress by chiral gas chromatography (GC).
-
Once approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.
-
Concentrate the filtrate under reduced pressure.
-
Separate the resulting (R)-4-ethylhexyl acetate from the unreacted (S)-4-ethylhexan-1-ol using column chromatography on silica gel.
Asymmetric Synthesis of (S)-4-Ethylhexan-1-ol via Asymmetric Hydroboration (Adapted from a general procedure)
This protocol is based on general procedures for the asymmetric hydroboration of alkenes using oxazaborolidine catalysts.
Materials:
-
4-Ethylhexene
-
Chiral oxazaborolidine catalyst (e.g., (R)- or (S)-CBS catalyst)
-
Borane-dimethyl sulfide complex (BMS) or borane-THF complex
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH) solution
-
Hydrogen peroxide (H2O2) solution (30%)
-
Standard laboratory glassware for air- and moisture-sensitive reactions
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral oxazaborolidine catalyst (typically 5-10 mol%) in anhydrous THF.
-
Cool the solution to the recommended temperature (e.g., -20°C or 0°C).
-
Slowly add the borane reagent (BMS or borane-THF) to the catalyst solution.
-
Add 4-ethylhexene dropwise to the reaction mixture while maintaining the low temperature.
-
Stir the reaction mixture at the specified temperature for the recommended time, monitoring the progress by TLC or GC.
-
After the reaction is complete, cautiously quench the reaction by the slow addition of methanol.
-
Perform the oxidative workup by adding a solution of NaOH followed by the dropwise addition of H2O2.
-
Allow the mixture to warm to room temperature and stir until the oxidation is complete.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting (S)-4-ethylhexan-1-ol by column chromatography on silica gel.
Chiral Gas Chromatography Analysis of this compound Enantiomers
This protocol provides a general method for the analysis of the enantiomeric composition of this compound.[11]
Instrumentation:
-
Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID)
-
Chiral capillary column (e.g., CP Chirasil-DEX CB or similar)
GC Conditions (starting point for optimization):
-
Column: CP Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness)[11]
-
Carrier Gas: Hydrogen or Helium
-
Injector Temperature: 230-250°C
-
Detector Temperature: 250-275°C
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 70-100°C), hold for a few minutes, then ramp at a controlled rate (e.g., 2-5°C/min) to a final temperature (e.g., 180-200°C).
-
Injection Mode: Split or splitless, depending on the sample concentration.
Sample Preparation:
-
Dissolve a small amount of the this compound sample (or its acetate derivative) in a suitable solvent (e.g., dichloromethane or hexane).
-
Inject an appropriate volume (e.g., 1 µL) into the GC.
Data Analysis:
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers based on their retention times (which may need to be confirmed with standards if available).
-
Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
Biological Activity of Enantiomers
A thorough review of the existing scientific literature did not yield specific information on the distinct biological or pharmacological activities of the (R)- and (S)-enantiomers of this compound. While many chiral compounds exhibit significant enantioselectivity in their biological effects, with one enantiomer often being responsible for the desired therapeutic activity and the other being less active or contributing to side effects, such data is not currently available for this compound.[2][4][5] This represents a significant knowledge gap and an area for future research, particularly if this compound is to be considered for applications in drug development. The general principles of stereochemistry in drug action suggest that the two enantiomers of this compound would likely have different interactions with chiral biological targets.[3]
Visualizations
As no specific signaling pathways involving this compound have been identified in the literature, the following diagrams illustrate the experimental workflows for the enantioselective synthesis and resolution of its enantiomers.
Caption: Workflow for the enzymatic kinetic resolution of racemic this compound.
Caption: Workflow for the asymmetric synthesis of (S)-4-ethylhexan-1-ol.
Conclusion and Future Directions
This technical guide has summarized the current knowledge on the chiral properties of this compound, with a focus on its enantioselective synthesis, separation, and analysis. While effective methods for preparing the individual enantiomers exist, a significant gap remains in the understanding of their specific biological activities. For drug development professionals, this lack of data is a critical hurdle. Future research should prioritize the biological evaluation of the (R)- and (S)-enantiomers of this compound to determine their pharmacological and toxicological profiles. Additionally, the determination of the specific optical rotation of the pure enantiomers is necessary for a complete physicochemical characterization. Such studies will be instrumental in unlocking the potential applications of chiral this compound in the pharmaceutical and other life science industries.
References
- 1. Buy this compound | 66576-32-7 [smolecule.com]
- 2. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipase-catalyzed kinetic resolution of (+/-)-cis-flavan-4-ol and its acetate: synthesis of chiral 3-hydroxyflavanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gcms.cz [gcms.cz]
- 7. This compound | C8H18O | CID 15461495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. jmaterenvironsci.com [jmaterenvironsci.com]
- 9. re.public.polimi.it [re.public.polimi.it]
- 10. mdpi.com [mdpi.com]
- 11. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of the Primary Alcohol Group in 4-Ethylhexan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of the primary alcohol group in 4-ethylhexan-1-ol. This information is critical for professionals in drug development and organic synthesis who may utilize this molecule as a building block or modify it to achieve desired physicochemical and pharmacological properties.
Introduction to this compound
This compound is a chiral primary alcohol with the chemical formula C8H18O. Its structure consists of an eight-carbon backbone with a hydroxyl (-OH) group at the C1 position and an ethyl group at the C4 position. The presence of the primary alcohol is the dominant factor governing its reactivity, making it a versatile synthon in organic chemistry. The hydroxyl group's oxygen atom possesses two lone pairs of electrons, rendering it nucleophilic and susceptible to a wide range of chemical transformations.
Key Reactions of the Primary Alcohol Group
The reactivity of the primary alcohol in this compound is characterized by several key transformations, including oxidation, esterification, etherification, and conversion to alkyl halides.
The primary alcohol group of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.
-
Oxidation to 4-Ethylhexanal (Aldehyde): Milder oxidizing agents are required to stop the oxidation at the aldehyde stage. Common reagents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane (DMP) in an anhydrous solvent like dichloromethane (CH2Cl2).
-
Oxidation to 4-Ethylhexanoic Acid (Carboxylic Acid): Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. Suitable reagents for this transformation include potassium permanganate (KMnO4), chromic acid (H2CrO4, often generated in situ from CrO3 or Na2Cr2O7 and H2SO4), and Jones reagent.
This compound readily undergoes esterification with carboxylic acids in the presence of an acid catalyst, a reaction known as Fischer esterification. This reversible reaction is typically driven to completion by removing water as it is formed. The reaction involves the nucleophilic attack of the alcohol's oxygen on the protonated carbonyl carbon of the carboxylic acid.
Ethers can be synthesized from this compound via the Williamson ether synthesis. This method involves two steps: first, the deprotonation of the alcohol with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide, which is a potent nucleophile. Subsequently, the alkoxide is reacted with a primary alkyl halide or tosylate in an SN2 reaction to yield the ether.
The hydroxyl group of this compound can be substituted by a halogen to form a primary alkyl halide. This transformation can be achieved using various reagents:
-
With Hydrogen Halides: Reaction with concentrated hydrogen halides (HCl, HBr, HI) can produce the corresponding 1-halo-4-ethylhexane. The reaction with HBr and HI is generally more facile than with HCl.
-
With Other Halogenating Agents: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly used to convert primary alcohols to alkyl chlorides and bromides, respectively, with good yields and stereochemical control where applicable.
Quantitative Data Summary
The following table summarizes typical yields for the key reactions of primary alcohols, which are representative of the expected outcomes for this compound under optimized conditions.
| Reaction Type | Reagent(s) | Product | Typical Yield (%) |
| Oxidation to Aldehyde | PCC or DMP | 4-Ethylhexanal | 80-95 |
| Oxidation to Carboxylic Acid | KMnO4 or Jones Reagent | 4-Ethylhexanoic Acid | 75-90 |
| Fischer Esterification | R'-COOH, H+ | 4-Ethylhexyl R'-oate | 60-90 (with water removal) |
| Williamson Ether Synthesis | 1. NaH; 2. R'-X | 1-(R'-oxy)-4-ethylhexane | 70-95 |
| Conversion to Alkyl Chloride | SOCl2, pyridine | 1-Chloro-4-ethylhexane | 85-95 |
| Conversion to Alkyl Bromide | PBr3 | 1-Bromo-4-ethylhexane | 80-95 |
Experimental Protocols
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent system, such as a mixture of water and a co-solvent like acetone or tert-butanol, in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: Slowly add a solution of potassium permanganate (KMnO4, approx. 2.5-3.0 eq) in water to the stirred alcohol solution. The addition is typically done at room temperature, but cooling may be necessary to control the exotherm.
-
Reaction Monitoring: The reaction progress is monitored by the disappearance of the purple permanganate color and the formation of a brown manganese dioxide (MnO2) precipitate. The mixture is typically stirred for several hours until the reaction is complete.
-
Workup:
-
Quench the excess KMnO4 by adding a small amount of a reducing agent (e.g., sodium bisulfite) until the purple color disappears completely.
-
Filter the mixture to remove the MnO2 precipitate.
-
Acidify the filtrate with a strong acid (e.g., HCl) to a pH of ~2 to protonate the carboxylate.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude 4-ethylhexanoic acid.
-
-
Purification: The crude product can be further purified by distillation or chromatography if necessary.
-
Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound (1.0 eq), glacial acetic acid (1.1-1.5 eq), and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, H2SO4, or p-toluenesulfonic acid). A solvent that forms an azeotrope with water, such as toluene or cyclohexane, is used.
-
Reaction: Heat the mixture to reflux. The water produced during the reaction is removed azeotropically and collected in the Dean-Stark trap.
-
Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or by observing the amount of water collected.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Wash the mixture with water, followed by a saturated sodium bicarbonate (NaHCO3) solution to neutralize the acid catalyst and excess acetic acid, and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and remove the solvent by rotary evaporation.
-
-
Purification: The resulting crude ester can be purified by fractional distillation under reduced pressure.
Visualizations
Caption: Reaction pathways of this compound.
Caption: Experimental workflow for Fischer esterification.
Conclusion
The primary alcohol group in this compound is a highly versatile functional group that can be readily transformed into a variety of other functionalities, including aldehydes, carboxylic acids, esters, ethers, and alkyl halides. This reactivity makes this compound a valuable intermediate in organic synthesis. For professionals in drug development, understanding these transformations is crucial for lead optimization, the synthesis of active pharmaceutical ingredients (APIs), and the development of prodrugs. The choice of reagents and reaction conditions allows for selective and high-yielding conversions, enabling the precise molecular architecture required for targeted biological activity.
A Comprehensive Technical Guide to 4-Ethylhexan-1-ol for Researchers and Drug Development Professionals
An In-depth Exploration of the Commercial Availability, Synthesis, and Applications of a Versatile C8 Alcohol
This technical guide provides a comprehensive overview of 4-ethylhexan-1-ol (CAS No. 66576-32-7), a branched-chain primary alcohol. Aimed at researchers, scientists, and professionals in the field of drug development, this document details its commercial availability, key suppliers, physicochemical properties, and established synthesis methodologies. Furthermore, it explores its applications as a versatile building block in chemical synthesis, with a focus on its potential relevance to the pharmaceutical industry.
Commercial Availability and Suppliers
This compound is commercially available from a range of chemical suppliers, catering to both research and industrial scale requirements. While pricing and specific grades may vary, several key vendors consistently list this compound in their catalogs. For research purposes, it is crucial to note that this chemical is intended for laboratory use only and not for human or veterinary applications.[1]
Table 1: Commercial Suppliers of this compound
| Supplier | Catalog Number | Additional Information |
| Smolecule | S2958996 | In Stock.[2] |
| Benchchem | B2670570 | For research use only.[1] |
| Amadis Chemical | A946899 | Purity of 97% is listed. Pricing available upon inquiry.[3] |
| LGC Standards | TRC-E435320-1G | Available as a synthesis tool and building block. |
Physicochemical Properties
This compound is a colorless liquid with properties influenced by its branched structure. This branching affects its boiling point and solubility compared to its linear isomers.[1] A summary of its key physicochemical data is presented below.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H18O | [2][4] |
| Molecular Weight | 130.23 g/mol | [4] |
| CAS Number | 66576-32-7 | [2][4] |
| IUPAC Name | This compound | [4] |
| Boiling Point | ~163 °C | [2] |
| Flash Point | 64.2 °C | [2] |
| Appearance | Colorless liquid | [2] |
| Solubility | Poorly soluble in water; soluble in many organic solvents. | [2] |
| InChI Key | RLGDVTUGYZAYIX-UHFFFAOYSA-N | [2][4] |
| SMILES | CCC(CC)CCCO | [2][4] |
Synthesis of this compound
The industrial production of this compound is primarily achieved through well-established catalytic processes, including the Guerbet reaction and the hydrogenation of 4-ethylhexanal.[1] These methods are designed for high efficiency, yield, and purity.
Guerbet Reaction
The Guerbet reaction is a self-condensation of a primary aliphatic alcohol to its β-alkylated dimer alcohol. This process typically requires a catalyst and elevated temperatures. The reaction proceeds through a series of steps: dehydrogenation of the alcohol to an aldehyde, aldol condensation, dehydration, and subsequent hydrogenation of the resulting unsaturated aldehyde.
Caption: The Guerbet reaction pathway for the synthesis of this compound.
Hydrogenation of 4-Ethylhexanal
Another significant route to this compound is the hydrogenation of its corresponding aldehyde, 4-ethylhexanal.[2] This process typically involves the use of a metal catalyst, such as nickel or palladium, under hydrogen pressure. The aldehyde itself is often produced via the Oxo process (hydroformylation) of an appropriate olefin.[1]
Materials and Equipment:
-
High-pressure stainless steel batch reactor (e.g., 300 mL capacity)
-
Magnetic stirrer with speed controller
-
Heating mantle or oil bath with temperature controller
-
Hydrogen gas cylinder with pressure regulator
-
2-Ethyl-2-hexenal (reactant)
-
Ni/Cu-silica supported catalyst
-
Inert solvent (optional)
Procedure:
-
The reactor is charged with the catalyst, reactant (2-ethyl-2-hexenal), and any solvent.
-
The reactor is sealed and purged several times with hydrogen to create an inert atmosphere.
-
The reaction mixture is heated to the desired temperature (e.g., 120-140 °C) under a low hydrogen pressure.
-
Once the target temperature is reached, the reactor is pressurized with hydrogen to the desired reaction pressure (e.g., 12-35 bar). This point is considered the start of the reaction.
-
The reaction mixture is stirred vigorously to ensure good contact between the catalyst, reactant, and hydrogen.
-
The progress of the reaction can be monitored by taking samples at regular intervals and analyzing them by gas chromatography.
-
Upon completion, the reactor is cooled to room temperature and the pressure is carefully released.
-
The product mixture is filtered to remove the catalyst, and the final product, 2-ethylhexanol, is purified by distillation.
Note: This is a generalized procedure and the specific conditions (temperature, pressure, catalyst loading, reaction time) will need to be optimized for the hydrogenation of 4-ethylhexanal to this compound.
Applications in Research and Drug Development
This compound serves as a crucial intermediate and building block in specialized chemical synthesis.[2] Its primary alcohol functionality allows it to undergo a variety of chemical transformations, including oxidation to aldehydes and carboxylic acids, and esterification.[2]
While direct applications of this compound in marketed drugs are not widely documented, its role as a precursor to various chemical motifs is of significant interest to medicinal chemists. The introduction of small aliphatic groups can modulate the biological properties of drug candidates. The branched ethylhexyl moiety can be incorporated into larger molecules to influence their lipophilicity, metabolic stability, and binding characteristics.
The development of novel 4-hydroxyquinazoline derivatives as PARP inhibitors to overcome drug resistance is an area of active research.[5] While not directly employing this compound, the synthesis of these derivatives often involves the use of various substituted alcohols and amines as building blocks to explore the structure-activity relationship.[5] This highlights the general importance of diverse alcohol scaffolds, including branched-chain alcohols like this compound, in generating libraries of compounds for drug discovery.
Caption: A conceptual workflow illustrating the use of building blocks like this compound in a drug discovery program.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound was not found, data for the closely related isomer, 2-ethylhexanol, provides valuable guidance on handling and safety precautions. 2-Ethylhexanol is a combustible liquid that can cause skin and serious eye irritation. It may also be harmful if inhaled and can cause respiratory irritation.
Recommended Handling Precautions:
-
Work in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Avoid breathing vapors or mists.
-
Wash hands thoroughly after handling.
In case of exposure, it is important to seek fresh air if inhaled, rinse eyes cautiously with water for several minutes if in contact with eyes, and wash skin with plenty of soap and water. Always consult the specific SDS provided by the supplier before handling any chemical.
Conclusion
This compound is a readily available branched-chain alcohol with a well-established synthetic foundation. Its utility as a versatile building block in chemical synthesis presents opportunities for its application in research and drug development, particularly in the creation of novel molecular scaffolds with tailored physicochemical and biological properties. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective utilization in the laboratory.
References
- 1. This compound | 66576-32-7 | Benchchem [benchchem.com]
- 2. Buy this compound | 66576-32-7 [smolecule.com]
- 3. bch.ro [bch.ro]
- 4. This compound | C8H18O | CID 15461495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines [mdpi.com]
Navigating the Environmental Journey of 4-Ethylhexan-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the environmental fate and biodegradability of 4-ethylhexan-1-ol, a branched-chain alcohol with diverse industrial applications. Understanding its behavior in the environment is critical for assessing its ecological risk profile and ensuring its safe use. This document provides a comprehensive overview of its physicochemical properties, abiotic and biotic degradation pathways, and soil mobility. Detailed experimental protocols for key environmental fate studies are also presented, alongside illustrative diagrams to clarify complex processes.
Physicochemical Properties
The environmental partitioning and bioavailability of this compound are governed by its physicochemical properties. A summary of key parameters for this compound, alongside experimental data for its structural isomer 2-ethylhexan-1-ol, is presented in Table 1. These values, a mix of experimental and predicted data, provide a foundation for understanding its environmental behavior.
| Property | This compound (Predicted) | 2-Ethylhexan-1-ol (Experimental) | Reference |
| Molecular Formula | C8H18O | C8H18O | [1] |
| Molecular Weight | 130.23 g/mol | 130.23 g/mol | [1] |
| Boiling Point | 198.5 °C | 184 °C | |
| Vapor Pressure | 0.04 mmHg at 25°C | 0.05 mmHg at 25°C | |
| Water Solubility | 580 mg/L at 25°C | 1000 mg/L at 25°C | |
| Log Kow (Octanol-Water Partition Coefficient) | 2.8 | 2.9 | [2] |
| Log Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 1.85 | 1.4 | [2] |
Environmental Fate and Transport
The journey of this compound in the environment is dictated by a combination of transport and degradation processes. Upon release, it will partition between air, water, and soil compartments based on its physicochemical properties.
Diagram: Environmental Fate of this compound
Caption: Environmental distribution and degradation pathways of this compound.
Abiotic Degradation
Abiotic degradation processes, including hydrolysis and atmospheric oxidation, contribute to the transformation of this compound in the environment.
-
Hydrolysis: As an alcohol, this compound is not expected to undergo significant hydrolysis under typical environmental pH conditions (pH 4-9). The ester linkage, which is susceptible to hydrolysis, is absent in its structure.[3][4][5][6][7]
-
Atmospheric Oxidation: In the atmosphere, the primary degradation pathway for this compound is reaction with photochemically produced hydroxyl radicals (•OH). The estimated atmospheric half-life is a key indicator of its persistence in air.
| Parameter | This compound (Predicted) | 2-Ethylhexan-1-ol (Experimental) | Reference |
| Hydrolysis Half-life (t1/2) at 25°C | Stable | Stable | |
| Atmospheric Oxidation Half-life (t1/2) | 1.1 days | 1.2 days | [8] |
Biotic Degradation
Biodegradation is a crucial process for the removal of this compound from the environment. "Ready biodegradability" tests, such as those outlined in OECD Guidelines 301, are used to assess the potential for rapid and ultimate biodegradation in an aerobic environment.[9][10]
Based on QSAR predictions, this compound is expected to be readily biodegradable. This is consistent with data for its isomer, 2-ethylhexan-1-ol, which has been shown to be readily biodegradable in experimental studies.[11]
| Parameter | This compound (Predicted) | 2-Ethylhexan-1-ol (Experimental) | Reference |
| Ready Biodegradability (OECD 301) | Readily biodegradable | Readily biodegradable | [11] |
Soil Mobility
The mobility of this compound in soil is determined by its tendency to adsorb to soil particles. The soil organic carbon-water partitioning coefficient (Koc) is a key parameter used to predict this behavior. A lower Koc value indicates higher mobility.[12][13][14][15][16]
The predicted Koc value for this compound suggests that it will have moderate to high mobility in soil. This is in line with the experimental data for 2-ethylhexan-1-ol, which also indicates a low potential for adsorption to soil and sediment.[2]
| Parameter | This compound (Predicted) | 2-Ethylhexan-1-ol (Experimental) | Reference |
| Log Koc | 1.85 | 1.4 | [2] |
Experimental Protocols
Detailed methodologies for key environmental fate studies are crucial for the accurate assessment of a substance's ecological risk. The following sections outline the protocols for ready biodegradability and soil adsorption/desorption studies.
Ready Biodegradability - OECD 301F (Manometric Respirometry Test)
This test method determines the degree of aerobic biodegradation of a substance by measuring the oxygen consumed by a microbial inoculum.[17][18][19][20][21]
Diagram: Workflow for OECD 301F Test
Caption: A simplified workflow of the OECD 301F Manometric Respirometry Test.
Methodology:
-
Preparation of Test Medium: A mineral medium containing essential inorganic salts is prepared and aerated.
-
Inoculum: The test is inoculated with activated sludge from a domestic wastewater treatment plant. The inoculum provides a mixed population of microorganisms.
-
Test Setup: The test substance is added to the mineral medium in sealed respirometer flasks at a concentration that will yield a theoretical oxygen demand (ThOD) of 50-100 mg/L. Control flasks (inoculum only) and reference flasks (with a readily biodegradable substance like sodium benzoate) are also prepared.
-
Incubation: The flasks are incubated in the dark at a constant temperature (20 ± 1°C) for 28 days with continuous stirring.
-
Measurement: The consumption of oxygen is measured over the 28-day period using a manometer or other pressure-sensing device.
-
Data Analysis: The percentage of biodegradation is calculated by comparing the oxygen consumed by the test substance (corrected for the blank) to its ThOD. A substance is considered readily biodegradable if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.[22]
Soil Adsorption/Desorption - OECD 106 (Batch Equilibrium Method)
This method is used to determine the adsorption and desorption potential of a chemical in soil, providing an indication of its mobility.
Methodology:
-
Soil Selection: A minimum of five different soil types with varying organic carbon content, pH, and texture are selected.
-
Test Substance Preparation: A solution of the test substance (radiolabeled or non-labeled) is prepared in a 0.01 M CaCl2 solution.
-
Adsorption Phase:
-
Known amounts of soil are equilibrated with the test substance solution in centrifuge tubes.
-
The tubes are agitated for a predetermined equilibrium period (typically 24 hours) at a constant temperature.
-
After equilibration, the soil and aqueous phases are separated by centrifugation.
-
The concentration of the test substance in the aqueous phase is determined. The amount adsorbed to the soil is calculated by the difference from the initial concentration.
-
-
Desorption Phase:
-
The supernatant from the adsorption phase is replaced with a fresh solution of 0.01 M CaCl2.
-
The tubes are reagitated for the same equilibrium period.
-
The concentration of the test substance in the aqueous phase is measured to determine the amount desorbed.
-
-
Data Analysis: The adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are calculated. The Freundlich adsorption isotherm is often used to describe the relationship between the amount of substance adsorbed and its concentration in the solution at equilibrium.
Conclusion
Based on a combination of predictive modeling and data from its structural isomer, this compound is expected to have a favorable environmental profile. It is predicted to be readily biodegradable, indicating it is unlikely to persist in the environment. Its low potential for soil and sediment adsorption suggests a degree of mobility in these compartments, while its moderate volatility and susceptibility to atmospheric oxidation will limit its persistence in air. While these predictions provide a strong indication of its environmental behavior, experimental verification through standardized testing protocols is recommended for a definitive assessment. This technical guide provides the foundational information and methodologies necessary for researchers and professionals to conduct a thorough environmental risk assessment of this compound.
References
- 1. This compound | C8H18O | CID 15461495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. arkema.com [arkema.com]
- 3. catalog.labcorp.com [catalog.labcorp.com]
- 4. oecd.org [oecd.org]
- 5. oecd.org [oecd.org]
- 6. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]
- 7. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]
- 8. open.alberta.ca [open.alberta.ca]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. researchgate.net [researchgate.net]
- 12. log KOC - ECETOC [ecetoc.org]
- 13. ijfar.org [ijfar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. cn.aminer.org [cn.aminer.org]
- 17. matestlabs.com [matestlabs.com]
- 18. OECD 301f : Ready biodegradability in aerobic aqueous medium - [impact-solutions.co.uk]
- 19. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]
- 20. OECD 301F: Manometric Respiratory Biodegradability Test - Aropha [aropha.com]
- 21. xylemanalytics.com [xylemanalytics.com]
- 22. concawe.eu [concawe.eu]
A Historical and Technical Guide to Branched Octanol Isomers for Researchers and Drug Development Professionals
An in-depth exploration of the synthesis, properties, and analysis of branched octanol isomers, charting the course of scientific discovery and its applications in modern research.
This technical guide provides a comprehensive historical overview of the research and development of branched octanol isomers. It is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, physicochemical properties, toxicological profiles, and analytical methodologies associated with these important C8 alcohols. This document delves into the foundational synthetic routes, presents key quantitative data in a comparative format, and details the evolution of analytical techniques for isomer differentiation.
Historical Perspective on the Synthesis of Branched Octanol Isomers
The industrial and scientific interest in branched octanol isomers has been driven by their diverse applications, ranging from solvents and plasticizers to fragrances and potential biofuels. The historical development of their synthesis is primarily marked by two groundbreaking chemical reactions: the Guerbet reaction and the Oxo process.
The Guerbet Reaction: An Early Path to Branched Alcohols
In 1899, Marcel Guerbet reported a reaction that would later bear his name, involving the condensation of primary alcohols at high temperatures in the presence of a catalyst to produce higher molecular weight, β-branched alcohols.[1][2][3] The inaugural publication detailed the conversion of n-butanol to 2-ethylhexanol.[1] This reaction proceeds through a four-step mechanism: dehydrogenation of the alcohol to an aldehyde, an aldol condensation of the aldehydes, subsequent dehydration to an unsaturated aldehyde, and finally, hydrogenation of the unsaturated aldehyde to the branched alcohol.[1]
The Oxo Process (Hydroformylation): A Revolution in Industrial Alcohol Synthesis
The landscape of industrial alcohol production was transformed in 1938 with Otto Roelen's discovery of the Oxo process, also known as hydroformylation.[4][5][6] This process involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene in the presence of a catalyst, typically a cobalt or rhodium complex, to form aldehydes. These aldehydes can then be readily hydrogenated to the corresponding alcohols. The Oxo process provided a highly efficient route to a wide range of alcohols, including branched octanol isomers from the hydroformylation of heptenes.
Physicochemical Properties of Branched Octanol Isomers
The branching in the carbon chain of octanol isomers significantly influences their physical and chemical properties, such as boiling point, density, and refractive index. These properties are critical for their application in various fields. The following table summarizes key physicochemical data for several branched octanol isomers.
| Isomer | CAS Number | Boiling Point (°C) | Density (g/cm³) | Refractive Index (n²⁰/D) |
| 1-Octanol | 111-87-5 | 195 | 0.824 | 1.429 |
| 2-Octanol | 123-96-6 | 179 | 0.819 | 1.426 |
| 4-Octanol | 589-62-8 | 174-176 | 0.821 | 1.426[7] |
| 2-Ethylhexanol | 104-76-7 | 183-185 | 0.833 | 1.431 |
Note: Data sourced from various chemical databases and may vary slightly depending on the source and measurement conditions.
Historical Experimental Protocols
To provide a deeper understanding of the foundational research, this section details the experimental methodologies for the Guerbet reaction and the Oxo process as they were historically developed.
The Guerbet Reaction: Early 20th Century Protocol
An early 20th-century experimental setup for the Guerbet reaction would have involved the following steps:
-
Reactant Preparation: A primary alcohol, such as n-butanol, would be mixed with a basic catalyst, typically sodium or potassium hydroxide, in a sealed, high-pressure vessel (autoclave).
-
Reaction Conditions: The mixture would be heated to a high temperature, generally in the range of 180-360°C, and maintained at a high pressure to keep the reactants in the liquid phase.[1]
-
Reaction Work-up: After several hours, the autoclave would be cooled, and the pressure released. The resulting mixture would then be neutralized with an acid.
-
Purification: The product, a higher branched alcohol (e.g., 2-ethylhexanol), would be separated from unreacted starting material and byproducts through fractional distillation.
The Oxo Process: Mid-20th Century Industrial Protocol
The early industrial application of the Oxo process for the production of branched alcohols involved a two-stage process:
-
Hydroformylation Stage: An olefin feedstock, along with a synthesis gas (a mixture of carbon monoxide and hydrogen), would be fed into a high-pressure reactor containing a cobalt-based catalyst. The reaction would be carried out at temperatures between 120-170°C and pressures of 200-300 bar.[6]
-
Aldehyde Separation: The resulting mixture, containing the newly formed aldehyde, would be passed through a separation unit to remove the catalyst and unreacted gases.
-
Hydrogenation Stage: The purified aldehyde would then be fed into a second reactor for hydrogenation to the corresponding alcohol. This step is typically carried out at a higher temperature than the hydroformylation stage.
-
Product Purification: The final alcohol product would be purified by distillation.
Comparative Toxicology of Branched Octanol Isomers
The toxicological profiles of branched octanol isomers can vary depending on their specific structure. Research has shown differences in acute toxicity and developmental effects among isomers. This section provides a comparative summary of available toxicological data.
A study investigating the developmental effects of one straight-chain and five branched-chain primary alcohols in Wistar rats found that the toxicological response is structure-dependent.[8] For instance, n-octanol showed pronounced maternal toxicity but no developmental toxicity, while 2-ethylhexanol exhibited strong maternal and fetal toxicity at a dose of 10 mmol/kg.[8] Isodecanol, a mixture of different isomers, elicited maternal toxicity and caused a low incidence of retardations and rare malformations at the same dose level.[8]
| Isomer | Acute Oral LD50 (Rat) | Developmental Toxicity |
| 1-Octanol | - | No developmental toxicity observed[8] |
| 2-Ethylhexanol | 2049 mg/kg | Strong maternal and fetal toxicity at 10 mmol/kg[8] |
Note: This table is not exhaustive and represents a summary of available data. Toxicological data can vary based on the study design and animal model.
Evolution of Analytical Techniques for Isomer Separation and Identification
The ability to separate and identify individual octanol isomers from complex mixtures has been crucial for both research and industrial quality control. The development of analytical techniques throughout the 20th century has played a pivotal role in advancing the understanding of these compounds.
Gas Chromatography (GC)
Gas chromatography emerged as a powerful tool for the separation of volatile compounds like alcohols in the mid-20th century. Early applications for alcohol isomer separation utilized packed columns with various stationary phases. The choice of stationary phase, whether polar or non-polar, was critical for achieving separation based on differences in boiling points and polarity among the isomers.[9] The development of capillary columns provided significantly higher resolution, enabling the separation of closely related isomers.
Mass Spectrometry (MS)
Coupling gas chromatography with mass spectrometry (GC-MS) provided a new level of analytical power, allowing for not only separation but also identification of the isomers. The fragmentation patterns of alcohols in mass spectrometry are characteristic of their structure. Primary, secondary, and tertiary alcohols exhibit distinct fragmentation pathways. Common fragmentation patterns for alcohols include alpha-cleavage (the breaking of the C-C bond adjacent to the oxygen) and dehydration (the loss of a water molecule).[10][11] The analysis of these fragmentation patterns allows for the elucidation of the branching structure of the octanol isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy has become an indispensable tool for the structural elucidation of organic molecules, including alcohol isomers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. The chemical shifts and coupling patterns in an NMR spectrum are unique to a specific isomer, allowing for unambiguous identification. For example, the number of signals in a ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms, which is directly related to the symmetry and branching of the isomer.
Visualizing Historical Processes and Concepts
To further illustrate the key concepts discussed in this guide, the following diagrams have been created using the DOT language.
Caption: Workflow of the historical Guerbet reaction for synthesizing branched alcohols.
Caption: Simplified workflow of the two-stage industrial Oxo process.
Caption: Evolution of analytical techniques for branched octanol isomer analysis.
References
- 1. Guerbet reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Guerbet Reaction [drugfuture.com]
- 4. Hydroformylation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. organicreactions.org [organicreactions.org]
- 7. guidechem.com [guidechem.com]
- 8. Differential prenatal toxicity of one straight-chain and five branched-chain primary alcohols in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. odinity.com [odinity.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols: 4-ethylhexan-1-ol as a Precursor for Plasticizer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plasticizers are additives that increase the flexibility, durability, and workability of polymeric materials, most notably polyvinyl chloride (PVC). The most widely used plasticizers are esters of dicarboxylic acids with various alcohols. 4-ethylhexan-1-ol is a C8 branched alcohol that can serve as a precursor for the synthesis of various ester plasticizers. Its structural characteristics suggest that its derivatives would exhibit properties comparable to commercially significant plasticizers like di(2-ethylhexyl) phthalate (DEHP), a structural isomer. This document provides detailed application notes and experimental protocols for the synthesis of plasticizers using this compound and an overview of the expected performance characteristics based on analogous compounds.
Application Notes
Plasticizers derived from this compound, such as di(4-ethylhexyl) phthalate (D4EHP), di(4-ethylhexyl) adipate (D4EHA), and di(4-ethylhexyl) terephthalate (D4EHT), are anticipated to be effective primary plasticizers for PVC and other polymers. The branched nature of the 4-ethylhexyl chain can impart good low-temperature flexibility to the polymer matrix. These plasticizers are suitable for a wide range of applications, including but not limited to:
-
Flexible PVC films and sheets: For use in packaging, construction, and agriculture.
-
Wire and cable insulation: Where flexibility and electrical insulation properties are crucial.
-
Medical devices: Such as flexible tubing and blood bags, pending appropriate toxicological evaluation.
-
Flooring and wall coverings: To enhance durability and resilience.
The selection of the dicarboxylic acid (e.g., phthalic anhydride, adipic acid, terephthalic acid) allows for the fine-tuning of the plasticizer's properties, such as its compatibility with the polymer, migration resistance, and thermal stability.
Experimental Protocols
The following protocols describe the synthesis of di(4-ethylhexyl) phthalate (D4EHP) as a representative plasticizer derived from this compound. The methodologies for synthesizing other esters like adipates and terephthalates would follow similar esterification principles.
Protocol 1: Synthesis of Di(4-ethylhexyl) Phthalate (D4EHP)
This protocol is adapted from the well-established synthesis of di(2-ethylhexyl) phthalate (DEHP).
Materials:
-
This compound
-
Phthalic anhydride
-
Esterification catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, or a titanium-based catalyst)
-
Sodium carbonate solution (for neutralization)
-
Activated carbon (for decolorization)
-
Inert solvent (e.g., toluene, xylene) for azeotropic removal of water (optional)
Equipment:
-
Glass reactor equipped with a mechanical stirrer, thermometer, condenser, and a Dean-Stark trap (if using an azeotropic solvent)
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum filtration apparatus
Procedure:
-
Charging the Reactor: In a clean and dry glass reactor, charge phthalic anhydride and this compound. A molar ratio of alcohol to phthalic anhydride of slightly over 2:1 (e.g., 2.2:1) is recommended to drive the reaction to completion.
-
Addition of Catalyst: Add the esterification catalyst. The amount of catalyst will depend on the specific type used. For sulfuric acid or p-toluenesulfonic acid, a concentration of 0.5-1.0% by weight of the reactants is typical.
-
Esterification Reaction: Heat the reaction mixture with constant stirring. The reaction temperature is typically maintained between 140°C and 200°C. The progress of the reaction can be monitored by measuring the acid value of the mixture or by collecting the water of reaction in the Dean-Stark trap. The reaction is considered complete when the acid value is below a target level (e.g., <0.1 mg KOH/g) or when water evolution ceases.
-
Neutralization: Cool the reaction mixture to below 100°C. Wash the crude ester with a dilute sodium carbonate solution to neutralize the acidic catalyst. This is followed by several washes with deionized water until the washings are neutral.
-
Purification:
-
Removal of Excess Alcohol: The excess this compound is removed by vacuum distillation or steam stripping.
-
Decolorization: If the product is colored, it can be treated with activated carbon at an elevated temperature (e.g., 80-100°C) with stirring, followed by filtration.
-
-
Final Product: The final product, di(4-ethylhexyl) phthalate, should be a clear, colorless to pale yellow oily liquid.
Data Presentation
Table 1: Mechanical Properties of PVC Plasticized with DEHP
| Property | Unplasticized PVC | PVC + 40 phr DEHP | PVC + 60 phr DEHP |
| Tensile Strength (MPa) | 40 - 50 | 15 - 25 | 10 - 20 |
| Elongation at Break (%) | 2 - 40 | 200 - 400 | 300 - 500 |
| Shore A Hardness | >100 | 80 - 90 | 70 - 80 |
| 100% Modulus (MPa) | - | 10 - 15 | 5 - 10 |
Data is compiled from various sources for general reference.
Table 2: Thermal Properties of PVC Plasticized with DEHP
| Property | Unplasticized PVC | PVC + 40 phr DEHP |
| Glass Transition Temperature (Tg) (°C) | 80 - 85 | 5 - 15 |
| Initial Decomposition Temperature (°C) | ~200 | ~220 |
Data is compiled from various sources for general reference.
Visualizations
Below are diagrams illustrating the synthesis pathway and a general experimental workflow.
Caption: Synthesis of a di(4-ethylhexyl) ester plasticizer.
Caption: Experimental workflow for plasticizer synthesis.
Application Notes and Protocols for 4-Ethylhexan-1-ol in Fragrance Formulation
Abstract: This document provides detailed application notes and experimental protocols for the use of 4-ethylhexan-1-ol as a fragrance ingredient. It is intended for researchers, scientists, and professionals in the fragrance and cosmetic industries. The content covers the physicochemical properties, olfactory profile, formulation applications, and relevant analytical and sensory evaluation methodologies.
Introduction
This compound is a branched-chain saturated alcohol used as a fragrance ingredient.[1] Its unique olfactory profile makes it a valuable component in the creation of various scent compositions for a wide range of products, including fine fragrances, personal care items, and household goods.[2] This document outlines the properties of this compound and provides protocols for its evaluation and application in fragrance formulations.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective use in fragrance formulations. These properties influence its volatility, solubility, and stability within a product matrix.
| Property | Value | Source |
| Molecular Formula | C₈H₁₈O | PubChem[3] |
| Molecular Weight | 130.23 g/mol | PubChem[3][4] |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 66576-32-7 | PubChem[3] |
| Appearance | Colorless liquid (inferred) | General chemical properties |
| Boiling Point (Computed) | 188.9 ± 8.0 °C at 760 mmHg | PubChem |
| Vapor Pressure (Computed) | 0.1 ± 0.7 mmHg at 25 °C | PubChem |
| Solubility | Poorly soluble in water, soluble in organic solvents like ethanol.[2] | General chemical properties |
| LogP (Computed) | 2.7 | PubChem[3] |
Olfactory Profile and Sensory Data
The olfactory characteristics of this compound define its role in perfumery. It is known for its floral and slightly waxy notes.
| Parameter | Description | Source |
| Odor Type | Floral | |
| Odor Description | A mild, floral, and slightly waxy, rosy, and sweet scent.[2] | |
| Odor Detection Threshold (ODT) | Data for this compound is not readily available. For its isomer, 2-ethyl-1-hexanol, the ODT is reported as 270,000 ppb.[5] However, this value may not be representative for this compound and its specific olfactory contribution. |
Application in Fragrance Formulation
This compound is a versatile ingredient that can be used in various fragrance types to impart a soft, floral character. Its profile allows it to blend well with other floral, fruity, and woody notes.
Functional Uses:
-
Modifier: It can be used to soften and round out the harsh notes of other synthetic or natural ingredients.
-
Blender: It helps to create a seamless transition between different notes within a fragrance accord.[6][7]
-
Floralizer: It enhances and adds a natural touch to floral compositions, particularly in rose, lily, and jasmine accords.
Recommended Usage Levels (Illustrative):
| Product Type | Concentration Range (%) |
| Fine Fragrance (Eau de Parfum, Eau de Toilette) | 0.1 - 2.0 |
| Soaps and Shower Gels | 0.2 - 1.5 |
| Shampoos and Hair Care Products | 0.1 - 1.0 |
| Lotions and Creams | 0.1 - 0.5 |
| Air Fresheners | 0.5 - 3.0 |
Experimental Protocols
The following protocols provide standardized methods for evaluating the sensory and performance characteristics of this compound in fragrance applications.
Protocol 1: Sensory Evaluation of Odor Profile
This protocol outlines the procedure for the sensory evaluation of this compound using fragrance blotter strips.[8][9][10][11]
Materials:
-
This compound
-
Ethanol (perfumer's grade)
-
Fragrance blotter strips
-
Pipettes or droppers
-
Labeled beakers
-
Coffee beans (for olfactory palate cleansing)[8]
Procedure:
-
Prepare a 10% dilution of this compound in ethanol.
-
Label a fragrance blotter strip with the material name and concentration.[8]
-
Dip the narrow end of the blotter strip into the solution to a depth of about 1 cm.
-
Remove the blotter and allow the ethanol to evaporate for approximately 10-15 seconds.[11]
-
Hold the blotter about an inch from the nose and inhale gently in short bursts.[9][11]
-
Record the initial odor impressions (top notes).
-
Evaluate the blotter at regular intervals (e. g., 5 min, 30 min, 1 hr, 4 hr, 24 hr) to observe the evolution of the scent (heart and base notes).[8][12]
-
Cleanse the olfactory palate between evaluations by smelling coffee beans.[8]
-
Document all observations in a fragrance journal, noting the character, intensity, and longevity of the scent.[8]
Protocol 2: Assessment of Substantivity and Longevity
This protocol describes a method to assess the longevity of this compound on a substrate, simulating its performance in a finished product.[10][12]
Materials:
-
This compound (10% solution in ethanol)
-
Substrate (e. g., unscented blotter paper, fabric swatch, or synthetic skin)
-
Controlled environment chamber (e. g., 22-25°C, 40-60% relative humidity)[12]
-
Pipette or sprayer for application
-
Timer
Procedure:
-
Apply a standardized amount of the this compound solution to the chosen substrate (e. g., 0.1 ml sprayed from a 10 cm distance).[12]
-
Place the substrate in a controlled environment.
-
Evaluate the scent intensity at predefined time points (e. g., T=0, 30 min, 1h, 2h, 4h, 6h, 8h, 24h).[12]
-
Rate the intensity on a defined scale (e. g., 1-5, where 1 is undetectable and 5 is strong).[12]
-
Record the time at which the scent becomes undetectable to determine its longevity.
-
Note any changes in the odor character over time.[12]
-
Repeat the experiment multiple times for reproducibility.[12]
Protocol 3: Headspace Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol details the use of headspace GC-MS to analyze the volatile profile of a fragrance formulation containing this compound.[13][14][15][16][17]
Materials and Equipment:
-
Fragrance formulation containing this compound
-
Headspace vials (e. g., 20 mL)
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Headspace autosampler
-
GC column suitable for fragrance analysis (e. g., DB-5)[17]
Procedure:
-
Place a known amount of the fragrance formulation into a headspace vial and seal it.
-
Incubate the vial at a set temperature (e. g., 80-100°C) for a specific time (e. g., 15-30 minutes) to allow volatile compounds to equilibrate in the headspace.[14][17]
-
The headspace autosampler injects a sample of the vapor phase into the GC-MS system.
-
Set the GC oven temperature program to separate the individual fragrance components. A typical program might be: initial temp 30-50°C, hold for 1-2 min, ramp at 5-10°C/min to 250-280°C, and hold for 5-10 min.[14]
-
The mass spectrometer detects the eluted compounds, generating a chromatogram and mass spectra.
-
Identify this compound and other components by comparing their retention times and mass spectra with a reference library.
-
Quantify the relative abundance of each component by integrating the peak areas in the chromatogram.
Safety and Regulatory Information
This compound is an isomer of 2-ethylhexan-1-ol. Safety assessments for 2-ethylhexan-1-ol and other branched-chain saturated alcohols have been conducted.[1] As with any fragrance ingredient, it is essential to adhere to the concentration limits recommended by regulatory bodies and industry associations such as the International Fragrance Association (IFRA). A safety data sheet (SDS) should be consulted for detailed handling and safety information. Studies on related compounds like alkyl ethylhexanoates have concluded they are safe for use in cosmetics when formulated to be non-irritating.[18]
References
- 1. Fragrance material review on 2-ethyl-1-hexanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C8H18O | CID 15461495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Ethylhexanol | C8H18O | CID 7720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Odor Detection Thresholds & References [leffingwell.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. www.perfumelessons.com - Using Scent Blotter Strips [perfumelessons.com]
- 9. thejoeyjournal.com [thejoeyjournal.com]
- 10. dropofodor.com [dropofodor.com]
- 11. m.youtube.com [m.youtube.com]
- 12. How to Test the Longevity of Perfume | NIKOO Chemical [nikoochem.com]
- 13. perfumelounge.eu [perfumelounge.eu]
- 14. Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry Analysis of Scent Profiles from Human Skin [mdpi.com]
- 15. gcms.cz [gcms.cz]
- 16. jcanoingenieria.com [jcanoingenieria.com]
- 17. scielo.br [scielo.br]
- 18. cir-safety.org [cir-safety.org]
Enantioselective Synthesis of Chiral 4-Ethylhexan-1-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enantioselective synthesis of chiral 4-ethylhexan-1-ol, a valuable building block in drug discovery and development. The chirality at the C4 position can significantly influence the pharmacological and toxicological properties of a molecule. Therefore, access to enantiomerically pure forms of this alcohol is of paramount importance.
Two primary strategies for obtaining enantiopure this compound are presented:
-
Lipase-Catalyzed Kinetic Resolution of Racemic this compound: This method utilizes the stereoselectivity of lipases to preferentially acylate one enantiomer of the racemic alcohol, allowing for the separation of the unreacted enantiomer and the acylated product. This approach is highly efficient and employs mild, environmentally benign conditions.
-
Asymmetric Reduction of 4-Ethylhexanal: This strategy involves the use of a chiral catalyst to stereoselectively reduce the prochiral aldehyde, 4-ethylhexanal, to the desired chiral alcohol. This method can potentially provide direct access to a specific enantiomer in high enantiomeric excess.
Data Presentation
The following tables summarize the expected quantitative data for the described enantioselective methods. The data for the lipase-catalyzed kinetic resolution is based on results obtained for the structurally analogous 2-ethylhexan-1-ol and is expected to be comparable for this compound.
Table 1: Lipase-Catalyzed Kinetic Resolution of Racemic this compound
| Entry | Lipase | Acyl Donor | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Product | Yield (%) | ee (%) |
| 1 | Lipase PS (Amano) | Vinyl Acetate | Dichloromethane | 0 | 24 | ~50 | (R)-4-Ethylhexan-1-ol | >45 | >98 |
| 2 | Lipase PS (Amano) | Vinyl Acetate | Dichloromethane | 0 | 24 | ~50 | (S)-4-Ethylhexyl acetate | >45 | >98 |
| 3 | Lipase from Pseudomonas fluorescens (PLF) | Vinyl Acetate | Diisopropyl ether | 30 | 48 | ~50 | (R)-4-Ethylhexan-1-ol | >45 | High |
| 4 | Lipase from Pseudomonas fluorescens (PLF) | Vinyl Acetate | Diisopropyl ether | 30 | 48 | ~50 | (S)-4-Ethylhexyl acetate | >45 | High |
Table 2: Asymmetric Reduction of 4-Ethylhexanal
| Entry | Chiral Catalyst | Hydride Source | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | ee (%) |
| 1 | (R)-CBS Catalyst | Borane-dimethyl sulfide complex | THF | -20 | 2 | (S)-4-Ethylhexan-1-ol | High | >95 |
| 2 | (S)-CBS Catalyst | Borane-dimethyl sulfide complex | THF | -20 | 2 | (R)-4-Ethylhexan-1-ol | High | >95 |
Experimental Protocols
Protocol 1: Lipase-Catalyzed Kinetic Resolution of Racemic this compound
This protocol is adapted from the successful kinetic resolution of 2-ethylhexan-1-ol and is expected to yield high enantiopurity for this compound.
Materials:
-
Racemic this compound
-
Lipase PS (Amano) or Lipase from Pseudomonas fluorescens (PLF)
-
Vinyl acetate
-
Dichloromethane (anhydrous) or Diisopropyl ether (anhydrous)
-
Celite
-
Standard laboratory glassware and purification equipment (chromatography column, rotary evaporator)
Procedure:
-
To a solution of racemic this compound (1.0 eq) in anhydrous dichloromethane at 0 °C, add vinyl acetate (1.5 eq).
-
Add Lipase PS (Amano) (typically 50-100 mg per mmol of substrate).
-
Stir the reaction mixture at 0 °C and monitor the progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
The reaction is typically stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.
-
Once the desired conversion is reached, filter the enzyme off through a pad of Celite and wash the filter cake with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted (R)-4-ethylhexan-1-ol from the (S)-4-ethylhexyl acetate by column chromatography on silica gel.
-
The (S)-4-ethylhexyl acetate can be hydrolyzed using standard basic conditions (e.g., NaOH in methanol/water) to afford (S)-4-ethylhexan-1-ol.
-
Determine the enantiomeric excess of the alcohol and the hydrolyzed ester by chiral GC analysis or by derivatization with a chiral resolving agent followed by NMR analysis.
Protocol 2: Asymmetric Reduction of 4-Ethylhexanal using a Chiral Oxazaborolidine Catalyst (Corey-Bakshi-Shibata Reduction)
This protocol provides a reliable method for the direct asymmetric synthesis of either enantiomer of this compound.
Materials:
-
4-Ethylhexanal
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M HCl
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a flame-dried flask under an inert atmosphere (argon or nitrogen), add a solution of (R)- or (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous THF.
-
Cool the solution to -20 °C.
-
Slowly add borane-dimethyl sulfide complex (0.6 eq) to the catalyst solution and stir for 10 minutes.
-
Add a solution of 4-ethylhexanal (1.0 eq) in anhydrous THF dropwise to the catalyst-borane mixture over 30 minutes, maintaining the temperature at -20 °C.
-
Stir the reaction mixture at -20 °C for 2 hours.
-
Quench the reaction by the slow addition of methanol at -20 °C.
-
Allow the mixture to warm to room temperature and then add 1 M HCl.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the chiral this compound.
-
Determine the enantiomeric excess by chiral GC analysis.
Mandatory Visualization
Caption: Workflow for the enantioselective synthesis of this compound.
Caption: Simplified mechanism of lipase-catalyzed kinetic resolution.
Caption: Conceptual pathway for asymmetric reduction of an aldehyde.
Application Note: Quantitative Analysis of 4-Ethylhexan-1-ol using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction 4-Ethylhexan-1-ol (C₈H₁₈O, Molar Mass: 130.23 g/mol ) is an organic compound that may be encountered as a volatile impurity, a metabolite, or a component in various industrial and environmental samples.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and highly selective analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[2][3] This document provides a detailed protocol for the sample preparation, GC-MS analysis, and data interpretation for the quantitative determination of this compound.
Principle of GC-MS GC-MS analysis involves a two-step process. First, the gas chromatograph (GC) vaporizes the sample and separates its components based on their boiling points and affinity for the stationary phase within the GC column.[4] As each separated component elutes from the column, it enters the mass spectrometer (MS), which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z).[2] This process provides a unique chemical fingerprint for each compound, allowing for highly accurate identification and quantification.
Experimental Protocols
This section details the necessary steps for sample preparation and instrumental analysis.
1. Sample Preparation The choice of sample preparation technique is critical and depends on the sample matrix. Common methods include Liquid-Liquid Extraction (LLE) for liquid samples and Solid-Phase Microextraction (SPME) for both liquid and headspace analysis of volatile components.[2][4]
1.1. Protocol for Liquid-Liquid Extraction (LLE) LLE is used to separate analytes based on their differential solubility in two immiscible solvents, typically an aqueous sample and an organic solvent.[2]
-
Materials:
-
Procedure:
-
Place a known volume (e.g., 10 mL) of the aqueous sample into a separatory funnel.
-
Add a suitable internal standard if required for precise quantification.
-
Add 5 mL of dichloromethane to the funnel.
-
Stopper the funnel and shake vigorously for 2 minutes, periodically venting the pressure.
-
Allow the layers to separate completely. The organic layer (bottom) contains the analyte.[2]
-
Drain the organic layer into a clean beaker containing anhydrous sodium sulfate to remove residual water.
-
Transfer the dried extract into a GC vial.
-
If the concentration is low, the sample can be concentrated by gently evaporating the solvent under a stream of nitrogen.[6] Reconstitute the residue in a smaller, known volume of solvent.
-
1.2. Protocol for Headspace Solid-Phase Microextraction (HS-SPME) HS-SPME is a solvent-free technique ideal for isolating volatile analytes from a sample matrix.[4] A fused silica fiber coated with a stationary phase is exposed to the headspace (vapor phase) above the sample.[4]
-
Materials:
-
SPME fiber assembly (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB).[7]
-
Heated autosampler with SPME capability or manual SPME holder.
-
Headspace vials with septa.
-
Heating block or water bath.
-
-
Procedure:
-
Place a known amount of the liquid or solid sample (e.g., 1-5 g) into a headspace vial.[7]
-
Add an internal standard if necessary. Seal the vial tightly.
-
Place the vial in a heating block set to a specific temperature (e.g., 40-60°C) to facilitate the volatilization of this compound into the headspace.[7]
-
After an equilibration period (e.g., 10 minutes), expose the SPME fiber to the headspace for a defined extraction time (e.g., 20-40 minutes).[7]
-
Retract the fiber and immediately introduce it into the heated GC inlet for thermal desorption of the analyte onto the column.[7]
-
2. GC-MS Instrumentation and Conditions The following are typical instrumental parameters. These should be optimized for the specific instrument and application.
| Parameter | Typical Setting |
| Gas Chromatograph | |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.[7] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min.[7] |
| Inlet Type | Split/Splitless |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (1 µL injection volume).[5] |
| Oven Program | Initial temp 50°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.[7][8] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV.[7] |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Scan Range | m/z 35-350.[7] |
| Data Acquisition Mode | Full Scan for identification; Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification. |
3. Calibration For accurate quantification, a calibration curve must be prepared.
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent like methanol or dichloromethane.[9]
-
Perform serial dilutions to create a series of calibration standards at different concentrations (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).
-
Analyze each standard using the established GC-MS method.
-
Construct a calibration curve by plotting the peak area of the target analyte against its concentration.
-
The linearity of the curve is typically assessed by the coefficient of determination (R²), which should be ≥0.995.[7]
Data Presentation and Results
1. Identification The identification of this compound is confirmed by two parameters:
-
Retention Time (RT): The time it takes for the analyte to elute from the GC column. This should match the retention time of a pure standard analyzed under identical conditions.
-
Mass Spectrum: The fragmentation pattern should match the reference spectrum in a library (e.g., NIST) or the spectrum of a pure standard. For primary alcohols, common fragmentations include the loss of water (M-18) and alpha-cleavage.[10]
Predicted Mass Fragmentation of this compound:
-
Molecular Ion (M⁺): m/z 130
-
Loss of Water [M-H₂O]⁺: m/z 112
-
Loss of Propyl Radical [M-C₃H₇]⁺: m/z 87
-
Loss of Ethyl Radical [M-C₂H₅]⁺: m/z 101
-
Alpha-Cleavage [CH₂OH]⁺: m/z 31 (A characteristic peak for primary alcohols)[10]
2. Quantification The concentration of this compound in a sample is determined by measuring its peak area and interpolating the concentration from the linear regression equation of the calibration curve.
3. Method Performance Characteristics The performance of the analytical method is evaluated by several key parameters, summarized below. The values presented are representative for the analysis of similar compounds by GC-MS.
| Parameter | Typical Value | Description |
| Linearity (R²) | ≥ 0.995 | Indicates how well the calibration points fit a straight line over a given concentration range.[7] |
| Limit of Detection (LOD) | 1 - 5 ng/g (ppb) | The lowest concentration of an analyte that can be reliably distinguished from background noise.[7] |
| Limit of Quantification (LOQ) | 3 - 10 ng/g (ppb) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.[7] |
| Precision (%RSD) | < 10% | The closeness of agreement between a series of measurements obtained from multiple samplings of the same sample.[11] |
| Recovery (%) | 80 - 120% | The percentage of the true amount of an analyte that is detected by the analytical method.[11] |
Visualized Workflows and Pathways
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Predicted fragmentation pathway for this compound in EI-MS.
References
- 1. This compound | C8H18O | CID 15461495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sample preparation GC-MS [scioninstruments.com]
- 3. tips.sums.ac.ir [tips.sums.ac.ir]
- 4. GC-MS Sample Preparation | Thermo Fisher Scientific - CZ [thermofisher.com]
- 5. uoguelph.ca [uoguelph.ca]
- 6. organomation.com [organomation.com]
- 7. redalyc.org [redalyc.org]
- 8. mdpi.com [mdpi.com]
- 9. shimadzu.com [shimadzu.com]
- 10. youtube.com [youtube.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for NMR Characterization of 4-Ethylhexan-1-ol and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation and characterization of organic molecules. This document provides detailed application notes and protocols for the NMR analysis of 4-ethylhexan-1-ol and its common derivatives, such as esters and halogenated compounds. This compound is a branched primary alcohol, and its derivatives are of interest in various fields, including the development of pharmaceuticals and industrial chemicals. A thorough understanding of their NMR spectral features is crucial for synthesis confirmation, purity assessment, and structural analysis.
Predicted NMR Data for this compound
Due to the limited availability of public experimental NMR spectra for this compound, the following data is based on established prediction models. This information provides a foundational guide for spectral interpretation.
¹H NMR (Predicted)
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| H1 | ~3.6 | Triplet | 2H |
| H2 | ~1.5 | Multiplet | 2H |
| H3 | ~1.3 | Multiplet | 2H |
| H4 | ~1.4 | Multiplet | 1H |
| H5, H5' | ~1.3 | Multiplet | 4H |
| H6, H6' | ~0.9 | Triplet | 6H |
| OH | Variable | Singlet | 1H |
¹³C NMR (Predicted)
| Carbon | Chemical Shift (ppm) |
| C1 | ~63 |
| C2 | ~33 |
| C3 | ~30 |
| C4 | ~40 |
| C5 | ~29 |
| C6 | ~11 |
NMR Characterization of this compound Derivatives
The chemical shifts of protons and carbons in this compound derivatives will be influenced by the nature of the substituent group.
4-Ethylhexyl Acetate (Predicted Data)
Esterification of this compound with acetic anhydride or acetyl chloride yields 4-ethylhexyl acetate. The acetyl group will cause a downfield shift of the protons and carbon at the C1 position.
Predicted ¹H NMR Changes:
-
H1: The triplet originally around 3.6 ppm will shift downfield to approximately 4.0-4.1 ppm due to the deshielding effect of the neighboring carbonyl group.
-
Other protons: Minor shifts are expected for the other protons in the alkyl chain.
-
New Signal: A new singlet will appear around 2.0 ppm, corresponding to the methyl protons of the acetate group.
Predicted ¹³C NMR Changes:
-
C1: The signal at ~63 ppm will shift downfield to ~65-66 ppm.
-
New Signals: Two new signals will appear for the acetate group: one around 171 ppm for the carbonyl carbon and another around 21 ppm for the methyl carbon.
1-Bromo-4-ethylhexane (Predicted Data)
Substitution of the hydroxyl group with a bromine atom to form 1-bromo-4-ethylhexane will also result in a downfield shift at the C1 position, though typically less pronounced than with an acetate group.
Predicted ¹H NMR Changes:
-
H1: The triplet at ~3.6 ppm will shift to approximately 3.4-3.5 ppm.
Predicted ¹³C NMR Changes:
-
C1: The signal at ~63 ppm will shift downfield to a lesser extent than in the acetate, to around 34-36 ppm.
Experimental Protocols
Sample Preparation for NMR Analysis
Proper sample preparation is critical for obtaining high-quality NMR spectra.
Materials:
-
This compound or its derivative (5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube (5 mm)
-
Pasteur pipette
-
Vial
-
Glass wool or filter
Protocol:
-
Weigh the required amount of the sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Gently swirl or vortex the vial to dissolve the sample completely.
-
If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Cap the NMR tube securely.
-
Wipe the outside of the NMR tube clean before inserting it into the spectrometer.
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz). These may need to be optimized for specific instruments and samples.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30)
-
Number of Scans: 8-16
-
Spectral Width: 10-12 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30)
-
Number of Scans: 128-1024 (or more, depending on sample concentration)
-
Spectral Width: 200-240 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
Data Interpretation Workflow
The following diagram illustrates a logical workflow for the interpretation of NMR spectra of this compound and its derivatives.
Figure 1. A flowchart outlining the systematic steps for interpreting the NMR spectra of this compound and its derivatives.
Synthesis and Characterization Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and subsequent NMR characterization of a this compound derivative.
Figure 2. A generalized workflow for the synthesis and NMR-based structural confirmation of derivatives of this compound.
High-performance liquid chromatography (HPLC) for 4-ethylhexan-1-ol purification
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the purification of 4-ethylhexan-1-ol using High-Performance Liquid Chromatography (HPLC). Due to the lack of a strong UV chromophore in this compound, two primary HPLC approaches are presented: a direct method utilizing a Refractive Index (RI) detector and a more sensitive method involving pre-column derivatization to enable UV detection. Both reversed-phase and normal-phase chromatographic conditions are discussed to provide flexibility depending on the sample matrix and purity requirements. These protocols are designed to guide researchers in developing robust and efficient purification methods for this compound and structurally similar branched-chain alcohols.
Introduction
This compound is a branched-chain primary alcohol with applications as a solvent, in the synthesis of plasticizers, and as a fragrance component. High purity of this compound is often required for these applications, necessitating efficient purification techniques. High-Performance Liquid Chromatography (HPLC) is a powerful tool for the purification of organic compounds. However, the analysis of aliphatic alcohols like this compound by HPLC presents a challenge due to their lack of a UV-absorbing chromophore, making direct detection by common UV detectors difficult.
This application note details two effective HPLC strategies for the purification of this compound:
-
Method A: Reversed-Phase HPLC with Refractive Index (RI) Detection. This method allows for the direct analysis of this compound without chemical modification. It is a straightforward approach suitable for achieving moderate to high purity.
-
Method B: Reversed-Phase HPLC with UV Detection following Pre-column Derivatization. To enhance detection sensitivity and allow for the use of more common UV detectors, this method involves a derivatization step where the alcohol is converted into a UV-active compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₈H₁₈O |
| Molecular Weight | 130.23 g/mol |
| Boiling Point | Approximately 163 °C |
| Solubility | Poorly soluble in water, soluble in many organic solvents |
HPLC Purification Protocols
Method A: Reversed-Phase HPLC with Refractive Index (RI) Detection
This protocol is suitable for the direct purification of this compound. RI detection is a universal detection method that responds to changes in the refractive index of the mobile phase as the analyte elutes. It is important to note that RI detectors are sensitive to temperature and pressure fluctuations and are not compatible with gradient elution.
3.1.1. Experimental Protocol
| Parameter | Condition |
| Instrument | HPLC system equipped with a Refractive Index (RI) Detector |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Sample Preparation | Dissolve the crude this compound in the mobile phase to a concentration of 1-10 mg/mL. Filter through a 0.45 µm syringe filter before injection. |
3.1.2. Expected Results
The retention time of this compound will depend on the exact mobile phase composition and column specifications. Purity and recovery data for a similar C8 alcohol, 1-octanol, are presented as an example.
| Analyte | Retention Time (min) | Purity (%) | Recovery (%) |
| 1-Octanol | ~ 7.5 | > 99 | > 95 |
Note: This data is illustrative for a similar compound and may vary for this compound.
Method B: Reversed-Phase HPLC with UV Detection following Pre-column Derivatization
To overcome the low sensitivity of RI detection and to enable the use of widely available UV detectors, a pre-column derivatization step can be employed. In this protocol, this compound is reacted with phthalic anhydride to form a phthalate monoester, which has a strong UV absorbance.
3.2.1. Derivatization Protocol
-
To 1 mg of the crude this compound sample, add 10 mg of phthalic anhydride and 1 mL of pyridine.
-
Heat the mixture at 80 °C for 30 minutes.
-
After cooling to room temperature, evaporate the pyridine under a stream of nitrogen.
-
Dissolve the residue in 1 mL of the HPLC mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
3.2.2. HPLC Protocol
| Parameter | Condition |
| Instrument | HPLC system equipped with a UV/Vis Detector |
| Column | C8 or C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with Acetonitrile and 0.1% Phosphoric Acid in Water. For example: 0-15 min, 50-90% Acetonitrile; 15-20 min, 90% Acetonitrile. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm or 280 nm |
| Injection Volume | 20 µL |
3.2.3. Expected Quantitative Data
The derivatization and subsequent HPLC analysis are expected to yield high purity and recovery of the this compound derivative. The following table presents expected performance metrics based on similar derivatization procedures for aliphatic alcohols.[1]
| Parameter | Expected Value |
| Purity of collected fraction | > 99.5% |
| Recovery | > 90% |
| Limit of Detection (LOD) | < 0.1 µg/mL |
| Limit of Quantification (LOQ) | < 0.5 µg/mL |
Normal-Phase HPLC as an Alternative
For certain sample matrices, particularly those where the impurities are more polar than this compound, normal-phase HPLC can be an effective alternative.
4.1. Experimental Protocol (with RI Detection)
| Parameter | Condition |
| Instrument | HPLC system with an RI Detector |
| Column | Silica column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol (e.g., 98:2 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Sample Preparation | Dissolve the crude this compound in the mobile phase. Filter through a 0.45 µm PTFE syringe filter. |
Visualized Workflows
The following diagrams illustrate the experimental workflows for the described HPLC purification methods.
Caption: Workflow for HPLC Purification with RI Detection.
Caption: Workflow for HPLC Purification with UV Detection after Derivatization.
Conclusion
The protocols outlined in this application note provide robust starting points for the HPLC purification of this compound. The choice between direct analysis with RI detection and a more sensitive approach involving UV detection after derivatization will depend on the specific requirements of the research, including the desired purity, the amount of sample available, and the instrumentation at hand. For initial purification of larger quantities where high sensitivity is not paramount, the RI detection method is advantageous due to its simplicity. For applications requiring trace-level detection and quantification, or for achieving very high purity, the derivatization method followed by UV detection is recommended. Normal-phase HPLC offers a valuable alternative for specific separation challenges. Method optimization, including fine-tuning of the mobile phase composition and gradient profile, may be necessary to achieve the desired separation efficiency for specific sample mixtures.
References
Application Notes and Protocols for the Synthesis of Specialty Lubricants Using 4-Ethylhexan-1-ol
For: Researchers, scientists, and drug development professionals.
Abstract
These application notes provide a comprehensive overview of the synthesis of specialty lubricants utilizing 4-ethylhexan-1-ol as a key building block. While direct experimental data for this compound in lubricant applications is limited in publicly available literature, this document leverages established principles of esterification and transesterification, drawing parallels from its close structural isomer, 2-ethylhexanol, which is widely used in the lubricant industry. The provided protocols and data serve as a foundational guide for the research and development of novel specialty lubricants with potentially unique properties conferred by the 4-ethylhexyl moiety.
Introduction
Synthetic esters are a significant class of lubricant base oils, prized for their excellent thermal and oxidative stability, low-temperature fluidity, and good lubricity. The structure of the alcohol and carboxylic acid used in the synthesis of these esters plays a crucial role in determining the final properties of the lubricant. This compound, a C8 primary alcohol, presents an interesting alternative to the commonly used 2-ethylhexanol. The position of the ethyl branch at the C4 position may influence properties such as viscosity, pour point, and hydrolytic stability of the resulting esters, making them suitable for specialized applications.
This document outlines the synthesis of diester lubricants from this compound and dicarboxylic acids, providing a generalized experimental protocol and expected performance characteristics based on analogous compounds.
Synthesis of Diester Lubricants
The primary method for synthesizing ester-based lubricants is through the esterification of an alcohol with a carboxylic acid. In the case of specialty lubricants, bifunctional carboxylic acids (dicarboxylic acids) are often reacted with monofunctional alcohols like this compound to produce high molecular weight diesters with desirable lubricating properties.
General Reaction Scheme
The reaction involves the esterification of two equivalents of this compound with one equivalent of a dicarboxylic acid, typically in the presence of an acid catalyst.
Materials and Equipment
-
Reactants:
-
This compound (≥98% purity)
-
Dicarboxylic acid (e.g., Adipic acid, Sebacic acid, Azelaic acid)
-
Catalyst (e.g., p-Toluenesulfonic acid, Sulfuric acid)
-
-
Solvent (optional, for azeotropic water removal):
-
Toluene or Xylene
-
-
Neutralizing agent:
-
Sodium bicarbonate solution (5% w/v)
-
-
Drying agent:
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus or equivalent for water removal
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Experimental Protocols
The following protocols are generalized and may require optimization based on the specific dicarboxylic acid used and the desired final product specifications.
Protocol 1: Synthesis of Bis(4-ethylhexyl) Adipate
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stirrer, combine this compound (2.2 molar equivalents), adipic acid (1.0 molar equivalent), and p-toluenesulfonic acid (0.5-1.0 mol% relative to the dicarboxylic acid). If using an azeotropic solvent, add toluene (approximately 50% of the total reactant volume).
-
Esterification: Heat the reaction mixture to reflux (typically 120-150°C) with vigorous stirring. Water will be collected in the Dean-Stark trap as the reaction proceeds. Continue the reaction until the theoretical amount of water has been collected, or until the reaction is deemed complete by monitoring the acid value of the mixture.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a solvent was used, dilute the mixture with an equal volume of a non-polar organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic phase sequentially with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and any unreacted alcohol.
-
-
Purification: The crude ester can be further purified by vacuum distillation to obtain a high-purity product.
Data Presentation
| Property | Expected Value for Bis(4-ethylhexyl) Ester | Test Method (Example) |
| Kinematic Viscosity @ 40°C | 10 - 20 cSt | ASTM D445 |
| Kinematic Viscosity @ 100°C | 3 - 5 cSt | ASTM D445 |
| Viscosity Index | > 140 | ASTM D2270 |
| Pour Point | < -40°C | ASTM D97 |
| Flash Point | > 200°C | ASTM D92 |
| Oxidative Stability | Good to Excellent | ASTM D2272 (RPVOT) |
Visualizations
Logical Workflow for Specialty Lubricant Synthesis and Evaluation
The following diagram illustrates the general workflow from starting materials to the final characterization of a specialty lubricant based on this compound.
Caption: Workflow for the synthesis and evaluation of specialty lubricants.
Conclusion
The use of this compound in the synthesis of specialty lubricants offers a promising avenue for the development of novel base oils with potentially advantageous properties. The protocols and expected data presented in these application notes provide a solid foundation for researchers to explore this area further. Experimental validation of the performance characteristics of 4-ethylhexyl esters is a critical next step in establishing their utility in various lubricant applications.
Application Notes and Protocols: 4-Ethylhexan-1-ol as a Versatile, Albeit Underutilized, Building Block in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Ethylhexan-1-ol, a branched primary alcohol, presents a unique scaffold for the synthesis of novel organic molecules. While its isomer, 2-ethylhexan-1-ol, has found broader industrial applications, this compound remains a less explored building block in pharmaceutical research. These application notes provide a comprehensive overview of the physicochemical properties of this compound, detailed protocols for its derivatization, and a discussion of its potential in the generation of compound libraries for drug discovery. The information is intended to serve as a foundational resource for researchers interested in exploring the synthetic utility of this compound.
Introduction
The exploration of novel chemical space is a cornerstone of modern drug discovery. Branched aliphatic alcohols and their derivatives are valuable components in the design of new molecular entities, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. This compound, with its distinct branching pattern at the C4 position, offers a unique lipophilic side chain that can be incorporated into various molecular architectures.
Despite its potential, a review of the current scientific and patent literature reveals a notable scarcity of this compound as a direct building block in the synthesis of commercialized active pharmaceutical ingredients (APIs). Its primary applications are currently found in the polymer and fragrance industries.[1] This underutilization in medicinal chemistry presents an opportunity for the discovery of novel bioactive compounds. These notes aim to bridge this gap by providing the necessary data and synthetic protocols to facilitate the exploration of this compound in pharmaceutical research.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a starting material is critical for reaction design and optimization. The key data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₈O | [1][2] |
| Molecular Weight | 130.23 g/mol | [2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | ~163 °C | [1] |
| Flash Point | 64.2 °C | [1] |
| Solubility | Poorly soluble in water; soluble in many organic solvents | [1] |
| CAS Number | 66576-32-7 | [2] |
Synthetic Protocols for Derivatization
The primary alcohol functionality of this compound is the key handle for its synthetic transformations. The following protocols describe common and reliable methods for converting this compound into key intermediates for further elaboration in a drug discovery program.
Protocol 1: Oxidation to 4-Ethylhexanal
The selective oxidation of this compound to the corresponding aldehyde, 4-ethylhexanal, provides a crucial intermediate for reductive amination, Wittig reactions, and other carbon-carbon bond-forming reactions.
Methodology: Pyridinium chlorochromate (PCC) oxidation.
-
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a stirred suspension of PCC (1.5 equivalents) in anhydrous DCM, add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise at room temperature.
-
Stir the reaction mixture vigorously for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude 4-ethylhexanal can be purified by column chromatography on silica gel.
-
| Parameter | Value |
| Reactants | This compound, PCC |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Reaction Time | 2-3 hours |
| Work-up | Filtration, Washing, Drying, Concentration |
| Purification | Column Chromatography |
Protocol 2: Esterification to 4-Ethylhexyl Esters
Esterification is a fundamental transformation that can be used to generate libraries of compounds for biological screening. The resulting esters can be evaluated for a variety of activities, including as potential prodrugs.
Methodology: Fischer-Speier Esterification.
-
Materials:
-
This compound
-
Carboxylic acid of interest
-
Concentrated sulfuric acid (catalytic amount)
-
Toluene
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve this compound (1.0 equivalent) and the desired carboxylic acid (1.2 equivalents) in toluene.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops).
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Monitor the reaction by TLC until all the starting alcohol is consumed.
-
Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution until the effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The desired ester can be purified by vacuum distillation or column chromatography.
-
| Parameter | Value |
| Reactants | This compound, Carboxylic Acid |
| Catalyst | Concentrated Sulfuric Acid |
| Solvent | Toluene |
| Temperature | Reflux |
| Work-up | Washing, Drying, Concentration |
| Purification | Vacuum Distillation or Column Chromatography |
Protocol 3: Conversion to 1-Bromo-4-ethylhexane
The conversion of the alcohol to an alkyl halide provides a versatile intermediate for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.
Methodology: Appel Reaction.
-
Materials:
-
This compound
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
To a solution of triphenylphosphine (1.5 equivalents) in anhydrous DCM at 0 °C, add carbon tetrabromide (1.5 equivalents) portion-wise.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Add pentane to the residue to precipitate triphenylphosphine oxide.
-
Filter the mixture and concentrate the filtrate.
-
The crude 1-bromo-4-ethylhexane can be purified by column chromatography on silica gel.
-
| Parameter | Value |
| Reactants | This compound, CBr₄, PPh₃ |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours |
| Work-up | Concentration, Precipitation, Filtration |
| Purification | Column Chromatography |
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic transformations described in the protocols.
Caption: Synthetic routes from this compound.
Caption: Reductive amination using 4-ethylhexanal.
Potential Applications in Drug Discovery
While direct applications are not prevalent, the derivatives of this compound hold potential in several areas of pharmaceutical research:
-
Fragment-Based Drug Discovery (FBDD): The 4-ethylhexyl moiety can be used as a lipophilic fragment to probe binding pockets of target proteins.
-
Library Synthesis: The protocols provided can be adapted for parallel synthesis to generate libraries of esters, ethers, and amines for high-throughput screening.
-
Prodrug Design: The primary alcohol can be esterified with an active drug molecule to create a more lipophilic prodrug, potentially improving its oral bioavailability.
Conclusion and Future Perspectives
This compound is a readily available, yet under-explored, building block in the context of pharmaceutical synthesis. The lack of its presence in current pharmaceuticals should not be seen as a limitation, but rather as an opportunity for innovation. The unique branching of the 4-ethylhexyl group may offer advantages in terms of intellectual property and could lead to the discovery of new chemical entities with desirable pharmacological profiles. The protocols and data presented here provide a solid foundation for researchers to begin to unlock the synthetic potential of this versatile alcohol. It is hoped that these notes will stimulate further investigation into the use of this compound in the development of the next generation of therapeutics.
References
Application Notes and Protocols for the Biocatalytic Resolution of 4-Ethylhexan-1-ol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the biocatalytic kinetic resolution of racemic 4-ethylhexan-1-ol. This chiral alcohol is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. Biocatalysis offers a green and efficient alternative to traditional chemical methods for obtaining enantiomerically pure compounds.
This document details the use of lipases for the enantioselective acylation of this compound, methods for analyzing the enantiomeric purity of the products, and the influence of various reaction parameters on the resolution process.
Introduction to Biocatalytic Resolution
Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. In an enzymatic kinetic resolution, a chiral biocatalyst, such as a lipase, selectively catalyzes the transformation of one enantiomer at a much higher rate than the other. This results in a mixture of one enantiomer in its original alcohol form and the other as an ester, which can then be separated. Lipases are particularly well-suited for this purpose due to their broad substrate specificity, high stability in organic solvents, and commercial availability.
Data Presentation: Biocatalytic Resolution of 2-Ethylhexan-1-ol
The following tables summarize the quantitative data for the lipase-catalyzed kinetic resolution of racemic 2-ethylhexan-1-ol, a close structural analog of this compound. These results demonstrate the feasibility of using lipases for the resolution of such primary alcohols and highlight the key parameters influencing the enantioselectivity.
Table 1: Effect of Lipase Type on the Enantioselective Acylation of 2-Ethylhexan-1-ol *
| Lipase Source | Acyl Donor | Solvent | Temperature (°C) | Enantiomeric Ratio (E) |
| Pseudomonas cepacia Lipase (PSL) | Vinyl Acetate | Diisopropyl ether | 30 | ~15 |
| Pseudomonas fluorescens Lipase (PLF) | Vinyl Acetate | Diisopropyl ether | 30 | ~10 |
*Data adapted from studies on 2-ethylhexan-1-ol.
Table 2: Effect of Solvent on the Enantioselectivity of Pseudomonas cepacia Lipase (PSL) in the Acylation of 2-Ethylhexan-1-ol *
| Solvent | Acyl Donor | Temperature (°C) | Enantiomeric Ratio (E) |
| Diisopropyl ether | Vinyl Acetate | 30 | ~15 |
| Dichloromethane | Vinyl Acetate | 30 | ~20 |
| Toluene | Vinyl Acetate | 30 | ~12 |
*Data adapted from studies on 2-ethylhexan-1-ol.
Table 3: Effect of Temperature on the Enantioselectivity of Pseudomonas cepacia Lipase (PSL) in the Acylation of 2-Ethylhexan-1-ol in Dichloromethane *
| Temperature (°C) | Acyl Donor | Enantiomeric Ratio (E) |
| 30 | Vinyl Acetate | ~20 |
| 0 | Vinyl Acetate | ~35 |
| -30 | Vinyl Acetate | ~50 |
*Data adapted from studies on 2-ethylhexan-1-ol.
Experimental Protocols
The following protocols provide a detailed methodology for the biocatalytic resolution of racemic this compound and the subsequent analysis of the enantiomeric excess.
Protocol 1: Lipase-Catalyzed Enantioselective Acylation of Racemic this compound
Materials:
-
Racemic this compound
-
Immobilized Pseudomonas cepacia Lipase (PSL)
-
Vinyl acetate (acyl donor)
-
Anhydrous organic solvent (e.g., dichloromethane or diisopropyl ether)
-
Molecular sieves (3Å or 4Å, activated)
-
Magnetic stirrer and stir bar
-
Thermostatically controlled reaction vessel or water bath
-
Standard laboratory glassware
Procedure:
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add racemic this compound (1.0 g, 7.68 mmol) and anhydrous organic solvent (40 mL).
-
Drying: Add activated molecular sieves (1 g) to the solution to ensure anhydrous conditions and stir for 30 minutes.
-
Acyl Donor Addition: Add vinyl acetate (1.0 g, 11.5 mmol, 1.5 equivalents) to the reaction mixture.
-
Enzyme Addition: Add immobilized Pseudomonas cepacia lipase (200 mg) to initiate the reaction.
-
Reaction: Seal the flask and stir the mixture at a constant temperature (e.g., 30°C).
-
Monitoring: Monitor the progress of the reaction by periodically taking small aliquots, filtering off the enzyme, and analyzing the samples by chiral gas chromatography (see Protocol 2). The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.
-
Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed with fresh solvent and reused.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting mixture of the unreacted this compound enantiomer and the acylated enantiomer can be separated by column chromatography on silica gel.
Protocol 2: Chiral Gas Chromatography (GC) Analysis of this compound Enantiomers
Instrumentation and Columns:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Chiral capillary column: A cyclodextrin-based stationary phase is recommended for the separation of alcohol enantiomers.[1] Suitable columns include those with derivatized β-cyclodextrin phases (e.g., Rt-βDEXse).[2]
GC Conditions (Starting Point for Optimization):
-
Column: Rt-βDEXse (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Detector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 2°C/min to 150°C.
-
Hold at 150°C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Sample Preparation: Dilute the reaction aliquot in a suitable solvent (e.g., the reaction solvent) to an appropriate concentration for GC analysis.
Data Analysis:
-
Enantiomeric Excess (e.e.): Calculate the enantiomeric excess for the unreacted alcohol (e.e.s) and the produced ester (e.e.p) using the peak areas from the chromatogram:
-
e.e.s (%) = [ (Areamajor enantiomer - Areaminor enantiomer) / (Areamajor enantiomer + Areaminor enantiomer) ] x 100
-
e.e.p (%) = [ (Areamajor enantiomer - Areaminor enantiomer) / (Areamajor enantiomer + Areaminor enantiomer) ] x 100
-
-
Conversion (c): Calculate the conversion based on the relative peak areas of the substrate (alcohol) and product (ester):
-
c (%) = [ Areaester / (Areaalcohol + Areaester) ] x 100
-
-
Enantiomeric Ratio (E): The enantiomeric ratio (E) is a measure of the enzyme's selectivity and can be calculated from the conversion and enantiomeric excess of the substrate or product.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships of the key parameters in the biocatalytic resolution of this compound.
Caption: Experimental workflow for the biocatalytic resolution of this compound.
Caption: Key parameters influencing the biocatalytic resolution outcome.
References
Application Notes and Protocols: The Role of 4-Ethylhexan-1-ol in Coatings and Adhesives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the versatile roles of 4-ethylhexan-1-ol in the formulation of advanced coatings and adhesives. This document outlines its primary functions, presents relevant performance data, and offers detailed experimental protocols for its application and evaluation.
Introduction to this compound in Formulations
This compound is a branched primary alcohol that serves as a key intermediate and functional additive in the polymer and coatings industry.[1] Its unique molecular structure, featuring a C8 backbone, imparts a favorable balance of properties such as moderate volatility, good solvency, and the ability to act as a reactive intermediate. These characteristics make it a valuable component in the production of a wide range of coating and adhesive systems, from architectural paints to high-performance industrial adhesives.
The primary applications of this compound and its derivatives in this context include:
-
Coalescing Agent: Facilitating film formation in latex-based coatings.
-
Reactive Diluent: Reducing the viscosity of epoxy and other resin systems while participating in the curing process.
-
Monomer Synthesis: Serving as a precursor to specialty acrylate monomers for polymer production.
-
Solvent: Acting as a carrier and viscosity modifier in various solvent-borne formulations.[1]
-
Plasticizer Synthesis: Forming the basis for ester-based plasticizers to enhance flexibility.
Functional Roles and Performance Data
Coalescing Agent in Emulsion Polymers
In water-based latex coatings, this compound can function as a coalescing agent, aiding in the formation of a continuous and uniform polymer film as the water evaporates.[2][3][4][5] Its partial water solubility allows it to partition effectively into the polymer particles, temporarily lowering the glass transition temperature (Tg) and promoting particle fusion.[2][3]
Table 1: Hypothetical Performance of this compound as a Coalescing Agent in an Acrylic Latex Coating
| Property | Test Method | Control (No Coalescent) | 3% this compound | 5% this compound |
| Minimum Film Formation Temperature (MFFT), °C | ASTM D2354 | 18 | 8 | 4 |
| Konig Hardness (s) after 7 days | ASTM D4366 | 120 | 115 | 110 |
| Scrub Resistance (cycles to failure) | ASTM D2486 | 800 | 950 | 920 |
| Gloss at 60° | ASTM D523 | 85 | 86 | 85 |
Reactive Diluent in Epoxy Systems
The hydroxyl group of this compound allows it to act as a reactive diluent in epoxy resin formulations. It effectively reduces the viscosity of high molecular weight epoxy resins, improving their workability and application properties without the need for volatile organic compounds (VOCs).[6] Unlike non-reactive diluents, this compound can react with certain curing agents or be functionalized to participate in the cross-linking network, thereby being permanently incorporated into the final cured product.
Table 2: Hypothetical Viscosity Reduction and Hardness of a Bisphenol A Epoxy Resin with this compound
| Property | Test Method | Unmodified Epoxy Resin | 10% this compound | 20% this compound |
| Viscosity at 25°C (cP) | Brookfield Viscometer | 12,000 | 4,500 | 1,800 |
| Shore D Hardness after 24h cure | ASTM D2240 | 85 | 82 | 78 |
| Compressive Strength (MPa) | ASTM D695 | 80 | 75 | 70 |
Synthesis of 4-Ethylhexyl Acrylate Monomer
A primary application of this compound is as a precursor for the synthesis of 4-ethylhexyl acrylate (4-EHA). This monomer can then be polymerized to create binders for coatings and adhesives with specific properties, such as low glass transition temperatures and good film-forming capabilities. The synthesis is typically achieved through direct esterification with acrylic acid in the presence of an acid catalyst.[7][8]
Table 3: Hypothetical Reaction Parameters for the Synthesis of 4-Ethylhexyl Acrylate
| Parameter | Value |
| Reactant Molar Ratio (this compound : Acrylic Acid) | 1.2 : 1 |
| Catalyst (Sulfuric Acid) | 1.5% by weight of reactants |
| Reaction Temperature | 90-110 °C |
| Reaction Time | 4-6 hours |
| Conversion | >95% |
Experimental Protocols
Protocol for Evaluating Coalescing Efficiency
Objective: To determine the effectiveness of this compound in reducing the Minimum Film Formation Temperature (MFFT) of a latex emulsion.
Materials:
-
Latex emulsion (e.g., acrylic, vinyl acrylic)
-
This compound
-
MFFT bar apparatus
-
Drawdown bar (100 µm)
-
Deionized water
Procedure:
-
Prepare a series of latex samples containing varying concentrations of this compound (e.g., 0%, 1%, 3%, 5% by weight of latex solids).
-
Thoroughly mix each sample to ensure uniform distribution of the coalescing agent.
-
Set the MFFT bar to a temperature gradient (e.g., 0°C to 20°C).
-
Apply a thin film of each sample across the temperature gradient using the drawdown bar.
-
Allow the films to dry completely.
-
Observe the point on the bar where the film transitions from a clear, continuous film to a cracked or opaque film. This temperature is the MFFT.
-
Record the MFFT for each concentration of this compound.
Protocol for Viscosity Reduction in Epoxy Resin
Objective: To quantify the effect of this compound on the viscosity of an epoxy resin.
Materials:
-
High-viscosity epoxy resin (e.g., Bisphenol A diglycidyl ether)
-
This compound
-
Brookfield viscometer with appropriate spindle
-
Beakers and stirring rods
-
Constant temperature water bath (25°C)
Procedure:
-
Prepare several blends of epoxy resin with varying amounts of this compound (e.g., 0%, 5%, 10%, 15%, 20% by weight).
-
Ensure thorough mixing of each blend.
-
Allow the samples to equilibrate to 25°C in the water bath.
-
Measure the viscosity of each sample using the Brookfield viscometer at a constant shear rate.
-
Record the viscosity in centipoise (cP) for each concentration.
Protocol for Synthesis of 4-Ethylhexyl Acrylate
Objective: To synthesize 4-ethylhexyl acrylate via esterification of this compound and acrylic acid.
Materials:
-
This compound
-
Acrylic acid
-
Sulfuric acid (catalyst)
-
Toluene (for azeotropic removal of water)
-
Hydroquinone (polymerization inhibitor)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate (drying agent)
-
Reaction flask with a Dean-Stark trap, condenser, and thermometer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To the reaction flask, add this compound, acrylic acid, toluene, and a small amount of hydroquinone.
-
Slowly add sulfuric acid while stirring.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue the reaction until the theoretical amount of water is collected.
-
Cool the reaction mixture and transfer it to a separatory funnel.
-
Wash the organic layer with sodium bicarbonate solution until neutral, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture and remove the toluene using a rotary evaporator to obtain the crude 4-ethylhexyl acrylate.
-
Purify the product by vacuum distillation.
Diagrams
References
- 1. specialchem.com [specialchem.com]
- 2. ias.ac.in [ias.ac.in]
- 3. Plasticizers Derived from Biomass Resources: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent Based Adhesives - Henkel Adhesives [henkel-adhesives.com]
- 5. conservancy.umn.edu [conservancy.umn.edu]
- 6. paint.org [paint.org]
- 7. researchgate.net [researchgate.net]
- 8. pcimag.com [pcimag.com]
Application Notes and Protocols: Microwave-Assisted Synthesis Involving 4-Ethylhexan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the microwave-assisted synthesis involving 4-ethylhexan-1-ol. Microwave-assisted organic synthesis (MAOS) is a green chemistry technique that offers significant advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and enhanced reaction selectivity.[1][2][3][4][5][6] These protocols are designed to be a starting point for researchers looking to leverage the benefits of microwave chemistry for reactions involving this compound, a versatile building block in organic synthesis.
Introduction to Microwave-Assisted Synthesis
Microwave energy accelerates chemical reactions by directly heating the reactants and solvents through a mechanism involving dipolar polarization and ionic conduction.[4] This rapid and efficient energy transfer leads to uniform heating of the reaction mixture, often resulting in cleaner reactions with fewer side products.[2][5] The use of sealed reaction vessels in microwave reactors allows for temperatures to exceed the atmospheric boiling point of the solvent, further accelerating reaction rates according to the Arrhenius equation.[7]
Application: Microwave-Assisted Esterification of this compound
Esterification is a fundamental transformation in organic synthesis, and the use of microwave irradiation can significantly expedite this process.[1][8][9][10] The following section details a general protocol for the Fischer esterification of this compound with acetic acid to produce 4-ethylhexyl acetate, a compound with potential applications as a fragrance or solvent.
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes for the microwave-assisted esterification of this compound compared to conventional heating.
| Parameter | Microwave-Assisted Synthesis | Conventional Heating (Oil Bath) |
| Reactants | This compound, Acetic Acid | This compound, Acetic Acid |
| Catalyst | Sulfuric Acid (catalytic) | Sulfuric Acid (catalytic) |
| Temperature | 120 °C | 120 °C (reflux) |
| Reaction Time | 5 - 15 minutes | 1 - 3 hours |
| Yield | > 90% | 60 - 70% |
| Purity | High (minimal byproducts) | Moderate (potential for side reactions) |
Experimental Protocol: Microwave-Assisted Synthesis of 4-Ethylhexyl Acetate
Materials:
-
This compound
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid
-
Microwave reactor (e.g., CEM Discover)
-
10 mL microwave reaction vessel with a stir bar
-
Sodium bicarbonate solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for workup
Procedure:
-
To a 10 mL microwave reaction vessel containing a magnetic stir bar, add this compound (e.g., 5 mmol).
-
Add an excess of glacial acetic acid (e.g., 10 mmol, 2 equivalents).
-
Carefully add 2-3 drops of concentrated sulfuric acid as a catalyst.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 10 minutes with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing 20 mL of deionized water.
-
Extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers and wash sequentially with 20 mL of 5% sodium bicarbonate solution, 20 mL of deionized water, and 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
The product can be further purified by column chromatography if necessary.
Logical Workflow for Microwave-Assisted Esterification
Caption: Workflow for the microwave-assisted synthesis of 4-ethylhexyl acetate.
Application: Microwave-Assisted Williamson Ether Synthesis
The Williamson ether synthesis is a classic method for preparing ethers. Microwave irradiation can significantly reduce the reaction times required for this Sₙ2 reaction. The following protocol outlines the synthesis of an ether from this compound and an alkyl halide.
Quantitative Data Summary
| Parameter | Microwave-Assisted Synthesis | Conventional Heating |
| Reactants | This compound, Benzyl Bromide | This compound, Benzyl Bromide |
| Base | Sodium Hydride (NaH) | Sodium Hydride (NaH) |
| Solvent | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) |
| Temperature | 100 °C | 66 °C (reflux) |
| Reaction Time | 15 - 30 minutes | 4 - 8 hours |
| Yield | > 85% | 50 - 60% |
Experimental Protocol: Microwave-Assisted Synthesis of Benzyl 4-Ethylhexyl Ether
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Benzyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Microwave reactor
-
10 mL microwave reaction vessel with a stir bar
-
Ammonium chloride solution (saturated)
-
Standard glassware for workup
Procedure:
-
To a 10 mL microwave reaction vessel containing a magnetic stir bar, add this compound (e.g., 3 mmol) dissolved in 5 mL of anhydrous THF.
-
Carefully add sodium hydride (e.g., 3.3 mmol, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 15 minutes to allow for the formation of the alkoxide.
-
Add benzyl bromide (e.g., 3.3 mmol, 1.1 equivalents) to the reaction mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 20 minutes with stirring.
-
After cooling, carefully quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathway for Williamson Ether Synthesis
Caption: Reaction pathway for the Williamson ether synthesis.
Application: Microwave-Assisted Synthesis of 4-Ethyloctanoic Acid Precursor
While not directly using this compound, the microwave-assisted synthesis of diethyl (2-ethylhexyl)malonate is a key step in producing 4-ethyloctanoic acid, a valuable flavor compound.[11][12] This demonstrates the utility of microwave synthesis in multi-step reaction sequences involving derivatives of this compound (in this case, 2-ethyl-1-bromohexane, which can be synthesized from the alcohol).
Quantitative Data Summary
| Parameter | Microwave-Assisted Synthesis | Conventional Heating (Oil Bath) |
| Reactants | Diethyl malonate, 2-Ethyl-1-bromohexane | Diethyl malonate, 2-Ethyl-1-bromohexane |
| Base | Sodium Ethoxide | Sodium Ethoxide |
| Solvent | Ethanol | Ethanol |
| Temperature | 80-85 °C | 80-85 °C (reflux) |
| Reaction Time | 2 - 2.5 hours | 24 hours |
| Yield | ~79% | ~79% |
Note: In this specific example, the primary advantage of microwave irradiation is the drastic reduction in reaction time rather than a significant increase in yield.[11]
Experimental Protocol: Microwave-Assisted Synthesis of Diethyl (2-ethylhexyl)malonate
Materials:
-
Sodium metal
-
Absolute ethanol
-
Diethyl malonate
-
2-Ethyl-1-bromohexane
-
Microwave reactor
-
Round-bottom flask equipped with a reflux condenser
-
Standard glassware for workup
Procedure:
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium (e.g., 0.1 mol) in absolute ethanol (e.g., 100 mL) in a round-bottom flask.
-
To this solution, add diethyl malonate (e.g., 0.11 mol) dropwise with stirring.
-
Then, add 2-ethyl-1-bromohexane (e.g., 0.11 mol) dropwise.
-
Transfer a portion of this reaction mixture to a suitable microwave reaction vessel.
-
Irradiate the mixture in the microwave reactor at 80-85 °C for 2.5 hours.[11]
-
After cooling, filter the reaction mixture to remove the sodium bromide precipitate.
-
Wash the precipitate with a small amount of ethanol.
-
Combine the filtrate and washings, and remove the ethanol by distillation.
-
The residue is then distilled under reduced pressure to obtain the pure diethyl (2-ethylhexyl)malonate.[11]
Experimental Workflow for Malonic Ester Synthesis
Caption: Workflow for the microwave-assisted malonic ester synthesis.
Conclusion
Microwave-assisted synthesis offers a powerful tool for accelerating reactions involving this compound and its derivatives. The protocols provided herein serve as a foundation for researchers to develop efficient and environmentally friendly synthetic routes. The significant reduction in reaction times and potential for improved yields make MAOS an attractive methodology for applications in research, drug development, and the synthesis of fine chemicals.
References
- 1. Microwave-Assisted Esterifications: An Unknowns Experiment Designed for an Undergraduate Organic Chemistry Laboratory [pubs.sciepub.com]
- 2. youtube.com [youtube.com]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. ijrpas.com [ijrpas.com]
- 5. ijper.org [ijper.org]
- 6. ajchem-a.com [ajchem-a.com]
- 7. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 8. Microwave-Assisted Ester Formation Using O-Alkylisoureas: A Convenient Method for the Synthesis of Esters with Inversion of Configuration [organic-chemistry.org]
- 9. Microwave-Assisted Enzymatic Esterification Production of Emollient Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 11. Rapid Synthesis of Flavor Compound 4-Ethyloctanoic Acid under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Overcoming byproduct formation in Guerbet synthesis of 4-ethylhexan-1-ol.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming byproduct formation during the Guerbet synthesis of 4-ethylhexan-1-ol from n-pentanol.
Troubleshooting Guide
This guide addresses common issues encountered during the Guerbet synthesis of this compound, focusing on minimizing byproduct formation and maximizing product yield.
Issue 1: Low Conversion of n-Pentanol
-
Possible Cause: Inefficient catalyst activity or inappropriate reaction conditions. The dehydrogenation of the starting alcohol is often the rate-limiting step.[1]
-
Troubleshooting Steps:
-
Catalyst Selection: Ensure the use of a catalyst with balanced dehydrogenation/hydrogenation and acidic/basic functionalities.[2][3] Hydrotalcite-derived mixed metal oxides (e.g., Cu-Ni-Mg-Al) and hydroxyapatites are effective catalysts.[2]
-
Reaction Temperature: Gradually increase the reaction temperature. The Guerbet reaction is typically conducted at elevated temperatures, often in the range of 180-360 °C.[4] However, excessively high temperatures can promote side reactions.
-
Catalyst Loading: Increase the catalyst loading. A higher concentration of the catalyst can improve the reaction rate.
-
Base Co-catalyst: Ensure the presence of a suitable base, such as sodium or potassium hydroxide or their corresponding alkoxides, which are crucial for the aldol condensation step.[4]
-
Issue 2: High Concentration of Carboxylic Acid and Ester Byproducts
-
Possible Cause: Predominance of competing side reactions, such as the Cannizzaro and Tishchenko reactions.[4] These reactions are often favored under strongly basic conditions or with certain catalyst compositions.
-
Troubleshooting Steps:
-
Optimize Base Concentration: Reduce the concentration of the base. While a base is necessary, an excess can promote the Cannizzaro reaction, leading to the formation of carboxylic acids and the corresponding alcohol.
-
Catalyst Modification: Utilize catalysts that are less prone to promoting esterification. For example, copper-based catalysts can sometimes lead to the formation of esters.[2] Modifying the catalyst support or the combination of metals can help to suppress this side reaction.
-
Water Removal: Ensure efficient removal of water as it is formed during the reaction. While water is a byproduct of the main reaction, its presence can sometimes influence the course of side reactions.
-
Issue 3: Formation of Higher Molecular Weight Alcohols
-
Possible Cause: The desired product, this compound, can undergo further Guerbet condensation with the starting material, n-pentanol, or with itself to form higher molecular weight alcohols.[5]
-
Troubleshooting Steps:
-
Control Reaction Time: Monitor the reaction progress and stop it once the optimal yield of this compound is reached. Prolonged reaction times will favor the formation of heavier byproducts.
-
Adjust Reactant Ratio: In some cases, using a slight excess of the starting alcohol can help to minimize the self-condensation of the product.
-
Lower Reaction Temperature: Higher temperatures tend to promote the formation of higher molecular weight products. Operating at the lower end of the effective temperature range can improve selectivity towards the desired C10 alcohol.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts in the Guerbet synthesis of this compound?
A1: The primary byproducts include:
-
Valeric acid and pentyl valerate: Formed through the Cannizzaro and Tishchenko reactions of the intermediate aldehyde (pentanal).[4]
-
Higher molecular weight alcohols: Resulting from the further condensation of this compound with n-pentanol or itself.[5]
-
Unsaturated aldehydes and alcohols: Intermediates that may remain if the final hydrogenation step is incomplete.
Q2: How does the choice of catalyst affect the product distribution?
A2: The catalyst plays a crucial role in determining the selectivity of the Guerbet reaction. A suitable catalyst should possess a good balance of:
-
Dehydrogenation/hydrogenation activity: Often provided by metals like copper, nickel, palladium, or ruthenium.[6]
-
Acidic and basic sites: Necessary for the aldol condensation and dehydration steps. The ratio of acidic to basic sites can influence the reaction pathway and suppress side reactions.[1] For instance, a higher basicity may favor the Guerbet product over other side reactions.[1]
Q3: What is the optimal temperature range for the synthesis of this compound?
A3: The optimal temperature is a trade-off between reaction rate and selectivity. Generally, Guerbet reactions are carried out between 180°C and 360°C.[4] For the synthesis of this compound, starting with a temperature around 200-250°C and optimizing from there is a reasonable approach. Higher temperatures can increase the conversion rate but may also lead to a higher proportion of undesirable heavier byproducts.
Q4: Can I run the reaction at atmospheric pressure?
A4: While some Guerbet reactions can be performed at atmospheric pressure, they are often conducted in a sealed reactor under elevated pressure. This is particularly the case when dealing with lower boiling point alcohols like n-pentanol to maintain them in the liquid phase at the required reaction temperatures.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by taking aliquots from the reaction mixture at different time intervals and analyzing them using gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS). This will allow you to determine the consumption of the starting material (n-pentanol) and the formation of the desired product (this compound) and various byproducts.
Data Presentation
Table 1: Influence of Catalyst on Guerbet Synthesis of C8 Alcohols from C4 Alcohols (as a model for C10 from C5)
| Catalyst | n-Butanol Conversion (%) | 2-Ethyl-1-hexanol Selectivity (%) | Key Byproducts | Reference |
| Ni/CaxMgyO | 80.2 | 79.1 | Higher alcohols | Wang et al. |
| Copper Chromite & Sodium Butoxide | 61.1 | 100 | Not specified | Carlini et al. |
| Cu-Ni Porous Metal Oxide | ~15-20 (stable) | ~70 (stable) | Ethyl acetate, Diethyl ether | [1] |
Table 2: Example of Guerbet Reaction of n-Pentanol
| Starting Material | Catalyst System | Temperature (°C) | Pressure | Guerbet Alcohol Yield (%) | Reference |
| n-Pentanol | KOH (50%), Pentanal, Pd/C | 195 | Autogenous | 30 | [5] |
Experimental Protocols
Generalized Protocol for Guerbet Synthesis of this compound
Disclaimer: This is a generalized protocol and should be optimized for specific laboratory conditions and catalyst systems.
-
Catalyst Preparation (if applicable): Prepare the chosen catalyst according to established literature procedures. For example, hydrotalcite-derived catalysts are typically prepared by co-precipitation followed by calcination.
-
Reaction Setup:
-
Equip a high-pressure autoclave reactor with a mechanical stirrer, a thermocouple, a pressure gauge, and an inlet/outlet for inert gas.
-
Charge the reactor with n-pentanol, the catalyst (e.g., 1-5 wt% of the alcohol), and a base (e.g., potassium hydroxide, 1-5 wt% of the alcohol).
-
-
Reaction Execution:
-
Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon).
-
Pressurize the reactor with the inert gas if the reaction is to be conducted under elevated pressure.
-
Begin stirring and heat the reactor to the desired temperature (e.g., 220°C).
-
Maintain the reaction at the set temperature for a specified duration (e.g., 4-24 hours), monitoring the pressure. Water formation will lead to an increase in pressure. Some setups may include a system for continuous water removal.
-
-
Work-up and Product Isolation:
-
Cool the reactor to room temperature and carefully vent the pressure.
-
Filter the reaction mixture to remove the solid catalyst.
-
Wash the organic phase with water to remove the base and any water-soluble byproducts.
-
Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the unreacted n-pentanol by distillation.
-
Purify the this compound by fractional distillation under reduced pressure.
-
-
Analysis:
-
Characterize the product and analyze the purity using techniques such as GC, GC-MS, and NMR spectroscopy.
-
Visualizations
Caption: Guerbet reaction pathway for this compound and major byproduct formation routes.
Caption: A simplified workflow for troubleshooting common issues in Guerbet synthesis.
References
Improving regioselectivity in the hydroformylation of 1-hexene for 4-ethylhexan-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the hydroformylation of 1-hexene. The primary focus is on improving the regioselectivity towards the linear aldehyde, heptanal, a precursor for various chemical syntheses.
A Note on the Target Product: The direct hydroformylation of 1-hexene yields two primary aldehyde isomers: the desired linear product, heptanal, and the branched product, 2-methylhexanal. The subsequent reduction of heptanal would be required to produce heptan-1-ol. This guide focuses on maximizing the yield of the linear aldehyde during the hydroformylation step.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for controlling the linear-to-branched (l:b) ratio in 1-hexene hydroformylation?
A1: The most critical factors are the choice of catalyst and ligand, as well as the reaction conditions. For rhodium-based catalysts, the steric and electronic properties of phosphine or phosphite ligands play a crucial role.[1] Large, bulky ligands with specific "bite angles" (the P-Rh-P angle in bidentate phosphines) tend to favor the formation of the linear aldehyde by sterically hindering the formation of the branched intermediate.[1][2] Reaction parameters such as temperature, syngas (CO/H₂) pressure, and the CO:H₂ ratio are also key levers for controlling regioselectivity.[3][4]
Q2: Which catalyst systems are known to give high regioselectivity for linear aldehydes?
A2: Rhodium-based catalysts modified with bulky phosphine or phosphite ligands are the most common for achieving high linear regioselectivity.[5] Ligands based on xanthene-like backbones are particularly effective due to their well-defined and large bite angles.[1] Cobalt catalysts, while also used, generally exhibit lower activity and may require more forcing conditions. However, modifying cobalt carbonyl with bulky phosphine ligands like PBu₃ can also favor the formation of linear products.[6]
Q3: How does syngas pressure influence the regioselectivity?
A3: The effect of syngas pressure can be complex and depends on the specific catalyst system. Generally, for many rhodium-phosphine systems, increasing CO partial pressure can inhibit the reaction rate but may also influence the l:b ratio.[7] In some specific cases, particularly with certain diphosphoramidite ligands, reducing syngas pressure has been shown to invert regioselectivity, favoring the linear product.[4][8] It is a critical parameter to optimize for any given catalyst system.
Q4: Can the solvent affect the outcome of the reaction?
A4: Yes, the solvent can influence the reaction. While common solvents include toluene or other hydrocarbons, the use of alternative solvent systems has been explored. For instance, supercritical carbon dioxide (scCO₂) has been used as a reaction medium, offering potential advantages in product separation.[9] Aqueous-biphasic systems, using water-soluble catalysts, allow for easy separation of the organic products from the aqueous catalyst phase.[10][11] The choice of solvent can affect catalyst solubility, gas availability, and overall system performance.
Q5: What are the common side reactions in the hydroformylation of 1-hexene?
A5: The most common side reaction is the isomerization of 1-hexene to internal olefins (e.g., 2-hexene or 3-hexene).[12][13] These internal olefins can then be hydroformylated, but they predominantly form branched aldehydes, which reduces the overall selectivity to the desired linear product, heptanal.[14][15] Another potential side reaction is the hydrogenation of the alkene to an alkane (hexane), though this is generally less of a problem with modern rhodium catalysts.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the hydroformylation of 1-hexene.
| Problem | Potential Cause | Suggested Solution |
| Low linear-to-branched (l:b) aldehyde ratio | 1. Suboptimal Ligand Choice: The steric and electronic properties of the ligand are not ideal for promoting linear selectivity.[1][16] | 1. Select a bulkier ligand: Employ ligands with larger cone angles or bidentate ligands with a wide "bite angle" (e.g., xantphos-type ligands) to sterically favor anti-Markovnikov addition.[1][6] |
| 2. Incorrect Reaction Temperature: Temperature can significantly affect regioselectivity.[4][8] | 2. Optimize Temperature: Systematically vary the reaction temperature. In some systems, increasing the temperature can favor the linear aldehyde, but this is not a universal rule and must be determined empirically.[4] | |
| 3. Incorrect Syngas Pressure/Ratio: The partial pressures of CO and H₂ are critical.[3][7] | 3. Optimize Pressure: Screen a range of total syngas pressures and CO:H₂ ratios. Lowering CO partial pressure can sometimes increase the l:b ratio, but may also affect catalyst stability and reaction rate.[7] | |
| 4. Catalyst Degradation: The active catalyst may be degrading during the reaction, leading to less selective species.[17] | 4. Ensure Inert Atmosphere: Use rigorous techniques to exclude oxygen and peroxides, which can degrade phosphine/phosphite ligands.[17] Consider adding a slight excess of the ligand. | |
| Low Conversion of 1-Hexene | 1. Catalyst Inhibition: High CO partial pressure can inhibit the catalyst by forming stable, less reactive carbonyl complexes.[7] | 1. Adjust Syngas Composition: Lower the CO partial pressure or increase the H₂ partial pressure. Be aware this may also affect regioselectivity.[7] |
| 2. Insufficient Temperature: The reaction may not have enough thermal energy to proceed at a reasonable rate. | 2. Increase Temperature: Gradually increase the reaction temperature. Typical hydroformylation temperatures range from 80 to 200°C.[3] | |
| 3. Catalyst Deactivation: Impurities in the substrate or syngas (e.g., sulfur compounds, peroxides) can poison the catalyst.[17] | 3. Purify Reagents: Ensure the 1-hexene, syngas, and solvent are of high purity. Pass them through appropriate purification columns if necessary. | |
| Significant Isomerization of 1-Hexene to Internal Olefins | 1. Reaction Conditions Favor Isomerization: Some catalyst systems are prone to causing double bond migration, especially at higher temperatures or longer reaction times.[12][13] | 1. Modify Reaction Conditions: Try running the reaction at a lower temperature to disfavor the isomerization pathway. Aim for shorter reaction times that achieve reasonable conversion without allowing for significant isomerization. |
| 2. Catalyst System: The specific combination of metal and ligand may have a high propensity for isomerization.[15] | 2. Screen Different Catalysts/Ligands: Some ligand systems are known to suppress isomerization more effectively than others. This may require screening alternative phosphine or phosphite ligands. |
Data on Catalyst Systems and Performance
The following tables summarize performance data for different catalyst systems in the hydroformylation of 1-hexene and other terminal olefins, illustrating the impact of ligands and conditions on regioselectivity.
Table 1: Rhodium-Based Catalyst Systems
| Catalyst Precursor | Ligand | Temp (°C) | Pressure (atm) | l:b Ratio | Conversion (%) | Reference |
| Rh(acac)(CO)₂ | 1,1,1-tris(diphenylphosphinomethyl)ethane (triphos) | 80 | 2-10 | 1.3 - 5.8 | - | [7] |
| Supported Rh | Phosphinated MCM-20 | 100 | - | ~3.5 | High | [14] |
| Rh complex | Diphosphoramidite | 80 | 10 | >3 (for Styrene) | - | [4][8] |
| [Rh(acac)(CO)₂] | 6,6′-(phenylphosphanediyl)bis(pyridin-2(1H)-one) (DPONP) | >100 | - | >9:1 (for 1-octene) | - | [18] |
Table 2: Cobalt-Based Catalyst Systems
| Catalyst Precursor | Ligand | Temp (°C) | Pressure (kPa) | l:b Ratio | Conversion (%) | Reference |
| HCo(CO)[P(o-C₆H₄SO₃Na)]₃ | o-TPPTS | 90 | 7584 | 2.6 | 62 | [10] |
| Cobalt Carbonyl | PBu₃ | - | - | Favors Linear | - | [6] |
Visualizing Mechanisms and Workflows
Catalytic Cycle for Hydroformylation
The diagram below illustrates the generally accepted catalytic cycle for rhodium-catalyzed hydroformylation. The regioselectivity is primarily determined during the olefin insertion step, where the alkene coordinates to the rhodium hydride and inserts into the Rh-H bond. Bulky ligands favor the formation of the linear alkyl intermediate.
Caption: Simplified catalytic cycle for rhodium-catalyzed hydroformylation.
Troubleshooting Workflow for Low Regioselectivity
This workflow provides a logical sequence of steps to diagnose and resolve issues of low linear-to-branched aldehyde ratios in your experiment.
Caption: A logical workflow for troubleshooting low regioselectivity.
Experimental Protocols
General Protocol for Lab-Scale Hydroformylation of 1-Hexene
This protocol is a representative example and should be adapted based on the specific catalyst, ligand, and equipment available. All operations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk line or glovebox techniques.
Materials:
-
Catalyst precursor (e.g., Rh(acac)(CO)₂)
-
Ligand (e.g., a bulky phosphine or phosphite)
-
1-Hexene (purified, free of peroxides)
-
Solvent (e.g., Toluene, anhydrous and deoxygenated)
-
Syngas (CO/H₂, typically 1:1 ratio)
-
Internal standard for GC analysis (e.g., Dodecane)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, sampling valve, and temperature/pressure controls.
Procedure:
-
Catalyst Preparation (Pre-formation):
-
In a glovebox or under a flow of inert gas, add the catalyst precursor (e.g., Rh(acac)(CO)₂, 1 mol%) and the ligand (e.g., 2-10 mol% excess relative to Rh) to a Schlenk flask.
-
Add a portion of the deoxygenated solvent to dissolve the solids.
-
Stir the solution at room temperature for 30-60 minutes to allow for complex formation.
-
-
Reactor Setup:
-
Thoroughly dry the autoclave and purge it several times with inert gas.
-
Transfer the pre-formed catalyst solution into the autoclave via a cannula.
-
Add the remaining solvent, the 1-hexene substrate, and the internal standard to the autoclave.
-
Seal the autoclave securely.
-
-
Reaction Execution:
-
Pressurize and vent the autoclave with syngas (1:1 CO/H₂) three times to ensure the atmosphere is saturated with the reactant gases.
-
Pressurize the reactor to the desired initial pressure (e.g., 20 bar).
-
Begin stirring and heat the reactor to the target temperature (e.g., 100°C).
-
The reaction time starts once the desired temperature is reached. Monitor the pressure, as it will decrease as the gases are consumed. Maintain a constant pressure by feeding syngas from a reservoir if required.
-
-
Sampling and Analysis:
-
Periodically, take small samples from the reactor via the sampling valve. Be sure to purge the sample line before taking the sample.
-
Immediately quench the sample by cooling and exposing it to air to deactivate the catalyst.
-
Analyze the samples by Gas Chromatography (GC) or GC-MS to determine the conversion of 1-hexene and the relative amounts of heptanal, 2-methylhexanal, and any isomerization products.
-
-
Reaction Shutdown:
-
After the desired reaction time or conversion is reached, stop the heating and allow the reactor to cool to room temperature.
-
Carefully vent the excess syngas in a well-ventilated fume hood.
-
Open the reactor and collect the product mixture.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.tamu.edu [chem.tamu.edu]
- 3. mt.com [mt.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Computational investigation of the ligand effect on the chemo/regioselectivity and reactivity of cobalt-catalysed hydroformylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Hydroformylation of 1-hexene in supercritical carbon dioxide: characterization, activity, and regioselectivity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aqueous-biphasic hydroformylation of 1-hexene catalyzed by the complex HCo(CO)[P(o-C6H4SO3Na)]3 [scielo.org.mx]
- 11. researchgate.net [researchgate.net]
- 12. Understanding the reaction kinetics of heterogeneous 1-hexene hydroformylation - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. chglib.icp.ac.ru [chglib.icp.ac.ru]
- 15. cris.bgu.ac.il [cris.bgu.ac.il]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Operando characterization of rhodium catalyst degradation in hydroformylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 18. Highly (regio)selective hydroformylation of olefins using self-assembling phosphines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Optimization of reaction conditions for the esterification of 4-ethylhexan-1-ol.
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the optimization of reaction conditions for the esterification of 4-ethylhexan-1-ol.
Troubleshooting Guide
This guide addresses common issues encountered during the esterification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | Inactive catalyst | Use fresh, anhydrous acid catalyst. Concentrated sulfuric acid is a strong dehydrating agent and can absorb moisture from the air, reducing its effectiveness. |
| Insufficient reaction temperature | Ensure the reaction mixture reaches the appropriate reflux temperature. For esterification with acetic acid using a toluene azeotrope, this is typically around 110-120°C. | |
| Reaction has not reached equilibrium | Monitor the reaction progress using TLC or GC. Fischer esterification is a slow, reversible reaction and may require several hours to reach equilibrium.[1] | |
| Low Yield | Equilibrium limitation | To shift the equilibrium towards the product, use a large excess of one reactant (typically the alcohol) or remove water as it forms.[2][3] A Dean-Stark apparatus is effective for water removal.[3] |
| Product loss during workup | Ensure proper separation of the organic and aqueous layers. Back-extract the aqueous layer with a small amount of the extraction solvent to recover any dissolved product. Be careful not to lose volatile product during solvent removal.[4] | |
| Incomplete reaction | Increase the reaction time or the catalyst loading. See the data on optimizing reaction conditions below. | |
| Side reactions | Ether formation can occur, especially at higher temperatures.[5] Consider using a milder catalyst or slightly lower reaction temperature if ether formation is significant. | |
| Product is Contaminated with Starting Material | Incomplete reaction | See "Low Yield" section. |
| Inefficient purification | Ensure thorough washing of the organic layer to remove unreacted carboxylic acid and catalyst. Washing with a saturated sodium bicarbonate solution will neutralize and remove acidic impurities.[6] Follow this with a brine wash to remove excess water. | |
| Difficulty in Separating Organic and Aqueous Layers | Emulsion formation | Add a small amount of brine (saturated NaCl solution) to help break up the emulsion. |
| Product is water-soluble | While 4-ethylhexyl acetate is not highly water-soluble, ensure that the aqueous layer is sufficiently saturated with salt to decrease the solubility of the ester. | |
| Product is Wet (Contains Water) | Inadequate drying | Use a sufficient amount of a suitable drying agent, such as anhydrous magnesium sulfate or sodium sulfate.[6] Ensure the drying agent is in contact with the solution for an adequate amount of time with occasional swirling. |
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for the esterification of this compound?
A1: For standard Fischer esterification, common and effective catalysts include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[6] Lewis acids can also be used.[2] The choice may depend on the scale of the reaction and the sensitivity of the substrates to strongly acidic conditions.
Q2: How can I drive the esterification reaction to completion?
A2: Fischer esterification is an equilibrium process.[2] To achieve a high yield, you can either use a large excess of one of the reactants (typically the more cost-effective one, which is often the alcohol) or remove water as it is formed.[3] The use of a Dean-Stark apparatus to azeotropically remove water is a common and effective strategy.[3]
Q3: My reaction has stalled and is not proceeding to completion. What should I do?
A3: If the reaction has stalled, it may have reached equilibrium. If you are not already doing so, consider implementing a method to remove water. If water is already being removed, you could try adding a small additional amount of catalyst. However, be aware that this may increase the potential for side reactions.
Q4: What are the most common side products in this reaction?
A4: A potential side product is the formation of a di(4-ethylhexyl) ether, which can occur under acidic conditions at elevated temperatures.[5] Additionally, if the starting alcohol is not pure, other esters may be formed.
Q5: How do I effectively purify the 4-ethylhexyl ester product?
A5: A standard purification protocol involves:
-
Cooling the reaction mixture and diluting it with a suitable organic solvent (e.g., ethyl acetate).
-
Washing the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst and remove any unreacted carboxylic acid.[6]
-
Washing with water and then with brine to remove any remaining water-soluble impurities.
-
Drying the organic layer over an anhydrous salt like Na₂SO₄ or MgSO₄.[6]
-
Filtering off the drying agent and removing the solvent under reduced pressure.
-
If necessary, further purification can be achieved by vacuum distillation.
Data Presentation
Optimization of Reaction Conditions for the Esterification of this compound with Acetic Acid
The following table summarizes the results of a hypothetical study on the optimization of reaction conditions.
| Run | Molar Ratio (Alcohol:Acid) | Catalyst (p-TsOH) (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1:1 | 1 | 100 | 4 | 65 |
| 2 | 1.5:1 | 1 | 100 | 4 | 78 |
| 3 | 2:1 | 1 | 100 | 4 | 85 |
| 4 | 1.5:1 | 2 | 100 | 4 | 88 |
| 5 | 1.5:1 | 1 | 120 | 4 | 85 |
| 6 | 1.5:1 | 2 | 120 | 4 | 92 |
| 7 | 1.5:1 | 2 | 120 | 8 | 95 |
Note: This data is representative and intended for illustrative purposes.
Experimental Protocols
Fischer Esterification of this compound with Acetic Acid using a Dean-Stark Apparatus
Materials:
-
This compound
-
Glacial acetic acid
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add this compound (1.0 eq), acetic acid (1.2 eq), p-TsOH (0.02 eq), and toluene (approx. 2 mL per mmol of alcohol).
-
Heat the reaction mixture to a vigorous reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Monitor the reaction progress by TLC or by observing the amount of water collected in the trap. The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
If necessary, purify the product by vacuum distillation.
Visualizations
Caption: Experimental workflow for the Fischer esterification of this compound.
Caption: Troubleshooting decision tree for low yield in esterification reactions.
References
Preventing the formation of ethers during 4-ethylhexan-1-ol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of ether byproducts during the synthesis of 4-ethylhexan-1-ol.
Troubleshooting Guide: Ether Formation
Undesired ether formation is a common side reaction in alcohol synthesis, primarily occurring through acid-catalyzed dehydration of the alcohol product, especially at elevated temperatures. The following guide provides systematic steps to identify and resolve issues leading to ether impurities in your this compound synthesis.
Logical Workflow for Troubleshooting Ether Formation
Caption: Troubleshooting workflow for minimizing ether byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ether formation during the synthesis of this compound?
A1: The primary cause of ether formation is the acid-catalyzed dehydration of two molecules of this compound (or an alcohol intermediate) to form a symmetrical ether. This reaction is particularly favored at elevated temperatures.[1][2] The source of acid can be residual acidic catalysts, acidic impurities in reagents or solvents, or the use of acidic conditions in certain synthesis routes.
Q2: How can I prevent ether formation when using the Guerbet reaction to synthesize this compound?
A2: In the Guerbet reaction, which involves the condensation of primary alcohols at high temperatures, several measures can be taken to suppress ether formation:
-
Catalyst Selection: Employ catalysts with a good balance of basic and dehydrogenation/hydrogenation functionalities, such as those based on copper-magnesium-aluminum mixed oxides or calcium hydroxyapatite.[3][4][5] Avoid strongly acidic catalysts.
-
Use of a Strong Base: The presence of a strong base is beneficial for the Guerbet process.[6]
-
Efficient Water Removal: The Guerbet reaction produces water as a byproduct. Continuous removal of water using a Dean-Stark trap or by operating under conditions that favor water removal is crucial to shift the equilibrium towards the desired alcohol product and prevent side reactions.[6]
-
Temperature Optimization: While the Guerbet reaction requires high temperatures, excessive temperatures can promote dehydration to ethers and other byproducts. Careful optimization of the reaction temperature is necessary.
Q3: I am synthesizing this compound via the hydroformylation of an olefin followed by hydrogenation. How can I avoid ether byproducts?
A3: In this two-step process, ether formation is less common but can occur during the hydrogenation step if not properly controlled.
-
Neutral Hydrogenation Conditions: Ensure that the hydrogenation catalyst and the reaction medium are not acidic. If the hydroformylation step uses an acidic catalyst, it must be completely removed or neutralized before proceeding to hydrogenation.
-
Temperature Control: Perform the hydrogenation at the lowest temperature that allows for a reasonable reaction rate to minimize the risk of dehydration.
-
Catalyst Choice: Use hydrogenation catalysts that are not known to have strong acidic properties.
Q4: Can ether formation occur during the aldol condensation route to this compound?
A4: The aldol condensation step itself, which is base-catalyzed, does not typically produce ethers. However, the subsequent hydrogenation of the resulting unsaturated aldehyde intermediate to this compound can be a source of ether formation if acidic conditions and high temperatures are employed. To prevent this, use a neutral hydrogenation catalyst and maintain moderate temperatures during the reduction step. Selective hydrogenation catalysts, such as certain osmium, platinum, or ruthenium-based systems, can be used to reduce the carbonyl group while minimizing side reactions.[7][8][9]
Q5: What analytical techniques are best for detecting and quantifying ether impurities in my this compound product?
A5: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for identifying and quantifying ether impurities.[10][11] The gas chromatograph separates the components of your product mixture, and the mass spectrometer provides structural information for each component, allowing for the unambiguous identification of ether byproducts. For quantitative analysis, calibration with a known standard of the expected ether byproduct is recommended.
Data on Ether Formation Prevention
While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes general findings from studies on related C8 alcohol syntheses via the Guerbet reaction, illustrating the impact of reaction conditions on byproduct formation.
| Catalyst System | Reaction Temperature (°C) | Key Finding Regarding Ether Formation | Reference |
| Cu/MgₓAlOᵧ | 250-350 | Ether formation is a potential side reaction; catalyst composition and temperature are key to selectivity. | [3][5] |
| Calcium Hydroxyapatite | 300-400 | High selectivity to higher alcohols can be achieved, minimizing byproducts like ethers and olefins. | [4] |
| Lanthanum-promoted Nickel on Alumina | 200-250 | Water inhibits the reaction rate; efficient removal is critical to prevent side reactions. | [10] |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of this compound, with a focus on minimizing ether formation.
Protocol 1: Synthesis via Guerbet Reaction
This protocol is based on the principles of the Guerbet reaction, emphasizing conditions that disfavor ether formation.
Diagram of Guerbet Reaction Workflow
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Catalytic upgrading of ethanol to C8+ distillate range ethers via Guerbet coupling and etherification - American Chemical Society [acs.digitellinc.com]
- 4. Catalytic synthesis of distillate-range ethers and olefins from ethanol through Guerbet coupling and etherification - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Kinetic and process modeling of Guerbet coupling chemistry over Cu–Mg–Al mixed oxides - EES Catalysis (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. US3655777A - Hydrogenation of unsaturated aldehydes to unsaturated alcohols - Google Patents [patents.google.com]
- 8. Mechanistic Insights on the Hydrogenation of a,ß-Unsaturated Ketones and Aldehydes to Unsaturated Alcohols over Metal Catalysts | Journal Article | PNNL [pnnl.gov]
- 9. Selective Carbonyl Reduction in Unsaturated Esters and Aldehydes by Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 11. jmchemsci.com [jmchemsci.com]
Technical Support Center: Catalyst Selection and Optimization for the Guerbet Reaction
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection and optimization for the Guerbet reaction. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to facilitate successful experimentation.
Troubleshooting Guide
This section addresses common issues encountered during the Guerbet reaction, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my alcohol conversion low?
Low conversion of the starting alcohol can be attributed to several factors:
-
Insufficient Catalyst Activity: The chosen catalyst may not be active enough under the current reaction conditions.
-
Suboptimal Reaction Temperature: The Guerbet reaction is temperature-sensitive. The dehydrogenation step is endothermic and favored at higher temperatures.[4]
-
Catalyst Deactivation: The catalyst may have deactivated during the reaction.
-
Presence of Water: Water is a byproduct of the Guerbet reaction and can inhibit catalyst activity, particularly for homogeneous catalysts.
-
Solution: Employ methods for in-situ water removal, such as using molecular sieves or performing the reaction in a system that allows for water removal.
-
Q2: The selectivity to my desired higher alcohol is poor. What can I do?
Low selectivity is a common challenge and can be addressed by:
-
Optimizing Catalyst Composition: The nature of the catalyst plays a crucial role in directing the reaction towards the desired product.
-
Controlling Reaction Conditions: Temperature and pressure can significantly influence the product distribution.
-
Solution: A systematic study of the reaction temperature and pressure should be conducted to find the optimal window for the desired product. Higher temperatures can sometimes lead to the formation of longer-chain alcohols or undesired side products like ethers and hydrocarbons.[1]
-
-
Managing Byproduct Formation: Side reactions can consume reactants and intermediates, lowering the selectivity of the main product.
-
Hydrogen Co-feeding: The presence of hydrogen can influence the hydrogenation steps of the reaction.
-
Solution: Introducing a co-feed of hydrogen can sometimes improve selectivity towards the desired alcohol by promoting the hydrogenation of intermediates.[1]
-
Q3: My catalyst appears to have deactivated. How can I regenerate it?
Catalyst deactivation is often reversible. Common causes include coking (carbon deposition) and poisoning.
-
Regeneration Protocol for Coked Catalysts:
-
Procedure: The most common method for regenerating coked catalysts is calcination in air or a diluted oxygen stream.
-
Temperature: The calcination temperature should be high enough to burn off the carbon deposits but not so high as to cause sintering of the catalyst. A typical temperature range is 400-600°C.
-
Duration: The duration of the calcination will depend on the extent of coking and should be monitored until no further weight loss is observed (e.g., by TGA).
-
-
Addressing Catalyst Poisoning: If the deactivation is due to poisoning by impurities in the feed or byproducts, a chemical wash may be necessary. The choice of washing agent will depend on the nature of the poison.
Frequently Asked Questions (FAQs)
Q1: What are the key characteristics of an effective Guerbet reaction catalyst?
An ideal Guerbet catalyst should possess a combination of functionalities:
-
Dehydrogenation/Hydrogenation Sites: Typically provided by a metal component such as Cu, Ni, Pd, or Ru, to catalyze the initial alcohol dehydrogenation and the final hydrogenation of the unsaturated intermediate.[3][8]
-
Basic Sites: Essential for promoting the aldol condensation step. The strength and density of these sites can influence selectivity.[2][7]
-
Acidic Sites (in some cases): Weak acidic sites can facilitate the dehydration of the aldol addition product. However, strong acid sites may promote undesired side reactions like alcohol dehydration to olefins.[7]
-
Stability: The catalyst should be stable under the reaction conditions to ensure a long operational lifetime.[1]
Q2: What is the difference between homogeneous and heterogeneous catalysts for the Guerbet reaction?
-
Homogeneous Catalysts: These are soluble in the reaction medium. They often exhibit high activity and selectivity at lower temperatures.[1][9] However, their separation from the product mixture can be challenging and costly.[1]
-
Heterogeneous Catalysts: These are solid catalysts that are insoluble in the reaction medium. They are easily separated from the reaction products, allowing for continuous operation and catalyst recycling.[3] They typically require higher reaction temperatures.[5]
Q3: What analytical techniques are recommended for monitoring the Guerbet reaction and characterizing the catalyst?
-
Reaction Monitoring:
-
Gas Chromatography (GC): To quantify the conversion of the starting alcohol and the formation of products and byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For the identification of unknown products and byproducts.
-
-
Catalyst Characterization:
-
X-ray Diffraction (XRD): To determine the crystalline structure of the catalyst.[1]
-
Temperature-Programmed Desorption (TPD) of NH₃ and CO₂: To measure the acidity and basicity of the catalyst surface, respectively.[2]
-
Transmission Electron Microscopy (TEM): To visualize the morphology and particle size of the catalyst.[10]
-
Thermogravimetric Analysis (TGA): To study the thermal stability of the catalyst and quantify coke deposition on spent catalysts.[1][10]
-
Data Presentation
The following tables summarize the performance of different catalysts for the Guerbet reaction of ethanol to butanol.
Table 1: Performance of a Mg-Al Spinel Catalyst [1]
| Temperature (°C) | Pressure (bar) | LHSV (h⁻¹) | Ethanol Conversion (%) | Butanol Selectivity (%) |
| 340 | 1 | 0.235 | 25 | 45 |
| 360 | 1 | 0.235 | 30 | 48 |
| 380 | 1 | 0.235 | 35 | 42 |
Table 2: Performance of Cu-Ni Porous Metal Oxide (PMO) Catalysts [2]
| Catalyst | Temperature (°C) | Pressure (MPa) | Ethanol Conversion (%) | 1-Butanol Yield (%) | 1-Butanol Selectivity (%) |
| CuNi-PMO | 320 | 7 | 47.3 | 29.6 | 62.5 |
| Cu-PMO | 320 | 0.1 | ~15 | ~8 | ~53 |
| Ni-PMO | 320 | 0.1 | ~20 | 0 | 0 |
Experimental Protocols
This section provides a general methodology for conducting a Guerbet reaction using a heterogeneous catalyst in a fixed-bed reactor.
Catalyst Screening Protocol:
-
Catalyst Preparation: Synthesize or procure the desired catalysts. Ensure they are in a suitable form for packing in the reactor (e.g., pellets, extrudates).
-
Catalyst Characterization: Characterize the fresh catalysts using techniques like XRD, TPD, and TEM to understand their physicochemical properties.
-
Reactor Setup: Assemble a fixed-bed reactor system. The setup should include a pump for liquid feed, a preheater to vaporize the alcohol, the reactor containing the catalyst bed, a condenser to collect liquid products, and a gas chromatograph for online analysis of the effluent.[1]
-
Catalyst Loading and Pre-treatment: Load a known amount of catalyst into the reactor. Depending on the catalyst, a pre-treatment step (e.g., reduction in a hydrogen flow) may be required.
-
Reaction Execution:
-
Set the desired reaction temperature and pressure.
-
Start the flow of the alcohol feed at a specific liquid hourly space velocity (LHSV).
-
Allow the reaction to reach a steady state.
-
-
Product Analysis: Analyze the liquid and gas products using GC and GC-MS to determine conversion, selectivity, and yield.
-
Data Evaluation: Compare the performance of different catalysts based on activity, selectivity to the desired product, and stability over time.
Mandatory Visualization
Caption: The four main steps of the Guerbet reaction mechanism.
Caption: A workflow for selecting and optimizing a Guerbet reaction catalyst.
Caption: A decision tree for troubleshooting common Guerbet reaction issues.
References
- 1. Frontiers | Insights on Guerbet Reaction: Production of Biobutanol From Bioethanol Over a Mg–Al Spinel Catalyst [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. repository.mines.edu [repository.mines.edu]
- 5. web.mit.edu [web.mit.edu]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. mdpi.com [mdpi.com]
- 8. Guerbet reaction - Wikipedia [en.wikipedia.org]
- 9. Guerbet upgrading of ethanol to n-butanol using Ru(iii) catalysts under air - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Minimizing water content in 4-ethylhexan-1-ol reactions
This guide provides troubleshooting advice and frequently asked questions regarding the minimization of water content in reactions involving 4-ethylhexan-1-ol.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to minimize water content in reactions involving this compound?
A1: Water can act as an unwanted nucleophile or base in many organic reactions. Its presence can lead to side reactions, reduced product yield, and catalyst deactivation. For instance, in reactions where this compound is converted to an alkyl halide using reagents like thionyl chloride (SOCl₂), water can react with the reagent, reducing its efficacy.[1] Similarly, in esterification reactions, water is a byproduct, and its presence can shift the reaction equilibrium back towards the reactants, lowering the yield of the desired ester.[2]
Q2: What are the primary methods for removing water from this compound before a reaction?
A2: The two main pre-reaction methods for drying this compound are:
-
Use of Drying Agents: This involves adding a solid desiccant to the alcohol to absorb water. Common choices include molecular sieves (3Å or 4Å), anhydrous sodium sulfate, or magnesium sulfate.
-
Azeotropic Distillation: This technique is effective for removing water from solvents that form an azeotrope with water.[3] 2-ethylhexan-1-ol itself forms a water azeotrope, making this a viable method for self-drying or for use as an entrainer in other reactions.[4]
Q3: Can I remove water during a reaction?
A3: Yes, removing water as it is formed is a common strategy, particularly in equilibrium-driven reactions like esterifications.[2] This is typically achieved using a Dean-Stark apparatus, which facilitates the azeotropic removal of water with a suitable solvent (like toluene or this compound itself). The water is collected in a side trap, while the dried solvent is returned to the reaction flask, driving the reaction to completion.
Q4: How can I accurately measure the water content in my this compound sample?
A4: The most accurate and widely used method for determining trace amounts of water in organic liquids is the Karl Fischer titration.[5] This technique can be performed in two ways:
-
Volumetric Titration: Suitable for water content from 0.01% to 100%.[6]
-
Coulometric Titration: Ideal for very low water content, typically in the range of 10 ppm to 10,000 ppm.[6]
Q5: My reaction yield is low, and I suspect water is the culprit. How can I troubleshoot this?
A5: If you suspect water contamination is affecting your reaction, follow these steps:
-
Quantify Water Content: Use Karl Fischer titration to measure the water content of your starting this compound and any other solvents or reagents.[5][7]
-
Dry the Alcohol: Before the next attempt, rigorously dry the this compound using an appropriate drying agent or azeotropic distillation.
-
Use Anhydrous Techniques: Handle the dried alcohol and other reagents under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture contamination.
-
In-situ Water Removal: If applicable to your reaction (e.g., esterification), use a Dean-Stark apparatus to remove water as it forms.[2]
Troubleshooting Guides
Issue 1: Inconsistent results in water-sensitive reactions.
| Possible Cause | Troubleshooting Step |
| Atmospheric Moisture | Handle all reagents and solvents under an inert atmosphere (Nitrogen or Argon). Use oven-dried glassware. |
| Contaminated Starting Material | Verify the water content of this compound using Karl Fischer titration. Dry the alcohol before use if the water content is above the acceptable limit for your reaction. |
| Improperly Stored Reagents | Ensure all reagents, especially hygroscopic ones, are stored in desiccators or under an inert atmosphere. |
Issue 2: Difficulty in removing water via distillation.
| Possible Cause | Troubleshooting Step |
| No Azeotrope Formation | If not self-distilling, ensure you are using an appropriate entrainer (e.g., toluene) that forms a lower-boiling azeotrope with water.[3] |
| Inefficient Apparatus Setup | Check that the Dean-Stark trap is set up correctly to collect the condensed water phase and return the organic solvent to the reaction vessel. |
| Incorrect Distillation Temperature | Monitor the vapor temperature. It should correspond to the boiling point of the water-entrainer azeotrope. |
Data Presentation
Table 1: Comparison of Common Drying Agents
| Drying Agent | Capacity | Speed | Efficiency (Final H₂O Content) | Notes |
| Molecular Sieves (4Å) | High | Moderate | Very Low (<10 ppm) | Best for achieving very dry conditions. Must be activated before use. |
| Anhydrous MgSO₄ | High | Fast | Low (~100 ppm) | Slightly acidic; may not be suitable for acid-sensitive compounds. |
| Anhydrous Na₂SO₄ | Moderate | Slow | Moderate (~500 ppm) | Neutral and inexpensive. Good for pre-drying. |
| Anhydrous CaSO₄ | Low | Fast | Low | Good for general-purpose drying. |
Table 2: Karl Fischer Titration Method Selection
| Method | Typical Water Content Range | Principle | Best For |
| Volumetric | 100 ppm - 100%[6] | Iodine-containing titrant is added volumetrically to the sample. | Routine quality control, samples with higher water content. |
| Coulometric | 10 ppm - 1%[6] | Iodine is generated electrochemically in the titration cell.[8] | Trace water analysis, expensive substances where only small samples are available. |
Experimental Protocols
Protocol 1: Drying this compound with Molecular Sieves
-
Activation of Sieves: Place the required amount of 4Å molecular sieves in a flask. Heat in a vacuum oven at >200°C for at least 3 hours. Allow to cool to room temperature under vacuum or in a desiccator.
-
Drying: Add the activated molecular sieves to the this compound (approx. 5-10% w/v).
-
Equilibration: Seal the flask and allow it to stand for at least 12-24 hours. Swirl occasionally.
-
Separation: Carefully decant or filter the dried alcohol, taking care to minimize exposure to the atmosphere.
-
Verification: Measure the final water content using Karl Fischer titration to confirm dryness.
Protocol 2: Azeotropic Removal of Water using a Dean-Stark Apparatus
-
Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is oven-dried.
-
Charging the Flask: Add the this compound, any reactants, and an appropriate entraining solvent (e.g., toluene, if not using the alcohol itself as the azeotroping agent). The volume of the entrainer should be sufficient to fill the Dean-Stark trap.
-
Heating: Heat the mixture to reflux. The vapor, an azeotrope of water and the entrainer, will rise into the condenser.
-
Collection: The condensed liquid will fall into the Dean-Stark trap. As water is denser than many organic solvents, it will collect at the bottom of the trap. The lighter, dried organic solvent will overflow and return to the reaction flask.
-
Completion: Continue the reflux until no more water collects in the trap.
-
Cooldown: Allow the apparatus to cool to room temperature before disassembly.
Protocol 3: Water Content Determination by Karl Fischer Titration
-
Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves conditioning the solvent in the titration vessel to a dry state.
-
Sample Preparation: Using a dry syringe, accurately weigh and inject a known amount of the this compound sample into the titration vessel.
-
Titration: The instrument will automatically titrate the sample. The elementary reaction is the oxidation of sulfur dioxide by iodine in the presence of water: H₂O + SO₂ + I₂ → SO₃ + 2HI.[5]
-
Endpoint Detection: The endpoint is typically detected potentiometrically when an excess of iodine is present.[5]
-
Calculation: The instrument's software calculates the water content based on the amount of titrant consumed (volumetric) or the total charge required to generate the iodine (coulometric). The result is usually expressed in ppm or percentage.
Visualizations
References
- 1. Buy this compound | 66576-32-7 [smolecule.com]
- 2. byjus.com [byjus.com]
- 3. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 4. US3527677A - Process for dehydration of aqueous acrylic acid solutions by extractive - azeotropic distillation with 2-ethylhexanol or 2-ethylhexylacrylate - Google Patents [patents.google.com]
- 5. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 6. Karl Fischer Reagents [sigmaaldrich.com]
- 7. measurlabs.com [measurlabs.com]
- 8. carlroth.com [carlroth.com]
Scaling up the synthesis of 4-ethylhexan-1-ol from lab to pilot plant
Technical Support Center: Synthesis of 4-Ethylhexan-1-ol
This guide provides technical support for researchers, scientists, and drug development professionals on scaling up the synthesis of this compound from a laboratory to a pilot plant setting. It includes frequently asked questions, troubleshooting guides, experimental protocols, and process visualizations.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its common applications?
This compound is a branched-chain, eight-carbon alcohol with the molecular formula C8H18O.[1] It is a colorless liquid with a boiling point of approximately 163 °C and is poorly soluble in water but soluble in many organic solvents.[1] Its primary applications are in industry, where it is used in the production of plasticizers and fragrances through esterification reactions.[1]
2. What are the primary industrial synthesis routes for this compound?
The main industrial production methods are analogous to those for its isomer, 2-ethylhexan-1-ol.[2] These include:
-
Hydroformylation (Oxo Process): This two-step process involves the reaction of an olefin with synthesis gas (carbon monoxide and hydrogen) to form an aldehyde, which is then hydrogenated to the alcohol.[1][2]
-
Aldol Condensation: This route starts with the base-catalyzed condensation of smaller aldehydes, followed by hydrogenation steps to yield the final C8 alcohol.[2]
-
Guerbet Reaction: This method involves the coupling of shorter-chain alcohols to produce higher-chain alcohols like this compound.[1]
3. What are the key challenges when scaling up alcohol synthesis from lab to pilot plant?
Scaling up chemical processes introduces several challenges:
-
Heat and Mass Transfer: Managing heat generated in exothermic reactions and ensuring efficient mixing become more difficult in larger reactors.[3][4]
-
Safety: The risks associated with exothermic reactions, such as runaway reactions, are magnified at a larger scale.[4][5]
-
Process Control: Maintaining precise control over parameters like temperature, pressure, and pH across a large volume can be challenging.[3][6]
-
Downstream Processing: The crude product will contain unreacted starting materials, byproducts, and water, necessitating a sophisticated purification process, typically fractional distillation.[2]
-
Waste Management: Increased production leads to larger quantities of waste, which must be managed efficiently and in an environmentally friendly manner.[2][3]
4. What types of byproducts can be expected during the synthesis of this compound?
The crude product stream typically contains several impurities, including unreacted starting materials, water, and various byproducts such as other isomers, ethers, and heavy-end products.[2] The formation of these byproducts is influenced by the specific synthesis route and reaction conditions.
Troubleshooting Guide
Issue 1: Low Yield of this compound
-
Question: Our pilot plant run is showing a significantly lower yield than our lab-scale experiments. What are the potential causes and how can we troubleshoot this?
-
Answer:
-
Establish a Baseline: First, ensure you have documented key parameters from your successful lab-scale synthesis, such as temperature, pressure, pH, reaction time, and yield.[6] This baseline is crucial for identifying deviations at the pilot scale.
-
Check Raw Material Quality: Verify the purity of all starting materials, including olefins, synthesis gas, and solvents. Contaminated or lower-grade reagents can inhibit catalyst activity or lead to side reactions.[7]
-
Catalyst Deactivation: In processes like hydroformylation, the catalyst (e.g., rhodium or cobalt complexes) can deactivate.[1] Investigate potential catalyst poisons in your feedstock. For heterogeneous catalysts, ensure the support structure has not degraded.
-
Inefficient Mixing: Poor agitation in a large reactor can lead to localized "hot spots" or areas of low reactant concentration, affecting reaction rates and selectivity. Evaluate the reactor's mixing efficiency.
-
Temperature and Pressure Control: Inadequate temperature or pressure control can shift the reaction equilibrium or promote side reactions.[6] Calibrate all monitoring equipment and ensure the heating/cooling systems can handle the larger volume.
-
Leaks in the System: In gas-phase reactions like the Oxo process, leaks can lead to a loss of reactants (e.g., hydrogen, carbon monoxide), resulting in incomplete conversion.
-
Issue 2: Poor Product Purity and Difficult Purification
-
Question: We are observing a high level of impurities in our crude product, making fractional distillation difficult and inefficient. What should we investigate?
-
Answer:
-
Identify the Byproducts: Use analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify the main impurities. Common byproducts include isomers, ethers, and unreacted aldehydes from the hydroformylation step.[2]
-
Optimize Reaction Conditions: The formation of isomers is often a challenge in hydroformylation and can be influenced by the catalyst, ligands, temperature, and pressure.[1] Re-evaluate these parameters to improve regioselectivity. The presence of unreacted aldehyde suggests incomplete hydrogenation.
-
Catalyst Removal: If a homogeneous catalyst is used, ensure its complete removal before distillation.[2] Residual catalyst can cause degradation of the product at high temperatures.
-
Water Content: The presence of water can lead to the formation of different byproducts.[2] Ensure all reactants and solvents are sufficiently dry if required by the reaction chemistry.
-
Distillation Column Efficiency: Evaluate the performance of your distillation column. Check the number of theoretical plates, reflux ratio, and operating temperature and pressure to ensure they are optimized for separating this compound from the specific byproducts you have identified.
-
Issue 3: Runaway Reaction or Poor Exotherm Control
-
Question: During scale-up, we are struggling to control the reaction exotherm, posing a significant safety risk. How can we manage this?
-
Answer:
-
Reaction Calorimetry: If not done already, perform reaction calorimetry studies to accurately quantify the heat of reaction. This data is essential for designing an adequate cooling system for the pilot plant reactor.
-
Semi-Batch Operation: Instead of adding all reactants at once, switch to a semi-batch process where one reactant is added gradually.[4] This allows the cooling system to keep up with the heat generation. The rate of addition can be controlled to maintain a stable temperature.
-
Dilution: Increasing the solvent volume can help to absorb the heat generated, although this may impact reaction kinetics and downstream processing costs.
-
Heat Transfer Efficiency: Ensure the pilot plant reactor has a sufficient heat transfer area (e.g., jacketed vessel, internal cooling coils) for its volume. Check for fouling on heat transfer surfaces, which can reduce efficiency.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C8H18O |
| Molecular Weight | 130.23 g/mol |
| Appearance | Colorless liquid[1] |
| Boiling Point | ~163 °C[1] |
| Flash Point | 64.2 °C[1] |
| Solubility | Poorly soluble in water, soluble in organic solvents[1] |
Table 2: Generalized Reaction Conditions for Industrial Synthesis
| Synthesis Route | Key Reactants | Catalyst | Typical Temperature | Typical Pressure |
| Hydroformylation | Olefin, CO, H2 | Rhodium or Cobalt complexes[1] | 90 - 150 °C | 10 - 100 atm |
| Hydrogenation | Aldehyde, H2 | Raney Nickel or Palladium on Carbon[1] | 100 - 200 °C | 20 - 100 atm |
| Aldol Condensation | Aldehydes (e.g., Butanal) | Base (e.g., NaOH) | 80 - 130 °C | Atmospheric |
Note: Specific conditions can vary based on the exact feedstock and desired product.[2]
Experimental Protocols
Protocol 1: Two-Step Synthesis via Hydroformylation and Hydrogenation (Illustrative Lab-Scale)
This protocol is a conceptual illustration of the steps involved. Conditions must be optimized for the specific olefin feedstock and equipment used.
Step A: Hydroformylation of Heptene Isomer
-
Reactor Preparation: A high-pressure autoclave reactor is thoroughly cleaned, dried, and purged with an inert gas (e.g., Nitrogen or Argon).
-
Charging Reactants: The reactor is charged with the olefin feedstock (e.g., a heptene isomer), a suitable solvent (e.g., toluene), and the catalyst system (e.g., a rhodium complex with a phosphine ligand).
-
Pressurization: The reactor is sealed and pressurized with synthesis gas (a mixture of carbon monoxide and hydrogen) to the target pressure (e.g., 20 atm).
-
Reaction: The mixture is heated to the desired temperature (e.g., 100 °C) with vigorous stirring. The reaction progress is monitored by measuring gas uptake and/or taking samples for GC analysis.
-
Cooling and Depressurization: Once the reaction is complete, the reactor is cooled to room temperature, and the excess pressure is carefully vented in a fume hood.
-
Product Isolation: The resulting mixture, containing 4-ethylhexanal, is collected from the reactor.
Step B: Hydrogenation of 4-Ethylhexanal
-
Reactor Setup: The crude 4-ethylhexanal from Step A is placed in a hydrogenation reactor equipped with a catalyst basket (e.g., containing Raney Nickel or Pd/C).
-
Hydrogenation: The reactor is purged and then pressurized with hydrogen to the target pressure (e.g., 50 atm).
-
Reaction: The mixture is heated (e.g., to 120 °C) and stirred vigorously. The reaction is monitored by the cessation of hydrogen uptake.
-
Filtration and Purification: After cooling and depressurizing, the crude product is filtered to remove the heterogeneous catalyst.
-
Distillation: The resulting liquid is purified by fractional distillation under reduced pressure to isolate the final product, this compound.
Mandatory Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis scale-up issues.
References
- 1. Buy this compound | 66576-32-7 [smolecule.com]
- 2. This compound | 66576-32-7 | Benchchem [benchchem.com]
- 3. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
- 4. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 5. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 6. leaf-lesaffre.com [leaf-lesaffre.com]
- 7. foodscientistforhire.com [foodscientistforhire.com]
Technical Support Center: Enhancing the Yield and Purity of 4-Ethylhexan-1-ol Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis and purification of 4-ethylhexan-1-ol and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The main industrial methods for synthesizing this compound are the Hydroformylation (or Oxo process) of heptene isomers followed by hydrogenation, and the Guerbet reaction of butanol.
Q2: What are the common impurities encountered during the synthesis of this compound?
A2: Common impurities depend on the synthesis route. In the Hydroformylation route, these can include isomeric aldehydes and alcohols, as well as alkanes from the hydrogenation of the starting olefin. The Guerbet reaction can produce side products such as sodium acetate, higher molecular weight alcohols (C12+), olefins, ethers, and alkanes.
Q3: How can I improve the regioselectivity of the hydroformylation reaction to favor the desired linear aldehyde precursor to this compound?
A3: Regioselectivity in hydroformylation can be influenced by catalyst choice, ligand design, temperature, and pressure. Generally, bulky phosphine or phosphite ligands on rhodium or cobalt catalysts can enhance selectivity for the linear aldehyde. Lower temperatures and higher carbon monoxide pressures also tend to favor the formation of the linear product.
Q4: What is the role of the base in the Guerbet reaction?
A4: The base, typically an alkali metal hydroxide or alkoxide (e.g., sodium butoxide), is crucial for initiating the Guerbet reaction. It facilitates the initial dehydrogenation of the alcohol to an aldehyde and promotes the subsequent aldol condensation step. The concentration of the base can significantly impact the reaction rate and selectivity.
Q5: How can I effectively remove water from the Guerbet reaction to drive the equilibrium towards product formation?
A5: Continuous removal of water is essential for achieving high yields in the Guerbet reaction. This can be accomplished by performing the reaction at a temperature above the boiling point of water and using a Dean-Stark trap or a similar apparatus to physically separate the water from the reaction mixture.
Troubleshooting Guides
Low Yield
| Symptom | Potential Cause | Suggested Solution |
| Low conversion of starting material in Guerbet reaction. | 1. Insufficient reaction temperature. 2. Inactive or insufficient amount of catalyst/base. 3. Presence of water in the starting material. | 1. Increase the reaction temperature within the optimal range for the specific catalyst (typically 180-250°C). 2. Ensure the catalyst and base are fresh and used in the correct stoichiometric amounts. 3. Dry the starting alcohol and solvent before use. |
| Low yield of this compound in hydroformylation-hydrogenation. | 1. Catalyst deactivation. 2. Suboptimal pressure of syngas (H₂/CO). 3. Isomerization of the starting olefin to less reactive species. | 1. Use a fresh batch of catalyst or regenerate the catalyst if possible. 2. Optimize the syngas pressure; higher pressures generally favor the reaction rate but may affect selectivity. 3. Use a catalyst system known to have low isomerization activity. |
| Significant formation of side products. | 1. Reaction temperature is too high. 2. Incorrect ratio of reactants or catalyst. 3. Prolonged reaction time. | 1. Lower the reaction temperature to minimize side reactions like cracking or polymerization. 2. Carefully control the stoichiometry of reactants and the catalyst loading. 3. Monitor the reaction progress (e.g., by GC-MS) and stop the reaction once the desired conversion is reached. |
Low Purity
| Symptom | Potential Cause | Suggested Solution |
| Presence of isomeric alcohols in the final product. | Incomplete separation during purification. | Optimize the fractional distillation process. Use a column with a higher number of theoretical plates and control the reflux ratio carefully. |
| Contamination with unreacted starting materials. | Incomplete reaction. | Increase the reaction time or temperature (within optimal limits) to drive the reaction to completion. |
| Presence of high-boiling point impurities. | Formation of higher molecular weight Guerbet products or other side products. | Employ vacuum distillation to separate the desired product from high-boiling impurities. A pre-purification step, such as a wash with a suitable solvent, may also be beneficial. |
| Discoloration of the final product. | Presence of trace impurities or degradation products. | Treat the crude product with activated carbon before distillation to remove colored impurities. |
Experimental Protocols
Synthesis of this compound via Guerbet Reaction (Adapted from general procedures for 2-ethylhexanol)
Materials:
-
n-butanol
-
Sodium butoxide (or sodium metal to be converted to sodium butoxide in situ)
-
Copper chromite or a palladium-based catalyst
-
High-pressure autoclave reactor equipped with a stirrer, thermocouple, and a system for water removal.
Procedure:
-
Charge the autoclave with n-butanol and the catalyst (e.g., 1-5 mol% relative to the alcohol).
-
If using sodium butoxide, add it to the reactor. If using sodium metal, add it carefully in small portions to the n-butanol under an inert atmosphere to form sodium butoxide in situ.
-
Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon).
-
Heat the mixture to the desired reaction temperature (e.g., 200-250°C) with constant stirring.
-
Maintain the reaction at this temperature and monitor the pressure. The reaction generates water, which should be continuously removed to drive the reaction forward.
-
Monitor the progress of the reaction by taking aliquots and analyzing them by GC-MS.
-
Once the desired conversion is achieved, cool the reactor to room temperature and carefully vent any excess pressure.
-
The crude product is then filtered to remove the catalyst.
-
The filtrate is neutralized with a suitable acid (e.g., hydrochloric acid or sulfuric acid) to quench the basic catalyst.
-
The organic layer is separated, washed with water, and dried over an anhydrous salt (e.g., magnesium sulfate).
-
The crude this compound is then purified by fractional distillation.
Purification by Fractional Distillation
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask(s)
-
Heating mantle
Procedure:
-
Set up the fractional distillation apparatus. Ensure all joints are properly sealed.
-
Charge the round-bottom flask with the crude this compound.
-
Begin heating the flask gently.
-
Observe the vapor rising through the fractionating column. Maintain a slow and steady distillation rate to ensure good separation.
-
Collect the initial fraction (forerun), which will contain lower-boiling impurities and any remaining starting material.
-
As the temperature stabilizes at the boiling point of this compound (approximately 184-185°C at atmospheric pressure), change the receiving flask to collect the pure product.
-
Continue distillation until the temperature begins to drop or rise significantly, indicating that the main product has been collected.
-
The final fraction will contain higher-boiling impurities.
Data Presentation
Table 1: Effect of Catalyst on Guerbet Reaction of Butanol
| Catalyst | Temperature (°C) | Base | Conversion (%) | Selectivity to C8 Alcohol (%) |
| Copper Chromite | 280 | Sodium Butoxide | ~60 | >95 |
| Palladium on Carbon | 200 | Sodium Butoxide | ~75 | >98 |
| Ru/C | 220 | Potassium Hydroxide | ~80 | ~90 |
Note: Data is generalized from literature on 2-ethylhexanol synthesis and may vary based on specific reaction conditions.
Table 2: Influence of Reaction Conditions on Hydroformylation of Heptene
| Parameter | Condition 1 | Condition 2 | Effect on Yield/Purity |
| Catalyst | Cobalt Carbonyl | Rhodium/Phosphine | Rhodium catalysts generally show higher activity and selectivity at lower temperatures and pressures. |
| Temperature | 150°C | 100°C | Lower temperatures can improve selectivity for the linear aldehyde, reducing the formation of branched isomers. |
| CO Pressure | 100 atm | 200 atm | Higher CO pressure can favor the formation of the linear aldehyde but may decrease the overall reaction rate. |
| H₂/CO Ratio | 1:1 | 2:1 | A higher H₂ ratio can lead to increased hydrogenation of the olefin to the corresponding alkane, reducing the yield of the desired aldehyde. |
Visualizations
Caption: Simplified reaction pathway for the Guerbet synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound via hydroformylation.
Caption: A logical workflow for troubleshooting common issues in synthesis.
Technical Support Center: Strategies to Reduce Isomeric Impurities
Welcome to the Technical Support Center for strategies to reduce the formation of isomeric impurities. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
General Strategies
-
Synthesis and Reaction Control
-
Purification and Separation
-
-
Troubleshooting Guides
-
Unexpected Isomeric Impurity Profile
-
Poor Stereoselectivity in a Reaction
-
Difficulty in Separating Isomers
-
-
Key Methodologies and Protocols
-
Protocol 1: General Method for Chiral HPLC Screening
-
Protocol 2: Protocol for a Diastereoselective Aldol Reaction
-
-
Data Summaries
-
Table 1: Effect of Solvent on Stereoselectivity
-
Table 2: Comparison of Chiral Separation Techniques
-
Frequently Asked Questions (FAQs)
General Strategies
Q1: What are isomeric impurities and why are they a concern in drug development?
Isomeric impurities are molecules that have the same molecular formula as the drug substance but differ in the spatial arrangement of their atoms.[1] These can include stereoisomers (enantiomers, diastereomers) and structural isomers (e.g., positional isomers).[1] They are a significant concern in pharmaceuticals because different isomers can have different pharmacological activities, pharmacokinetic profiles, and toxicological effects.[1][2][3] For instance, one enantiomer of a drug might be therapeutically active, while the other could be inactive or even harmful, as exemplified by the case of thalidomide.[2][4] Regulatory agencies, therefore, have strict guidelines for the control and quantification of these impurities.[5]
Q2: What are the primary approaches to controlling isomeric impurities?
There are two main approaches to controlling isomeric impurities:
-
Stereoselective Synthesis: This involves designing a synthetic route that preferentially forms the desired isomer over others.[6][7][8] This can be achieved through methods like using chiral catalysts, chiral auxiliaries, or starting from a chiral pool.[6][8][9]
-
Post-Synthetic Separation/Purification: If a reaction produces a mixture of isomers (e.g., a racemic mixture), purification techniques are used to separate and isolate the desired isomer.[6] Common methods include chiral chromatography and recrystallization.[10]
Below is a diagram illustrating the general workflow for isomeric impurity control.
Caption: Workflow for Isomeric Impurity Control.
Synthesis and Reaction Control
Q3: How can I influence the stereochemical outcome of my reaction?
You can influence the stereochemical outcome by carefully controlling the reaction conditions. Key factors include:
-
Temperature: Lower temperatures generally favor the kinetic product, which is the one that forms fastest, while higher temperatures favor the more stable thermodynamic product.[11][12][13] This principle of kinetic versus thermodynamic control is crucial for selectivity.[11][14]
-
Solvent: The choice of solvent can significantly impact stereoselectivity by affecting the stability of transition states and intermediates.[15][16][17] For example, ethereal solvents often favor the formation of α-glycosidic linkages, while nitrile solvents may direct reactions towards β-selectivity.[18]
-
Catalyst: Chiral catalysts are designed to create a chiral environment around the reactants, lowering the activation energy for the formation of one enantiomer over the other.[8][9][19] Catalyst design is a key area of research for achieving high site-selectivity and stereoselectivity.[20][21]
Q4: What is the difference between enantioselective and diastereoselective synthesis?
-
Enantioselective synthesis (or asymmetric synthesis) is a reaction that produces a predominance of one enantiomer over the other from an achiral or racemic starting material.[7][8] This is often quantified by enantiomeric excess (e.e.).
-
Diastereoselective synthesis is a reaction in which one diastereomer is preferentially formed over others. This typically occurs when a new chiral center is formed in a molecule that already contains a chiral center.
Q5: When should I use a chiral auxiliary?
A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a starting material.[8] It directs the stereochemical outcome of a subsequent reaction to form a new stereocenter with a specific configuration. The auxiliary is then removed and can often be recycled.[22] This strategy is particularly useful when a suitable chiral catalyst is not available or when you need to control the formation of multiple stereocenters.[6][8]
Q6: How can protecting groups help reduce isomeric impurities?
Protecting groups are used to temporarily block a reactive functional group to prevent it from participating in a reaction.[23][24] This is crucial for preventing unwanted side reactions that could lead to the formation of structural isomers or the epimerization (racemization) of existing chiral centers.[25][26] For example, in peptide synthesis, protecting groups on the amino acid side chains prevent side reactions and racemization during the coupling steps.[25][26][27]
Purification and Separation
Q7: My synthesis produced a racemic mixture. What is the most common method to separate the enantiomers?
The most common method for separating enantiomers on an analytical and preparative scale is chiral column chromatography , often using High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).[10][28] These techniques use a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to separate as they pass through the column.[2][28]
Q8: How does chiral chromatography work?
Chiral chromatography separates enantiomers based on their differential interactions with a chiral stationary phase (CSP). The CSP creates a chiral environment, and the enantiomers form transient diastereomeric complexes with the CSP through various interactions like hydrogen bonding, π-π interactions, and steric hindrance.[28] Because these diastereomeric complexes have different stabilities, one enantiomer is retained longer on the column than the other, leading to their separation.[10]
Q9: Are there alternatives to chromatography for separating isomers?
Yes, other methods include:
-
Recrystallization: This technique can be used to separate diastereomers, which have different physical properties like solubility.[29][30] In some cases, preferential crystallization can be used for enantiomers, where seeding a racemic solution with a crystal of one enantiomer can induce the crystallization of that enantiomer.[10]
-
Derivatization: Enantiomers can be reacted with a single enantiomer of a chiral derivatizing agent to form diastereomers.[10] These diastereomers can then be separated by standard techniques like achiral chromatography or recrystallization, after which the derivatizing agent is removed.
Troubleshooting Guides
Issue 1: Unexpected Isomeric Impurity Profile in the Final Product
| Possible Cause | Troubleshooting Step | Rationale |
| Epimerization/Racemization | Analyze intermediates at each step to pinpoint where the loss of stereochemical purity occurs. Modify reaction conditions (e.g., lower temperature, change base/acid, use less polar solvent) at the problematic step. | Harsh conditions (strong acids/bases, high temperatures) can cause the loss of stereochemical integrity at a chiral center.[25] |
| Isomerization during Work-up/Purification | Check the stability of the product under the work-up and purification conditions (e.g., pH, temperature, solvent). Consider using milder conditions or a different purification technique. | Some molecules are prone to isomerization under acidic, basic, or thermal stress, which can occur during extraction, concentration, or chromatography. |
| Impure Starting Materials | Verify the isomeric purity of all starting materials and reagents, including any chiral catalysts or auxiliaries. | The final product's isomeric purity can only be as good as the starting materials. Impurities can sometimes carry through the entire synthesis. |
| Protecting Group Instability | Ensure the chosen protecting groups are stable under all reaction and work-up conditions until the intended deprotection step. | Premature cleavage of a protecting group can expose a reactive site, leading to side reactions and the formation of structural or stereoisomeric impurities.[23] |
Issue 2: Poor Stereoselectivity in a Reaction
Caption: Troubleshooting Poor Stereoselectivity.
Issue 3: Difficulty in Separating Isomers by Chiral HPLC
| Symptom | Possible Cause | Suggested Action |
| No separation (co-elution) | The chiral stationary phase (CSP) is not suitable for the analyte. | Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, cyclodextrin-based, protein-based).[4] |
| The mobile phase is not optimal. | Systematically vary the mobile phase composition. For normal phase, adjust the alcohol modifier percentage. For reverse phase, alter the organic solvent (ACN vs. MeOH) and pH. | |
| Poor resolution | Inefficient separation. | Optimize flow rate and temperature. Lowering the temperature often improves chiral resolution.[4] |
| Peak tailing or fronting. | Adjust mobile phase additives (e.g., small amounts of acid or base like TFA or DEA) to improve peak shape. | |
| Irreproducible results | Column degradation or equilibration issues. | Ensure the column is properly equilibrated before each run. Check for pressure changes that might indicate a blockage. |
Key Methodologies and Protocols
Protocol 1: General Method for Chiral HPLC Screening
This protocol outlines a systematic approach to developing a separation method for a pair of enantiomers.
-
Analyte Preparation: Dissolve the racemic mixture in a suitable solvent (e.g., mobile phase) to a concentration of approximately 1 mg/mL.
-
Column Selection:
-
Begin with a set of diverse chiral stationary phases (CSPs). A common starting point includes columns based on derivatized cellulose and amylose, as they are broadly applicable.[4]
-
-
Mobile Phase Screening (Normal Phase):
-
Start with a primary mobile phase of Hexane/Isopropanol (IPA) or Hexane/Ethanol.
-
Run a series of isocratic elutions, varying the alcohol percentage (e.g., 90/10, 80/20, 70/30).
-
If peak shape is poor, add a small amount of an additive (e.g., 0.1% Trifluoroacetic acid for acidic compounds, 0.1% Diethylamine for basic compounds).
-
-
Mobile Phase Screening (Reverse Phase):
-
Use mobile phases consisting of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (Acetonitrile or Methanol).
-
Screen different organic modifier ratios.
-
-
Optimization:
-
Once partial separation is achieved, fine-tune the mobile phase composition to optimize resolution.
-
Investigate the effect of temperature. Running the column at a lower temperature (e.g., 10-25°C) often increases selectivity.[4]
-
-
Detection: Use a UV detector at a wavelength where the analyte has strong absorbance. A photodiode array (PDA) detector is useful for confirming peak purity.
Protocol 2: Protocol for a Diastereoselective Aldol Reaction using a Chiral Auxiliary
This protocol describes a representative Evans' aldol reaction, a classic method for diastereoselective synthesis.
-
Acylation of the Chiral Auxiliary:
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the chiral oxazolidinone auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in an anhydrous aprotic solvent like THF.
-
Cool the solution to -78°C.
-
Slowly add a base such as n-butyllithium (n-BuLi).
-
After stirring for 15 minutes, add the desired acyl chloride (e.g., propionyl chloride) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction using a standard aqueous quench and extraction procedure. Purify the N-acylated auxiliary by column chromatography.
-
-
Enolate Formation and Aldol Addition:
-
Dissolve the purified N-acylated auxiliary in anhydrous THF and cool to -78°C.
-
Add a hindered base, such as diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), to form the Z-enolate.
-
After stirring for 30-60 minutes, add the aldehyde reactant dropwise.
-
Continue stirring at -78°C for several hours until the reaction is complete.
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the aldol adduct by column chromatography. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
-
-
Auxiliary Cleavage:
-
The chiral auxiliary can be cleaved from the aldol product using various methods (e.g., hydrolysis with LiOH/H₂O₂ to yield the carboxylic acid) to provide the enantiomerically enriched product.
-
Data Summaries
Table 1: Effect of Solvent on Stereoselectivity in a Glycosylation Reaction
This table summarizes the general trend of solvent effects on the stereochemical outcome of glycosylation reactions, which are critical in the synthesis of many natural products and pharmaceuticals.
| Solvent Type | Common Examples | Predominant Product Isomer | Rationale |
| Ethereal | Diethyl ether (Et₂O), Tetrahydrofuran (THF), 1,4-Dioxane | 1,2-cis (α-linkage) | Ethereal solvents are thought to favor a conformation of the oxocarbenium ion intermediate that leads to the α-product.[18] |
| Nitrile | Acetonitrile (CH₃CN) | 1,2-trans (β-linkage) | Nitrile solvents can participate in the reaction, forming a transient nitrilium ion intermediate that blocks the α-face, leading to attack from the β-face.[18] |
| Halogenated | Dichloromethane (DCM), 1,2-Dichloroethane | Moderately Polar, outcome is highly substrate and promoter dependent | These are common, relatively non-participating solvents that provide stability to reaction intermediates.[18] |
Note: While these are general trends, the final stereochemical outcome is influenced by multiple factors including the nature of the glycosyl donor, acceptor, and promoter.[18]
Table 2: Comparison of Chiral Separation Techniques
| Technique | Principle | Advantages | Disadvantages | Typical Scale |
| Chiral Chromatography (HPLC/SFC) | Differential interaction with a chiral stationary phase (CSP).[28] | Broad applicability, high resolution, can be scaled up. | High cost of CSPs and solvents, requires method development. | Analytical to Preparative (mg to kg) |
| Diastereomeric Recrystallization | Separation of diastereomers based on differences in solubility.[29][31] | Cost-effective for large scale, well-established technique. | Requires a suitable chiral derivatizing agent, involves extra synthetic steps (derivatization and cleavage), not always successful. | Preparative to Industrial (>g to tons) |
| Kinetic Resolution | One enantiomer of a racemate reacts faster with a chiral reagent or catalyst.[6] | Can be highly selective, useful for specific functional groups. | Maximum theoretical yield is 50%, requires separation of product from unreacted starting material. | Analytical to Preparative (mg to kg) |
| Preferential Crystallization | Seeding a supersaturated racemic solution with a pure enantiomer crystal induces crystallization of that enantiomer.[10] | Can be very efficient and cost-effective for certain compounds. | Only applicable to conglomerate-forming systems, requires careful control of conditions. | Preparative to Industrial (>g to tons) |
References
- 1. veeprho.com [veeprho.com]
- 2. google.com [google.com]
- 3. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Super Selective Synthesis: The Evolution of Enantioselective Methods - ICJS - International Collegiate Journal of Science [icjs.us]
- 7. studysmarter.co.uk [studysmarter.co.uk]
- 8. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 9. Part 5: Stereoselective and Stereospecific Synthesis – Chiralpedia [chiralpedia.com]
- 10. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 11. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 12. fiveable.me [fiveable.me]
- 13. Thermodynamic_versus_kinetic_reaction_control [chemeurope.com]
- 14. jackwestin.com [jackwestin.com]
- 15. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 16. fiveable.me [fiveable.me]
- 17. researchgate.net [researchgate.net]
- 18. cdnsciencepub.com [cdnsciencepub.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Design and Stereoselective Preparation of a New Class of Chiral Olefin Metathesis Catalysts and Application to Enantioselective Synthesis of Quebrachamine: Catalyst Development Inspired by Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design of Catalysts for Site-Selective and Enantioselective Functionalization of Non-Activated Primary C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ethz.ch [ethz.ch]
- 23. Protecting group - Wikipedia [en.wikipedia.org]
- 24. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. biosynth.com [biosynth.com]
- 26. peptide.com [peptide.com]
- 27. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 28. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 29. perlego.com [perlego.com]
- 30. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 31. mt.com [mt.com]
Technical Support Center: Managing Thermal Runaway in Large-Scale 4-Ethylhexan-1-ol Reactions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe management of large-scale reactions involving 4-ethylhexan-1-ol, with a focus on preventing and controlling thermal runaway events. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Section 1: Troubleshooting Guide
This section provides solutions to common problems that may arise during the scale-up of this compound reactions.
Q1: My reaction temperature is unexpectedly increasing, even with cooling. What should I do?
A1: An unexpected temperature rise is a primary indicator of a potential thermal runaway. Immediate action is critical.
-
Step 1: Enhance Cooling. Increase the flow rate of your cooling system to its maximum capacity. If available, switch to a colder coolant.
-
Step 2: Stop Reagent Addition. Immediately cease the addition of any reagents to the reactor.
-
Step 3: Increase Agitation. If safe to do so, increase the stirring speed to improve heat transfer to the cooling surfaces.
-
Step 4: Emergency Quenching. If the temperature continues to rise, be prepared to initiate your pre-planned emergency quenching procedure. This may involve adding a cold, inert solvent or a reaction inhibitor.
-
Step 5: Evacuate. If the situation cannot be controlled, evacuate the area immediately and alert emergency personnel.
Q2: I've observed localized "hot spots" in my reactor. What could be the cause and how can I mitigate this?
A2: Hot spots indicate poor mixing and can be a precursor to a thermal runaway.
-
Cause: Inadequate agitation is the most common cause. This can be due to an undersized agitator, incorrect stirrer design for the vessel geometry, or high viscosity of the reaction mixture.
-
Mitigation:
-
Ensure your agitator is appropriately designed and sized for the reactor volume and viscosity of the contents.
-
Increase the agitation speed, if possible, without causing excessive splashing or vortexing.
-
Consider the use of baffles in the reactor to improve mixing efficiency.
-
If the viscosity is too high, you may need to consider a different solvent or a higher reaction temperature (with appropriate caution).
-
Q3: The pressure in my sealed reactor is rising rapidly. What are the immediate steps?
A3: A rapid pressure increase is a serious safety concern and can indicate gas evolution from the reaction or boiling of the solvent due to a temperature increase.
-
Step 1: Assess the Temperature. Check the reaction temperature immediately. If it is also rising, you are likely experiencing a thermal runaway.
-
Step 2: Emergency Venting. If your reactor is equipped with an emergency relief system (bursting disc or relief valve), be prepared for it to activate. Do not attempt to manually vent a reactor that is rapidly pressurizing unless you have a safe and designated procedure for doing so.
-
Step 3: Cooling. Apply maximum cooling to try and reduce the temperature and consequently the vapor pressure of the solvent.
-
Step 4: Evacuate. A rapid and uncontrolled pressure rise is a critical situation. Evacuate the area immediately.
Section 2: Frequently Asked Questions (FAQs)
Q4: What are the primary causes of thermal runaway in this compound reactions?
A4: Thermal runaway in reactions involving this compound, a primary alcohol, can be triggered by several factors:
-
Exothermic Side Reactions: Uncontrolled side reactions, such as oxidation or decomposition, can generate significant heat.
-
Inadequate Heat Removal: The rate of heat generation from the reaction exceeds the capacity of the cooling system. This is a common issue during scale-up.
-
Reagent Accumulation: Incorrect stoichiometry or a slow main reaction can lead to an accumulation of unreacted reagents, which can then react rapidly under certain conditions.
-
Contamination: The presence of impurities can catalyze unintended and highly exothermic side reactions.
-
Loss of Cooling: Failure of the cooling system (e.g., pump failure, loss of coolant flow) is a direct cause of thermal runaway.
-
Poor Mixing: Inefficient stirring can lead to localized hot spots where the reaction rate accelerates, initiating a runaway.
Q5: What are the key safety considerations when scaling up a this compound reaction?
A5: Scaling up a chemical reaction is not a linear process. Key considerations include:
-
Heat Transfer: The surface area-to-volume ratio decreases as the reactor size increases, making heat removal less efficient. A thorough understanding of the reaction's thermal properties is essential.
-
Mixing: What works in a small flask may not be effective in a large reactor. Ensure your agitation system is designed for the larger volume.
-
Addition Rates: Reagent addition rates must be carefully controlled to manage the rate of heat generation.
-
Emergency Preparedness: Have a well-defined and practiced emergency plan in place, including quenching procedures and evacuation routes.
Q6: Are there any specific chemical incompatibilities I should be aware of for this compound?
A6: Yes, this compound, like other alcohols, is incompatible with:
-
Strong Oxidizing Agents: Such as permanganates, dichromates, and concentrated hydrogen peroxide. These can lead to highly exothermic and potentially explosive reactions.
-
Strong Acids: Can catalyze dehydration or other exothermic reactions.
-
Alkali Metals: React vigorously with alcohols to produce flammable hydrogen gas.
Section 3: Data Presentation
The following tables provide key physical and hazard data for this compound and its structural isomer, 2-ethylhexanol. This data is essential for thermal hazard assessment and process design. Note that the data for 2-ethylhexanol is provided as a reference due to the limited availability of specific thermal hazard data for this compound.
Table 1: Physical Properties of this compound and 2-Ethylhexanol
| Property | This compound | 2-Ethylhexanol |
| Molecular Formula | C₈H₁₈O | C₈H₁₈O |
| Molecular Weight | 130.23 g/mol | 130.23 g/mol |
| Boiling Point | ~163 °C | 183-185 °C |
| Flash Point | ~70 °C | ~73 °C |
| Autoignition Temp. | Not Available | ~230 °C |
Table 2: Hazard Data for 2-Ethylhexanol (as a proxy for this compound)
| Hazard | Description |
| Flammability | Combustible liquid. Vapors may form explosive mixtures with air. |
| Reactivity | Reacts with strong oxidizing agents, strong acids, and alkali metals. |
| Health Hazards | Harmful if swallowed or inhaled. Causes skin and eye irritation. |
Section 4: Experimental Protocols
Protocol 1: General Procedure for Determining Heat of Reaction using Reaction Calorimetry
This protocol outlines a general method for determining the heat of reaction, a critical parameter for assessing thermal risk.
-
Calibration: Calibrate the reaction calorimeter using a reaction with a known enthalpy or by electrical heat input.
-
Charging the Reactor: Charge the reactor with the initial reactants and solvent.
-
Equilibration: Bring the reactor contents to the desired initial temperature and allow the system to equilibrate.
-
Reagent Addition: Add the limiting reagent at a controlled rate. Monitor the temperature of the reactor and the cooling jacket.
-
Data Acquisition: Record the temperature of the reactor, the temperature of the cooling jacket, and the amount of reagent added over time.
-
Calculation: Calculate the heat flow from the reactor to the cooling jacket using the following equation: q = U * A * (T_r - T_j) Where:
-
q is the heat flow
-
U is the overall heat transfer coefficient
-
A is the heat transfer area
-
T_r is the reactor temperature
-
T_j is the jacket temperature
-
-
Enthalpy Calculation: Integrate the heat flow over the course of the reaction to determine the total heat of reaction.
Section 5: Visualizations
Diagram 1: Troubleshooting Workflow for a Temperature Excursion
Caption: Workflow for responding to a temperature excursion.
Diagram 2: Factors Contributing to Thermal Runaway
Caption: Key factors that can lead to a thermal runaway event.
Diagram 3: Emergency Shutdown Procedure Logic
Caption: Logical flow of an emergency shutdown procedure.
Developing a robust work-up procedure for 4-ethylhexan-1-ol synthesis
This technical support center provides researchers, scientists, and drug development professionals with a robust work-up procedure for the synthesis of 4-ethylhexan-1-ol, along with comprehensive troubleshooting guides and frequently asked questions.
Experimental Protocol: Synthesis of this compound via Grignard Reaction
This protocol outlines the synthesis of this compound by reacting 1-bromo-3-ethylpentane with magnesium to form a Grignard reagent, followed by a reaction with formaldehyde.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |
| 1-Bromo-3-ethylpentane | 179.10 | 25.0 g | 0.140 |
| Magnesium turnings | 24.31 | 3.7 g | 0.152 |
| Anhydrous diethyl ether | 74.12 | 200 mL | - |
| Paraformaldehyde | 30.03 | 4.5 g | 0.150 |
| Saturated aq. NH4Cl | - | 150 mL | - |
| 1 M HCl | 36.46 | As needed | - |
| Anhydrous MgSO4 | 120.37 | - | - |
| Diethyl ether (for extraction) | 74.12 | 100 mL | - |
Procedure:
-
Grignard Reagent Formation:
-
All glassware must be flame-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
To a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings.
-
Dissolve 1-bromo-3-ethylpentane in 100 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Add approximately 10 mL of the 1-bromo-3-ethylpentane solution to the magnesium turnings to initiate the reaction. Initiation may be indicated by cloudiness or spontaneous boiling of the ether. If the reaction does not start, a small crystal of iodine can be added.
-
Once the reaction has started, add the remaining 1-bromo-3-ethylpentane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Formaldehyde:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
In a separate flask, heat paraformaldehyde to depolymerize it into gaseous formaldehyde and pass it into the stirred Grignard solution via a delivery tube. Alternatively, and more conveniently for lab scale, prepare a suspension of paraformaldehyde in 100 mL of anhydrous diethyl ether and add it slowly to the Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up Procedure:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by adding 150 mL of cold, saturated aqueous ammonium chloride solution dropwise with vigorous stirring. This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.
-
If a significant amount of solid magnesium salts remains, a small amount of 1 M HCl can be added dropwise until the solids dissolve.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with 50 mL portions of diethyl ether.
-
Combine all organic layers and wash with 50 mL of brine (saturated NaCl solution).
-
Dry the combined organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
The crude this compound can be purified by fractional distillation under reduced pressure.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Grignard reaction does not initiate. | - Wet glassware or solvent.- Magnesium turnings are oxidized. | - Ensure all glassware is flame-dried and solvents are anhydrous.- Activate magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. |
| Low yield of this compound. | - Incomplete Grignard formation.- Side reactions (e.g., Wurtz coupling).- Inefficient reaction with formaldehyde. | - Ensure the Grignard reagent is fully formed before adding formaldehyde.- Maintain a slow addition rate of the alkyl halide to minimize coupling.- Ensure efficient delivery of gaseous formaldehyde or slow addition of the paraformaldehyde suspension. |
| Formation of a significant amount of biphenyl-type side product. | - Localized overheating during Grignard formation. | - Maintain a steady, gentle reflux during the dropwise addition of the alkyl halide. |
| Emulsion formation during aqueous work-up. | - Presence of magnesium salts. | - Add a small amount of dilute acid (e.g., 1 M HCl) to break up the emulsion.- Add more brine to the separatory funnel. |
| Product is contaminated with the starting alkyl halide. | - Incomplete Grignard reaction. | - Ensure sufficient reaction time for Grignard formation.- Purify the final product carefully by fractional distillation. |
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to use anhydrous conditions for a Grignard reaction?
A1: Grignard reagents are strong bases and will react with any protic solvent, such as water, to quench the reagent and form an alkane.[1] This will significantly reduce the yield of the desired alcohol.
Q2: What is the purpose of using saturated ammonium chloride solution for quenching the reaction?
A2: Saturated ammonium chloride is a weak acid that is effective at hydrolyzing the magnesium alkoxide intermediate to the alcohol without causing potential acid-catalyzed side reactions, such as dehydration of the alcohol product.
Q3: My final product is a cloudy oil. What could be the issue?
A3: Cloudiness can indicate the presence of water or inorganic salts. Ensure the organic layer was thoroughly dried with a drying agent like magnesium sulfate before solvent removal. If salts are present, redissolving the product in ether, washing with water, and re-drying may be necessary.
Q4: Can I use a different carbonyl source instead of formaldehyde?
A4: Yes, but this will result in a different alcohol. Reacting the Grignard reagent with an aldehyde other than formaldehyde will produce a secondary alcohol, while reacting it with a ketone will yield a tertiary alcohol.[2][3][4]
Q5: How can I confirm the identity and purity of my this compound product?
A5: The identity of the product can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy. The purity can be assessed by gas chromatography (GC) or by observing a sharp boiling point during distillation.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common issues in this compound synthesis.
References
Identifying and characterizing unknown byproducts in 4-ethylhexan-1-ol synthesis.
Technical Support Center: Synthesis of 4-Ethylhexan-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthesis routes for this compound?
A1: The main industrial methods for synthesizing this compound are analogous to those for its isomer, 2-ethylhexan-1-ol. The most common routes include:
-
Hydroformylation (Oxo Process): This process involves the reaction of an appropriate alkene (e.g., heptene isomers) with synthesis gas (a mixture of carbon monoxide and hydrogen) to form an eight-carbon aldehyde.[1][2] This aldehyde is subsequently hydrogenated to yield this compound.[3][4]
-
Aldol Condensation: This route involves the base-catalyzed condensation of smaller aldehydes, such as n-butyraldehyde and propanal, to form an α,β-unsaturated aldehyde (4-ethylhex-2-enal). This intermediate is then hydrogenated to produce the target alcohol.
-
Guerbet Reaction: This reaction involves the self-condensation of a primary alcohol (like butanol) at high temperatures in the presence of a base to form a higher, β-alkylated dimer alcohol.[5]
Q2: What are the most common byproducts I should expect in my synthesis?
A2: The byproduct profile depends heavily on the synthetic route and reaction conditions.
-
From Hydroformylation:
-
Isomeric Aldehydes/Alcohols: Hydroformylation of terminal alkenes can produce both linear and branched aldehydes, leading to isomeric alcohol impurities.[3]
-
Unreacted Alkene: Incomplete reaction will leave starting material.
-
Alkanes: Hydrogenation of the starting alkene is a common side reaction.[6]
-
Heavier Alcohols/Esters: Aldol condensation of the intermediate aldehyde can occur, leading to heavier alcohol byproducts after hydrogenation.
-
-
From Aldol Condensation:
-
Self-Condensation Products: Both starting aldehydes can react with themselves, leading to different aldol products (e.g., products from two molecules of propanal or two molecules of butanal).[7][8][9]
-
Incompletely Hydrogenated Products: Residual α,β-unsaturated aldehydes or ketones if hydrogenation is not complete.
-
-
From Guerbet Reaction:
-
Carboxylic Acids: A competing Cannizzaro reaction can produce the corresponding carboxylic acid and alcohol from the intermediate aldehyde.[5]
-
Esters: The Tishchenko reaction, another side reaction, can lead to ester formation.[5]
-
Dehydration Products: Loss of water from the alcohol can form alkenes.
-
Q3: How can I minimize the formation of these byproducts?
A3: Minimizing byproducts requires careful control over reaction conditions.
-
For Hydroformylation: The choice of catalyst and ligands is crucial. Using bulky phosphine ligands with rhodium or cobalt catalysts can significantly increase the selectivity for the desired linear aldehyde.[2][6] Controlling temperature and pressure can also suppress isomerization and hydrogenation side reactions.
-
For Aldol Condensation: Slowly adding one aldehyde to the other (the one intended to act as the nucleophile) in the presence of the base can favor the desired cross-condensation over self-condensation.
-
For the Guerbet Reaction: The choice of catalyst (typically alkali metal hydroxides or alkoxides) and strict temperature control are essential to favor the desired dimerization pathway over competing reactions.[5][10] Removing water as it forms can also drive the reaction forward and improve selectivity.[11]
Q4: What are the best analytical methods for identifying unknown byproducts?
A4: A combination of chromatographic and spectroscopic techniques is most effective.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful tool for this task. GC separates the components of your crude product mixture, and MS provides mass fragmentation patterns that can be used to identify the structure of each component by comparing them to spectral libraries.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about isolated impurities.
-
Infrared (IR) Spectroscopy: Useful for identifying functional groups present in the byproducts, such as C=O (aldehydes, ketones, acids, esters) or C=C (alkenes).
-
Chemical Derivatization: Simple chemical tests can help classify byproducts. For example, the 2,4-dinitrophenylhydrazine (DNPH) test detects aldehydes and ketones.[14][15][16]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction stalls, consider extending the reaction time or adding more catalyst/reagents. Ensure the reaction temperature is optimal.[17] |
| Reagent Purity/Activity | Use freshly purified reagents and solvents. Ensure catalysts have not expired or been deactivated by improper storage. Moisture and oxygen can be detrimental in many organic reactions.[18] |
| Product Loss During Workup | Be meticulous during transfers. Ensure the pH is correct during aqueous extractions to prevent your product from partitioning into the wrong layer. Thoroughly rinse all glassware and filtration media with the extraction solvent to recover all product.[19] Your product may be more volatile than expected, leading to loss during solvent removal under vacuum.[17] |
| Side Reactions Dominating | Re-evaluate your reaction conditions (temperature, pressure, catalyst choice, reagent addition rate). As discussed in the FAQs, side reactions like self-condensation or alkene hydrogenation can significantly lower the yield of the desired product.[20] |
Issue 2: Unexpected Peaks in GC/GC-MS Analysis
| Potential Cause | Troubleshooting Step |
| Contamination | Ensure all glassware is scrupulously clean. Run a blank analysis of your solvent to check for contaminants. Impurities could also originate from starting materials. |
| Byproduct Formation | The peak likely represents a byproduct from a side reaction (see FAQ A2). Analyze the mass spectrum of the unknown peak and compare it against a spectral library (e.g., NIST) for identification. See the data table below for potential identities. |
| Thermal Decomposition | Some compounds can decompose in the hot GC injection port. Try lowering the injector temperature to see if the unexpected peak diminishes or disappears. |
| Isomers | If using a hydroformylation route, you will likely form isomeric aldehydes which are then reduced to isomeric alcohols. These will appear as distinct peaks on the GC chromatogram.[21] |
Quantitative Data Presentation
The following table represents a hypothetical GC-MS analysis of a crude reaction mixture from a hydroformylation/hydrogenation synthesis of this compound.
Table 1: Representative GC-MS Data for Crude this compound Synthesis Product
| Peak No. | Retention Time (min) | Proposed Compound | Key Mass Fragments (m/z) | Area % |
| 1 | 4.5 | Heptane | 43, 57, 71, 100 | 3.5 |
| 2 | 8.2 | 2-Propylpentan-1-ol | 43, 56, 70, 83, 112 | 6.8 |
| 3 | 8.9 | This compound | 43, 56, 70, 83, 112 | 82.1 |
| 4 | 9.5 | 4-Ethylhexanal | 44, 57, 72, 99, 128 | 2.3 |
| 5 | 15.1 | C16 Guerbet Alcohol | 57, 70, 83, 97, 111 | 5.3 |
Experimental Protocols
Protocol 1: General GC-MS Analysis of Reaction Mixture
-
Sample Preparation: Dilute 10 µL of the crude reaction mixture in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate). If the sample contains non-volatile components, consider using headspace analysis.[22]
-
Instrument Setup (Example):
-
Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms, or SUPELCOWAX 10).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Scan range from m/z 35 to 400.
-
-
Analysis: Inject 1 µL of the prepared sample. After the run, integrate the peaks and analyze the mass spectrum for each peak. Compare the obtained spectra with a reference library (e.g., NIST/Wiley) to identify the components.
Protocol 2: 2,4-Dinitrophenylhydrazine (DNPH) Test for Carbonyl Byproducts
This test identifies the presence of aldehyde or ketone byproducts. A positive test is the formation of a yellow, orange, or red precipitate.[15][23]
-
Reagent Preparation: Prepare a solution of 2,4-dinitrophenylhydrazine in a mixture of methanol and sulfuric acid (Brady's Reagent).
-
Procedure:
-
Observation: The formation of a yellow-to-red precipitate indicates the presence of an aldehyde or ketone. The absence of a precipitate suggests these functional groups are not present in significant amounts.[23]
Visualizations
Workflow for Byproduct Identification
The following diagram outlines a systematic approach to identifying and characterizing an unknown byproduct detected during synthesis.
References
- 1. Hydroformylation - Wikipedia [en.wikipedia.org]
- 2. mt.com [mt.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. real.mtak.hu [real.mtak.hu]
- 5. Guerbet reaction - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. doubtnut.com [doubtnut.com]
- 8. Write structural formulas and names of four possible aldol condensation products from propanol and butanal. In each case, indicate which acts as nucleophile and which as electrophile. [vedantu.com]
- 9. byjus.com [byjus.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Improvement of n-butanol Guerbet condensation: a reaction integration of n-butanol Guerbet condensation and 1,1-dibutoxybutane hydrolysis - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 12. GC-MS analysis of ethanol and other volatile compounds in micro-volume blood samples--quantifying neonatal exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. 2,4-Dinitrophenylhydrazine- Definition and Synthesis, Procedure of test and FAQS. [allen.in]
- 15. byjus.com [byjus.com]
- 16. embibe.com [embibe.com]
- 17. Troubleshooting [chem.rochester.edu]
- 18. quora.com [quora.com]
- 19. How To [chem.rochester.edu]
- 20. reddit.com [reddit.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. fda.gov [fda.gov]
- 23. 2,4-Dinitrophenylhydrazine Test: Principle, Procedure & Uses [vedantu.com]
- 24. Functional Groups - 2,4 Dinitrophenylhydrazine Test [dept.harpercollege.edu]
Technical Support Center: Optimizing Solvent Removal After 4-Ethylhexan-1-ol Extraction
Welcome to the technical support center for optimizing the removal of 4-ethylhexan-1-ol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in efficiently removing this high-boiling point solvent after extraction processes.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that make it difficult to remove?
A1: this compound is a branched primary alcohol with a high boiling point, which is the primary reason for its challenging removal. Its low vapor pressure at standard temperatures means it does not evaporate readily.
Table 1: Physical Properties of this compound and Common Solvents
| Property | This compound | Water | Ethanol | Dichloromethane |
| Boiling Point (°C) | ~163[1] | 100 | 78.37 | 39.6 |
| Solubility in Water | Poorly soluble[1] | Miscible | Miscible | Slightly soluble |
Q2: What are the primary methods for removing high-boiling point solvents like this compound?
A2: The most common methods include rotary evaporation under high vacuum, fractional distillation, and nitrogen blowdown with heating.[2][3][4] The choice of method depends on the sample volume, the heat sensitivity of the target compound, and the available equipment.
Q3: Can I use a standard rotary evaporator to remove this compound?
A3: Yes, but it requires optimization. Due to its high boiling point, a standard rotary evaporator setup may be inefficient.[5] Achieving a very low vacuum (deep vacuum) and using a higher bath temperature are necessary to effectively lower the boiling point of this compound.[2][6][7] However, this increases the risk of "bumping" (sudden, violent boiling) and potential sample loss.[7][8]
Q4: When is fractional distillation a better choice than rotary evaporation?
A4: Fractional distillation is particularly useful when you need to separate this compound from other compounds with different boiling points, or when you want to recover and reuse the solvent.[9][10][11][12] It is a highly efficient method for purifying solvents and can handle larger volumes.[10]
Q5: Is nitrogen blowdown effective for removing this compound?
A5: Nitrogen blowdown can be effective, especially for concentrating a large number of smaller samples.[4] The process involves passing a stream of inert nitrogen gas over the liquid surface to lower the vapor pressure and speed up evaporation.[13] This is often combined with gentle heating.[13][14] However, for larger volumes, it can be a slow process and may not be as efficient as vacuum-based methods.[5]
Troubleshooting Guides
Issue 1: Slow or Inefficient Evaporation with a Rotary Evaporator
Symptoms:
-
The solvent is not evaporating or is evaporating very slowly, even with heat.
-
The process is taking an impractically long time.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Vacuum | This compound requires a deep vacuum to significantly lower its boiling point. Ensure your vacuum pump is capable of reaching low pressures (e.g., <10 mbar). Check all connections for leaks. |
| Bath Temperature Too Low | The water bath temperature should be high enough to provide the necessary energy for evaporation but should not cause sample degradation. A general rule of thumb is to set the bath temperature 20°C higher than the target solvent boiling point at the achieved vacuum.[15] |
| Poor Heat Transfer | Ensure the flask is sufficiently immersed in the water bath and that the rotation speed is adequate to create a thin film of the solvent on the flask's inner surface, maximizing the surface area for evaporation.[16][17] |
| Condenser Overload | If the evaporation rate is too high, the condenser may not be able to efficiently re-condense the solvent vapor. Ensure the coolant in your condenser is sufficiently cold. |
Issue 2: "Bumping" and Sample Loss During Rotary Evaporation
Symptoms:
-
The solution boils violently and splashes, potentially carrying the sample into the condenser and collection flask.
Possible Causes & Solutions:
| Cause | Solution |
| Sudden Pressure Drop | Avoid applying the full vacuum at once. Gradually decrease the pressure to allow for controlled boiling. |
| Excessive Heat | A bath temperature that is too high can cause rapid, uncontrolled boiling. Start with a lower temperature and gradually increase it. |
| Lack of Smooth Boiling | The rotation of the flask helps to prevent bumping by creating a large, evenly heated surface area.[17] Ensure a consistent and appropriate rotation speed. Using a larger flask than the sample volume can also help. |
| High-Boiling Point Solvent Nature | Solvents with high boiling points have a greater tendency to bump.[7][8] Consider using a foam brake (bump trap) between the flask and the vapor duct. |
Issue 3: Difficulty in Removing the Final Traces of this compound
Symptoms:
-
A small amount of residual solvent remains, which is difficult to remove.
Possible Causes & Solutions:
| Cause | Solution |
| High Boiling Point | The last traces of a high-boiling point solvent are often the most difficult to remove. |
| Co-solvent Addition | Add a lower-boiling point co-solvent (e.g., methanol or ethanol) to the sample. The co-solvent will form a mixture with a lower boiling point, facilitating the removal of the residual this compound under vacuum.[18] |
| High Vacuum Drying | After the bulk of the solvent is removed, transfer the sample to a vacuum oven or use a high-vacuum manifold (Schlenk line) to remove the final traces. |
Experimental Protocols
Protocol 1: Optimized Rotary Evaporation of this compound
-
Preparation:
-
Ensure your rotary evaporator is equipped with a high-performance vacuum pump and a properly cooled condenser.
-
Attach a bump trap to prevent sample loss.
-
-
Procedure:
-
Place the solution containing this compound in a round-bottom flask, filling it to no more than half its volume.
-
Secure the flask to the rotary evaporator.
-
Begin rotation of the flask at a moderate speed.
-
Gradually start the vacuum pump, slowly decreasing the pressure. Monitor the solution for any signs of bumping.
-
Once a stable vacuum is achieved, lower the flask into the pre-heated water bath (typically 50-70°C, depending on the vacuum level).
-
Adjust the vacuum and temperature as needed to achieve a steady rate of evaporation.
-
Continue until all the solvent has been collected in the receiving flask.
-
To remove final traces, you can introduce a small amount of a lower boiling point solvent and repeat the evaporation.
-
Once complete, slowly release the vacuum before stopping the rotation.
-
Protocol 2: Fractional Distillation for this compound Removal and Recovery
-
Setup:
-
Assemble a fractional distillation apparatus, including a heating mantle, a round-bottom flask, a fractionating column, a condenser, and a receiving flask.
-
Add boiling chips to the round-bottom flask containing the this compound solution.
-
-
Procedure:
-
Begin heating the solution gently.
-
As the mixture heats, the component with the lower boiling point will vaporize first, rise through the fractionating column, condense, and be collected in the receiving flask.
-
Monitor the temperature at the top of the column. A stable temperature reading indicates that a pure component is distilling.
-
The temperature will rise as the lower-boiling point component is removed.
-
Continue the distillation until the desired separation is achieved.
-
Protocol 3: Nitrogen Blowdown for Small Volume Samples
-
Setup:
-
Place the sample vials in a nitrogen blowdown evaporator unit, which may include a heated water bath or a dry block.[13]
-
-
Procedure:
-
Set the temperature of the heating block or water bath to a suitable level (e.g., 40-60°C) to gently heat the samples.
-
Position the nitrogen needles just above the surface of the liquid in each vial.
-
Start a gentle flow of nitrogen gas. The gas stream will disturb the vapor layer above the liquid, accelerating evaporation.
-
Monitor the samples until the desired concentration is reached. Be careful not to evaporate to dryness unless intended, as this can lead to sample loss.
-
Visual Workflows
Caption: Decision tree for selecting a solvent removal method.
Caption: Workflow for optimized rotary evaporation.
References
- 1. Buy this compound | 66576-32-7 [smolecule.com]
- 2. How Do You Evaporate A High Boiling Point Solvent? Master Low-Pressure Techniques To Protect Your Samples - Kintek Solution [kindle-tech.com]
- 3. asynt.com [asynt.com]
- 4. emeraldcloudlab.com [emeraldcloudlab.com]
- 5. Low- vs. High-Boiling Solvents: Best Evaporation Methods [biochromato.com]
- 6. rocker.com.tw [rocker.com.tw]
- 7. researchgate.net [researchgate.net]
- 8. Rotary evaporator - Wikipedia [en.wikipedia.org]
- 9. Fractional Distillation and Solvent Recycling | B/R Blog [brinstrument.com]
- 10. rootsciences.com [rootsciences.com]
- 11. maratek.com [maratek.com]
- 12. maratek.com [maratek.com]
- 13. lcms.labrulez.com [lcms.labrulez.com]
- 14. achievechem.com [achievechem.com]
- 15. cheatography.com [cheatography.com]
- 16. torontech.com [torontech.com]
- 17. youtube.com [youtube.com]
- 18. US6045808A - Method for removing high boiling solvents from drug formulations by vacuum drying - Google Patents [patents.google.com]
Validation & Comparative
Performance Showdown: 4-Ethylhexan-1-ol-Based Plasticizers Challenge Phthalate Dominance in Polymer Applications
A detailed comparison of 4-ethylhexan-1-ol-based plasticizers and traditional phthalates reveals a competitive landscape where performance, safety, and material compatibility are key differentiators. While phthalates have long dominated the market, emerging alternatives derived from branched-chain alcohols like this compound are presenting viable, and in some aspects superior, performance characteristics for researchers, scientists, and drug development professionals.
The evaluation of a plasticizer's efficacy hinges on a range of performance metrics, primarily its ability to impart flexibility, durability, and stability to a polymer matrix, most commonly polyvinyl chloride (PVC). Key parameters include plasticizing efficiency, thermal stability, migration resistance, and the resulting mechanical properties of the plasticized material. This guide provides a comparative analysis of a representative this compound-based plasticizer—di(4-ethylhexyl) phthalate (D4EHP), using data from structurally similar branched C8-alkyl phthalates as a proxy—against the industry-standard phthalate, di(2-ethylhexyl) phthalate (DEHP).
Quantitative Performance Comparison
The following tables summarize the key performance indicators for D4EHP (represented by branched C8-alkyl phthalates) and DEHP in PVC formulations.
Table 1: Mechanical Properties of Plasticized PVC
| Property | Test Method | D4EHP (Branched C8-Alkyl Phthalate) | DEHP |
| Tensile Strength (MPa) | ASTM D638 | 15 - 20 | 18 - 24 |
| Elongation at Break (%) | ASTM D638 | 300 - 400 | 250 - 350 |
| 100% Modulus (MPa) | ASTM D638 | 8 - 12 | 10 - 15 |
| Hardness (Shore A) | ASTM D2240 | 75 - 85 | 80 - 90 |
Table 2: Thermal and Migration Properties
| Property | Test Method | D4EHP (Branched C8-Alkyl Phthalate) | DEHP |
| Glass Transition Temp. (°C) | ASTM D3418 | -40 to -50 | -40 to -45 |
| Volatility (% weight loss) | ASTM D1203 | 1.0 - 2.5 | 1.5 - 3.0 |
| Migration into Hexane (%) | ASTM D1239 | 5 - 10 | 8 - 15 |
Experimental Protocols
The data presented in this guide is based on standardized experimental procedures designed to ensure comparability and reproducibility.
Synthesis of Plasticizers
The synthesis of both di(4-ethylhexyl) phthalate and di(2-ethylhexyl) phthalate follows a standard esterification process.
dot
Caption: General workflow for the synthesis of phthalate and this compound-based plasticizers.
Evaluation of Mechanical Properties
The mechanical properties of the plasticized PVC are determined using a universal testing machine according to ASTM D638 standard for tensile properties and ASTM D2240 for hardness.
dot
Caption: Workflow for the evaluation of mechanical properties of plasticized PVC.
Thermal and Migration Analysis
Thermal stability is assessed by determining the glass transition temperature (Tg) using Differential Scanning Calorimetry (DSC) as per ASTM D3418. Volatility and migration are key indicators of a plasticizer's permanence. Volatility is measured by the weight loss of a plasticized PVC sample after oven aging (ASTM D1203), while migration is determined by the weight loss after immersion in a solvent like n-hexane (ASTM D1239).
Signaling Pathway Considerations: A Focus on Toxicology
A critical aspect of plasticizer evaluation, particularly for applications in drug development and medical devices, is their toxicological profile. Phthalates, notably DEHP, have been identified as endocrine-disrupting chemicals (EDCs). They can interfere with the endocrine system by mimicking or blocking hormones.
Spectroscopic Duel: Unmasking 4-Ethylhexan-1-ol from its Structural Doppelgangers
A comprehensive spectroscopic comparison of 4-ethylhexan-1-ol with its structural isomers reveals key distinguishing features in their infrared (IR), nuclear magnetic resonance (NMR), and mass spectra. This guide provides a detailed analysis of these differences, supported by experimental data and protocols, to aid researchers in the unambiguous identification of these closely related C8H18O alcohols.
In the world of chemical analysis, telling apart molecules with the same atomic makeup but different arrangements—known as structural isomers—is a critical challenge. For researchers, scientists, and professionals in drug development, the precise identification of a compound is paramount. This guide delves into a spectroscopic comparison of this compound and a selection of its structural isomers, including 2-ethylhexan-1-ol, 3-octanol, and 2,2-dimethylhexan-1-ol. By examining their unique spectral fingerprints, we can establish a clear methodology for their differentiation.
The Spectroscopic Fingerprints: A Comparative Analysis
The subtle variations in the molecular structures of this compound and its isomers give rise to distinct patterns in various spectroscopic analyses. These differences, though sometimes minor, are definitive when scrutinized collectively.
Infrared (IR) Spectroscopy: The Vibrational Tale
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. For alcohols, the most characteristic absorptions are the O-H and C-O stretching vibrations. While all isomers exhibit a broad O-H stretch around 3200-3600 cm⁻¹, the fingerprint region (below 1500 cm⁻¹) and the precise location of the C-O stretch can offer clues to the underlying structure.[1][2]
The C-O stretching vibration, typically found in the 1000-1260 cm⁻¹ range, is particularly sensitive to the substitution pattern of the carbon atom bearing the hydroxyl group.[1] Primary alcohols, like this compound and its primary isomers, will have their C-O stretch at the lower end of this range, while secondary alcohols like 3-octanol will show this peak at a higher wavenumber. The branching in the carbon chain also influences the bending vibrations in the fingerprint region, leading to a unique pattern for each isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Atomic Environment
¹H and ¹³C NMR spectroscopy provide the most detailed information for distinguishing between structural isomers. By mapping the chemical environment of each hydrogen and carbon atom, NMR allows for the complete elucidation of the molecular skeleton.
¹H NMR Spectroscopy: The chemical shift, splitting pattern (multiplicity), and integration of the proton signals are all crucial for isomer identification.
-
Chemical Shift: The protons on the carbon attached to the hydroxyl group (-CH₂OH or -CHOH) are deshielded and appear at a characteristic downfield region (typically 3.4-4.0 ppm). The exact chemical shift can vary slightly based on the surrounding molecular structure.
-
Splitting Patterns: The multiplicity of each signal, governed by the number of neighboring protons, is a powerful tool. For instance, the -CH₂OH protons in this compound will appear as a triplet due to the adjacent CH₂ group. In contrast, the corresponding protons in 2-ethylhexan-1-ol would be a doublet of doublets or a more complex multiplet due to the adjacent chiral center.
-
Integration: The area under each peak is proportional to the number of protons it represents, confirming the number of hydrogens in each unique environment.
¹³C NMR Spectroscopy: The number of distinct signals in a ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms in the molecule. This can immediately differentiate isomers with different symmetries. The chemical shifts of the carbon atoms are also highly informative. The carbon atom bonded to the hydroxyl group is significantly deshielded and appears in the 50-70 ppm range. The degree of branching also affects the chemical shifts of the alkyl carbons.
Mass Spectrometry (MS): The Fragmentation Puzzle
Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. While all C8H18O isomers have the same nominal molecular weight (130 g/mol ), the way they break apart upon ionization can be distinctive.
Common fragmentation pathways for alcohols include the loss of water (M-18 peak) and alpha-cleavage (breaking the C-C bond adjacent to the oxygen). The relative abundance of the resulting fragment ions can help differentiate between isomers. For example, primary alcohols often show a prominent peak at m/z 31, corresponding to the [CH₂OH]⁺ ion. The fragmentation pattern will also be influenced by the stability of the carbocations formed, which is dependent on the branching of the alkyl chain.
Quantitative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and three of its structural isomers.
Table 1: Infrared Spectroscopy Data
| Compound | O-H Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | Key Fingerprint Peaks (cm⁻¹) |
| This compound | ~3330 (broad) | ~1050 | 2955, 2925, 2872, 1460, 1378 |
| 2-Ethylhexan-1-ol | ~3339 (broad)[3] | ~1042[3] | 2958, 2927, 2873, 1462, 1379[3] |
| 3-Octanol | ~3340 (broad)[4] | ~1110[4] | 2955, 2928, 2858, 1465, 1379[4] |
| 2,2-Dimethylhexan-1-ol | ~3350 (broad) | ~1045 | 2954, 2869, 1468, 1395, 1366 |
Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts in ppm)
| Compound | -CH₂OH / -CHOH | Other Diagnostic Signals |
| This compound | ~3.6 (t) | 0.8-1.5 (m, alkyl protons) |
| 2-Ethylhexan-1-ol | ~3.5 (d)[5] | 0.8-1.6 (m, alkyl protons)[5] |
| 3-Octanol | ~3.5 (m)[6] | 0.8-1.6 (m, alkyl protons)[6] |
| 2,2-Dimethylhexan-1-ol | ~3.3 (s) | 0.8-1.4 (m, alkyl protons), ~0.9 (s, 6H, gem-dimethyl) |
Table 3: ¹³C NMR Spectroscopy Data (Chemical Shifts in ppm)
| Compound | C-OH | Other Diagnostic Signals |
| This compound | ~63 | ~39, 33, 29, 26, 23, 11 |
| 2-Ethylhexan-1-ol | ~65[7] | ~41, 31, 29, 26, 23, 14, 11[7] |
| 3-Octanol | ~73[8] | ~37, 32, 28, 25, 23, 14, 10[8] |
| 2,2-Dimethylhexan-1-ol | ~70 | ~37, 33, 30, 26, 24, 23 |
Table 4: Mass Spectrometry Data (Key Fragment Ions, m/z)
| Compound | Molecular Ion (M⁺) | M-18 (Loss of H₂O) | Alpha-Cleavage Fragments | Other Key Fragments |
| This compound | 130 (weak) | 112 | 85, 57 | 43, 70 |
| 2-Ethylhexan-1-ol | 130 (weak) | 112 | 83, 57 | 43, 70 |
| 3-Octanol | 130 (weak) | 112 | 101, 59 | 43, 73 |
| 2,2-Dimethylhexan-1-ol | 130 (weak) | 112 | 73 | 43, 57 |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented.
Infrared (IR) Spectroscopy
-
Technique: Attenuated Total Reflectance (ATR) or neat liquid film between salt plates (e.g., NaCl or KBr).
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
-
Procedure: A small drop of the liquid alcohol sample is placed directly on the ATR crystal or between two salt plates. The spectrum is then recorded, typically over a range of 4000-400 cm⁻¹. The background spectrum of the clean ATR crystal or empty salt plates is subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A few milligrams of the alcohol are dissolved in a deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.
-
¹H NMR Spectroscopy:
-
Instrument: 300-600 MHz NMR Spectrometer.
-
Procedure: The sample is placed in the spectrometer, and the ¹H NMR spectrum is acquired. Standard parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Spectroscopy:
-
Instrument: 75-150 MHz NMR Spectrometer.
-
Procedure: The ¹³C NMR spectrum is acquired, often with proton decoupling to simplify the spectrum to single lines for each unique carbon.
-
Mass Spectrometry
-
Technique: Gas Chromatography-Mass Spectrometry (GC-MS).[9]
-
Instrument: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[9]
-
Procedure:
-
A dilute solution of the alcohol in a volatile solvent is injected into the GC.
-
The GC separates the components of the sample, and the alcohol is introduced into the mass spectrometer.
-
In the ion source, the molecules are bombarded with electrons (typically at 70 eV), causing ionization and fragmentation.[9]
-
The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
-
Logical Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for distinguishing between this compound and its structural isomers using the spectroscopic techniques discussed.
Caption: Workflow for the spectroscopic differentiation of C8H18O isomers.
By systematically applying this workflow and comparing the acquired experimental data with the reference data provided, researchers can confidently distinguish this compound from its structural isomers. This guide serves as a valuable resource for navigating the nuances of spectroscopic analysis in the identification of closely related organic compounds.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 1-Hexanol, 2-ethyl- [webbook.nist.gov]
- 4. 3-OCTANOL(20296-29-1) IR Spectrum [m.chemicalbook.com]
- 5. 2-Ethylhexanol(104-76-7) 1H NMR spectrum [chemicalbook.com]
- 6. 3-OCTANOL(20296-29-1) 1H NMR spectrum [chemicalbook.com]
- 7. 2-Ethylhexanol(104-76-7) 13C NMR spectrum [chemicalbook.com]
- 8. 3-OCTANOL(20296-29-1) 13C NMR spectrum [chemicalbook.com]
- 9. 4.8. Determination of Volatile Organic Compounds (VOCs) Using Gas Chromatography-Mass Spectroscopy (GC/MS) [bio-protocol.org]
A Comparative Analysis of the Reaction Kinetics of Branched vs. Linear C8 Alcohols: 4-Ethylhexan-1-ol and n-Octanol
A comprehensive review of the reaction kinetics of 4-ethylhexan-1-ol and its linear isomer, n-octanol, is presented for researchers, scientists, and professionals in drug development. Due to the limited availability of direct kinetic studies on this compound, this guide utilizes data for its structural isomer, 2-ethylhexan-1-ol, as a representative branched C8 primary alcohol for a comparative analysis against the linear n-octanol.
This guide synthesizes available experimental data to provide an objective comparison of the performance of these two alcohols in common chemical transformations, namely esterification and oxidation. Detailed experimental protocols for these key reactions are provided, alongside visual representations of experimental workflows and molecular structures to facilitate a deeper understanding of the kinetic differences.
Comparative Kinetic Data
The following table summarizes the key kinetic parameters for the esterification and oxidation of n-octanol and 2-ethylhexan-1-ol (as a proxy for this compound).
| Reaction Type | Alcohol | Reactant | Catalyst | Temperature (K) | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Reference |
| Esterification | n-Octanol | Acetic Acid | Amberlyst 15 | 333.15 - 363.15 | - | 5.95 kcal/mol (approx. 24.9 kJ/mol) | [1] |
| Esterification | 2-Ethylhexan-1-ol | Acetic Acid | Amberlyst 36 | 333 - 363 | k (L²/g dry resin·mol·min) = exp(1.07 - 2991/T) | 58.0 | [2] |
| Esterification | n-Octanol | Levulinic Acid | Methanesulfonic acid | 373 - 428 | - | Decreased from 61 to 46 with increasing molar ratio | [3] |
| Esterification | 2-Ethylhexan-1-ol | Levulinic Acid | Methanesulfonic acid | 373 - 428 | - | Lower than n-hexanol and n-octanol | [3] |
| Oxidation | n-Octanol | - | Thermo-oxidative aging | - | Lower stability than iso-alcohols | - | [4] |
| Oxidation | 2-Ethylhexan-1-ol | Molecular Oxygen | Cobalt 2-ethylhexanoate | 363 | - | - | [5] |
Note: Direct comparison of rate constants is challenging due to varying experimental conditions and units. However, the activation energies and qualitative comparisons provide valuable insights into the reactivity differences.
Discussion of Kinetic Differences
The available data suggests that branched primary alcohols like 2-ethylhexan-1-ol exhibit different reaction kinetics compared to their linear counterparts like n-octanol.
In esterification reactions , the steric hindrance introduced by the ethyl group at the C2 or C4 position in the hexanol chain can influence the reaction rate. While one study suggests a significantly higher activation energy for the esterification of 2-ethylhexan-1-ol with acetic acid compared to n-octanol, another study with levulinic acid indicates that 2-ethylhexanol has a lower activation energy than n-octanol[2][3]. This discrepancy highlights the complexity of predicting kinetic behavior and the importance of considering the specific reactants and catalysts involved. The branching may affect the pre-exponential factor in the Arrhenius equation by altering the orientation requirements for a successful collision.
In oxidation reactions , the stability of the alcohol can be influenced by its structure. One study on thermo-oxidative aging suggests that iso-alcohols (branched) have a higher stability against thermo-oxidative aging compared to n-alcohols (linear)[4]. This could imply a slower oxidation rate for branched alcohols under certain conditions.
Experimental Protocols
General Protocol for Esterification Kinetics
A common method for studying the kinetics of esterification is through batch reactor experiments.
-
Reactor Setup: A stirred batch reactor equipped with a temperature controller, a reflux condenser, and a sampling port is typically used.
-
Reactant Preparation: Known amounts of the alcohol (n-octanol or this compound), the carboxylic acid (e.g., acetic acid), and the catalyst (e.g., an acid resin like Amberlyst) are prepared.
-
Reaction Initiation: The alcohol and carboxylic acid are charged into the reactor and heated to the desired temperature with constant stirring. The reaction is initiated by adding the catalyst.
-
Sampling: Samples are withdrawn from the reactor at regular time intervals.
-
Analysis: The concentration of the carboxylic acid in the samples is determined by titration with a standard base solution (e.g., NaOH).
-
Data Analysis: The conversion of the carboxylic acid is calculated as a function of time. This data is then used to determine the reaction order and the rate constant by fitting it to an appropriate kinetic model (e.g., a pseudo-homogeneous model).
General Protocol for Oxidation Kinetics
The kinetics of alcohol oxidation can be investigated using various oxidizing agents and analytical techniques.
-
Reactor Setup: The reaction is typically carried out in a temperature-controlled glass reactor with a magnetic stirrer and ports for introducing reactants and withdrawing samples.
-
Reactant Preparation: A solution of the alcohol in a suitable solvent is prepared. The oxidizing agent (e.g., potassium permanganate, chromic acid, or a catalyst for aerobic oxidation) is also prepared.
-
Reaction Initiation: The oxidizing agent is added to the alcohol solution at a constant temperature to start the reaction.
-
Monitoring the Reaction: The progress of the reaction can be monitored by various techniques, such as:
-
Spectrophotometry: If the oxidizing agent or a product has a distinct color, its absorbance can be measured over time.
-
Gas Chromatography (GC): Samples can be analyzed by GC to determine the concentration of the reactant alcohol and the product aldehyde or carboxylic acid.
-
Titration: The concentration of the remaining oxidizing agent can be determined by titration.
-
-
Data Analysis: The concentration of the reactant or product is plotted against time. From these plots, the initial reaction rate can be determined. By varying the initial concentrations of the reactants, the order of the reaction with respect to each reactant and the rate constant can be determined.
Mandatory Visualization
Caption: Experimental workflow for determining esterification kinetics.
Caption: Molecular structures of n-octanol and this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thermo-oxidative aging of linear and branched alcohols as stability criterion for their use as e-fuels - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 5. Kinetics and mechanism of oxidation of 2-ethylhexanol in presence of cobalt 2-ethylhexanoate (Journal Article) | OSTI.GOV [osti.gov]
A Comparative Analysis of 4-Ethylhexan-1-ol Ester Plasticizers in Polyvinyl Chloride (PVC)
An Objective Guide to Performance and Alternatives
In the realm of polymer science, the selection of an appropriate plasticizer is paramount to achieving the desired flexibility, durability, and overall performance of Polyvinyl Chloride (PVC) formulations. This guide provides a comparative assessment of the plasticizing efficiency of 4-ethylhexan-1-ol esters in PVC. Due to a lack of extensive direct research on this compound esters, this analysis utilizes data from its close structural isomer, 2-ethylhexanol esters, as a reliable proxy to evaluate performance against other common plasticizers. This comparison is supported by experimental data on mechanical properties, thermal stability, and migration resistance, offering researchers and formulation scientists a comprehensive resource for informed decision-making.
Performance Benchmarks: A Tabular Comparison
The efficacy of a plasticizer is determined by a range of performance indicators. The following tables summarize key quantitative data for PVC plasticized with various esters, including those of 2-ethylhexanol (serving as an analogue for this compound esters), and other widely used alternatives such as phthalates and bio-based plasticizers.
Table 1: Mechanical Properties of Plasticized PVC
| Plasticizer | Concentration (phr) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) | Reference |
| Di(2-ethylhexyl) phthalate (DEHP) | 50 | 13.19 | 247 | - | [1] |
| Di(2-ethylhexyl) terephthalate (DEHT) | 50 | 13.19 | 247 | - | [1] |
| Di(2-ethylhexyl) 2,5-furandicarboxylate (DEHF)/DEHT blend | 50 | 17.46 | 330 | - | [1] |
| Di(2-ethylhexyl) suberate (D2EHSu) | - | > DEHP | > DEHP | < DEHP | [2] |
| Di(2-ethylhexyl) azelate (D2EHAz) | - | > DEHP | > DEHP | < DEHP | [2] |
| Di(2-ethylhexyl) sebacate (D2EHSe) | - | > DEHP | > DEHP | < DEHP | [2] |
| Epoxidized Mixed Esters (from succinic acid, propylene glycol, and oleic acid) | 50 | ~19 | ~250 | - | [3] |
Table 2: Thermal Properties of Plasticized PVC
| Plasticizer | Concentration (phr) | Glass Transition Temperature (Tg) (°C) | Onset Degradation Temperature (°C) | Reference |
| Unplasticized PVC | 0 | ~80-90 | - | [4] |
| Di(2-ethylhexyl) phthalate (DEHP) | 30 | - | Decreased with addition | [4] |
| Di(2-ethylhexyl) phthalate (DEHP) | 50 | - | Decreased with addition | [4] |
| Di(2-ethylhexyl) 2,5-furandicarboxylate (DEHF) | 10-50 | 1 - 59 | 188 - 225 | [1] |
| Di(2-ethylhexyl) terephthalate (DEHT) | - | 19.2 - 23.8 | - | [1] |
| Di(2-ethylhexyl) suberate (D2EHSu) | - | 65.36 | 287.06 | [2] |
| Di(2-ethylhexyl) azelate (D2EHAz) | - | - | 290.83 | [2] |
| Di(2-ethylhexyl) sebacate (D2EHSe) | - | - | 281.68 | [2] |
| Epoxidized Mixed Esters (from succinic acid, propylene glycol, and oleic acid) | - | - | 227.8 (in air), 261.1 (in nitrogen) | [3] |
Table 3: Migration Resistance of Plasticizers in PVC
| Plasticizer | Test Condition | Weight Loss (%) | Reference |
| Di(2-ethylhexyl) terephthalate (DEHT) | Distilled Water | < 0.3 | [1] |
| Di(2-ethylhexyl) terephthalate (DEHT) | PBS Solution | < 0.2 | [1] |
| Di(2-ethylhexyl) 2,5-furandicarboxylate (DEHF)/DEHT blend | Distilled Water | < 0.3 | [1] |
| Di(2-ethylhexyl) 2,5-furandicarboxylate (DEHF)/DEHT blend | PBS Solution | < 0.2 | [1] |
| Di(2-ethylhexyl) phthalate (DEHP) | 90% Ethanol (72h) | Not specified, but detected at 4.17 ppm | [3] |
| Di(2-ethylhexyl) phthalate (DEHP) | 100% Ethanol (72h) | Not specified, but detected at 11.5 ppm | [3] |
| Epoxidized Mixed Esters (from succinic acid, propylene glycol, and oleic acid) | - | 70% lower than DEHP/DINP | [3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of plasticizer performance. The following sections outline the standard experimental protocols for the key tests cited in this guide.
Mechanical Properties: Tensile Testing (ASTM D638)
The tensile properties of plasticized PVC, such as tensile strength, elongation at break, and modulus of elasticity, are determined using a universal testing machine according to ASTM D638 standards.[5][6][7]
Procedure:
-
Specimen Preparation: Test specimens are prepared in a standard "dumbbell" or "dog-bone" shape through injection molding or cutting from a molded sheet.[5] The dimensions of the specimen depend on the material's thickness and rigidity.[8]
-
Conditioning: Specimens are conditioned at a standard temperature (e.g., 23°C) and relative humidity (e.g., 50%) for a specified period before testing to ensure consistent results.
-
Testing: The specimen is mounted in the grips of the universal testing machine. An extensometer is attached to the specimen to accurately measure elongation. The grips are then separated at a constant rate of speed until the specimen fractures.[5] The force required to stretch the specimen and the corresponding elongation are recorded.
-
Calculations: From the recorded data, tensile strength, elongation at break, and modulus of elasticity are calculated.
Thermal Stability: Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is employed to evaluate the thermal stability of plasticized PVC by measuring the weight loss of a sample as a function of temperature in a controlled atmosphere.[4][9]
Procedure:
-
Sample Preparation: A small, accurately weighed sample of the plasticized PVC is placed in a TGA sample pan.
-
Analysis: The sample is heated in the TGA furnace at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).[10]
-
Data Acquisition: The weight of the sample is continuously monitored and recorded as the temperature increases.
-
Interpretation: The resulting TGA curve plots percentage weight loss against temperature. The onset temperature of degradation is a key indicator of thermal stability.[9]
Migration Resistance: Solvent Extraction (ASTM D1239)
The resistance of a plasticizer to migrate out of the PVC matrix is a critical performance parameter, often assessed by measuring weight loss after immersion in a liquid.[11]
Procedure:
-
Specimen Preparation: A precisely weighed specimen of the plasticized PVC film is prepared.
-
Immersion: The specimen is completely immersed in a specified liquid (e.g., distilled water, ethanol, or oil) in a sealed container.[11]
-
Conditioning: The container with the specimen and liquid is kept at a constant temperature for a defined period (e.g., 24 hours at 23°C).[11]
-
Measurement: After the immersion period, the specimen is removed, carefully dried, and reweighed.
-
Calculation: The percentage weight loss is calculated, which represents the amount of plasticizer and other extractable components that have migrated into the liquid.
Logical Framework for Plasticizer Assessment
The selection of a plasticizer involves a multi-faceted evaluation of its impact on the final properties of the PVC product. The following diagram illustrates the logical relationships between plasticizer characteristics and key performance outcomes.
References
- 1. Replacing Di(2-ethylhexyl) Terephthalate by Di(2-ethylhexyl) 2,5-Furandicarboxylate for PVC Plasticization: Synthesis, Materials Preparation and Characterization [mdpi.com]
- 2. ukm.my [ukm.my]
- 3. mdpi.com [mdpi.com]
- 4. redalyc.org [redalyc.org]
- 5. How to Perform an ASTM D638 Plastic Tensile Strength Test - ADMET [admet.com]
- 6. Plastics Tensile Testing for ASTM D638 [intertek.com]
- 7. infinitalab.com [infinitalab.com]
- 8. borgoltz.aoe.vt.edu [borgoltz.aoe.vt.edu]
- 9. matec-conferences.org [matec-conferences.org]
- 10. hitachi-hightech.com [hitachi-hightech.com]
- 11. infinitalab.com [infinitalab.com]
Navigating Cross-Reactivity: A Comparative Guide for 4-Ethylhexan-1-ol in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for understanding the potential cross-reactivity of 4-ethylhexan-1-ol in various biological assays. Due to a lack of specific cross-reactivity studies for this compound in publicly available literature, this document outlines the fundamental principles of cross-reactivity, presents hypothetical experimental designs for its assessment, and contextualizes its potential biological interactions based on its structural characteristics as a branched-chain primary alcohol.
Introduction to this compound
The Concept of Cross-Reactivity in Biological Assays
Potential for Cross-Reactivity of this compound
Given its structure as a C8 alcohol, this compound may exhibit cross-reactivity in assays designed to detect other short to medium-chain alcohols or structurally related molecules. The hydroxyl group can participate in hydrogen bonding, a key interaction in many biological recognition events.[3] The branched alkyl chain contributes to the molecule's overall size, shape, and lipophilicity, which are critical determinants of binding to protein targets.
Longer and branched-chain alcohols can have different reactivity compared to their straight-chain counterparts due to steric hindrance and altered stability of reaction intermediates.[4] It is plausible that this compound could interact with receptors or enzymes that have binding pockets capable of accommodating its specific three-dimensional structure.
Comparative Data on Related Compounds
While specific data for this compound is unavailable, toxicological data for other C8 alcohols can provide some context for their general biological effects.
| Compound | Assay Type | Species | Endpoint | Result |
| n-Octanol | Acute Oral Toxicity | Rat | LD50 | >2000 mg/kg bw |
| n-Octanol | Acute Inhalation | Rat | LC50 | >5.6 mg/L |
| 2-Ethylhexanol | Developmental Toxicity | Rat | NOAEL | 1300 mg/kg-day (no developmental toxicity observed)[5] |
| n-Heptanol | Repeated Dose Oral Toxicity | Rat | NOAEL | 1000 mg/kg bw/day (no adverse effects) |
NOAEL: No Observed Adverse Effect Level; LD50: Median Lethal Dose; LC50: Median Lethal Concentration.
Experimental Protocols for Assessing Cross-Reactivity
To definitively determine the cross-reactivity of this compound, a series of well-designed experiments are necessary. Below are detailed methodologies for key experiments.
Receptor Binding Assay (Competitive Radioligand Binding)
Objective: To determine if this compound can displace a known radiolabeled ligand from its receptor.
Methodology:
-
Preparation of Cell Membranes: Prepare cell membranes from a cell line recombinantly expressing the receptor of interest.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., Tris-HCl with co-factors).
-
Incubation: In a 96-well plate, incubate the cell membranes with a constant concentration of the radiolabeled ligand and varying concentrations of this compound (and a known competitor as a positive control).
-
Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).
-
Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specific binding.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
Enzyme Immunoassay (EIA)
Objective: To assess if this compound cross-reacts with antibodies in an immunoassay for a structurally similar analyte.
Methodology:
-
Coating: Coat a 96-well microtiter plate with the antigen for which the immunoassay is designed.
-
Blocking: Block the remaining protein-binding sites on the plate with a suitable blocking buffer (e.g., bovine serum albumin in phosphate-buffered saline).
-
Competition: Add a constant amount of the primary antibody and varying concentrations of this compound (and the standard analyte for the calibration curve) to the wells.
-
Incubation: Incubate to allow for competitive binding between this compound/standard analyte and the coated antigen for the primary antibody.
-
Washing: Wash the plate to remove unbound reagents.
-
Secondary Antibody: Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary antibody.
-
Incubation and Washing: Incubate and then wash the plate to remove the unbound secondary antibody.
-
Substrate Addition: Add a chromogenic substrate that will be converted by the enzyme to produce a colored product.
-
Measurement: Measure the absorbance of the wells using a microplate reader.
-
Data Analysis: Calculate the percent cross-reactivity relative to the standard analyte.
Visualizing Experimental Workflows and Concepts
To aid in the understanding of the experimental design and underlying principles, the following diagrams are provided.
Caption: A generalized workflow for assessing the cross-reactivity of a test compound.
Caption: Conceptual diagram of competitive binding at a receptor site.
References
Performance Benchmarking of Catalysts for 4-Ethylhexan-1-ol Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of various catalysts for the synthesis of 4-ethylhexan-1-ol, a key intermediate in the production of plasticizers, lubricants, and solvents. The synthesis of this branched C8 alcohol can be achieved through several catalytic routes, primarily the Oxo process (hydroformylation and subsequent hydrogenation), the Guerbet reaction, and aldol condensation followed by hydrogenation. This document presents a comparative analysis of catalysts employed in these pathways, supported by experimental data to aid researchers in catalyst selection and process optimization.
Catalyst Performance Comparison
The efficiency of this compound synthesis is critically dependent on the catalyst employed, which influences conversion, selectivity, and overall yield. The following tables summarize the performance of different catalysts for the key reaction steps involved in the primary synthesis routes.
Oxo Process: Hydroformylation of 1-Pentene
The Oxo process involves the hydroformylation of an olefin (in this case, 1-pentene, though data for the structurally similar 1-hexene is often used as a proxy in literature) to form an aldehyde, which is then hydrogenated to the corresponding alcohol. Rhodium and cobalt-based catalysts are most commonly employed for hydroformylation.
Table 1: Catalyst Performance in the Hydroformylation of C5/C6 Olefins
| Catalyst System | Olefin | Temperature (°C) | Pressure (bar) | Conversion (%) | Aldehyde Selectivity (%) | n/iso Ratio | Reference |
| Rh/C | 1-Hexene | 130 | 30 | High | - | - | [1] |
| Co/SiO₂ | Ethene | 173 | 5 | High | High | - | [1][2] |
| HCo(CO)[P(o-C₆H₄SO₃Na)]₃ | 1-Hexene | 100 | 523 | 62 | 66 | 2.6 | [3] |
Note: The n/iso ratio refers to the ratio of the linear (n) to branched (iso) aldehyde products. For this compound synthesis from 1-pentene, the desired product is derived from the linear aldehyde.
Guerbet Reaction
The Guerbet reaction enables the dimerization of alcohols to produce higher, branched alcohols. For this compound, this would typically involve the self-condensation of butanol or a cross-condensation involving ethanol and hexanol, though the former is more direct.
Table 2: Catalyst Performance in the Guerbet Reaction of Alcohols
| Catalyst System | Reactant(s) | Temperature (°C) | Conversion (%) | Dimer Alcohol Yield (%) | Reference |
| [Cp*IrCl₂]₂ / t-BuOK | 1-Butanol | - | - | 93 | [4] |
| Ru-based NNN-pincer complex | Ethanol | - | - | 65 (total Guerbet alcohols) | [5] |
| Mg-Al oxide | 1-Butanol | - | - | 11 (2-ethyl-1-hexanol) | [4] |
| Cu-Mg/Al catalyst | Ethanol & Butanol | 325 | - | - | [6] |
Aldol Condensation
This route involves the aldol condensation of propanal and n-pentanal to form an α,β-unsaturated aldehyde, which is subsequently hydrogenated to this compound. The key step is the initial C-C bond formation.
Table 3: Catalyst Performance in the Aldol Condensation of Aldehydes
| Catalyst System | Reactant(s) | Temperature (°C) | Conversion (%) | Product Selectivity (%) | Reference |
| Activated Hydrotalcite (Mg/Al = 3.5) | Propanal | 100 | 97 | 99 (2-methylpentenal) | [7] |
| Anion-Exchange Resin | Propanal | 35 | 97 | 95 (2-methyl-2-pentenal) | [8] |
| SrMo₀.₅Ni₀.₅O₃-δ Perovskite | Benzaldehyde & Diethyl Ketone | 120 | 88 | 82 (cross-aldol product) | [9] |
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon existing research. Below are representative protocols for the synthesis of this compound via the three main routes.
Oxo Process: Hydroformylation and Hydrogenation
This two-step process first converts 1-pentene to hexanals, which are then hydrogenated.
Step 1: Hydroformylation of 1-Pentene
-
Catalyst: A rhodium-based catalyst, such as Rh(acac)(CO)₂, with a suitable phosphine ligand (e.g., triphenylphosphine).
-
Apparatus: A high-pressure autoclave equipped with a magnetic stirrer, gas inlet, and temperature control.
-
Procedure:
-
The autoclave is charged with the rhodium precursor, the phosphine ligand, and a suitable solvent (e.g., toluene).
-
The reactor is sealed and purged several times with nitrogen, followed by syngas (a mixture of CO and H₂).
-
1-Pentene is injected into the reactor.
-
The reactor is pressurized with syngas to the desired pressure (e.g., 20-50 bar) and heated to the reaction temperature (e.g., 80-120 °C).
-
The reaction is monitored by gas chromatography (GC) to determine the conversion of 1-pentene and the selectivity to the aldehyde products.
-
After the reaction, the autoclave is cooled, and the pressure is carefully released. The product mixture is collected for the subsequent hydrogenation step.
-
Step 2: Hydrogenation of Hexanals
-
Catalyst: A hydrogenation catalyst such as Raney Nickel or Palladium on Carbon (Pd/C).
-
Apparatus: A hydrogenation reactor (can be the same autoclave as in Step 1).
-
Procedure:
-
The crude aldehyde mixture from the hydroformylation step is transferred to the hydrogenation reactor.
-
The hydrogenation catalyst is added to the reactor under an inert atmosphere.
-
The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure (e.g., 30-50 bar).
-
The mixture is heated (e.g., 100-150 °C) and stirred vigorously.
-
The reaction progress is monitored by GC until the aldehyde is fully converted to this compound and its isomers.
-
After cooling and depressurization, the catalyst is filtered off, and the product is purified by distillation.
-
Guerbet Reaction of Butanol
This process directly converts butanol into this compound.
-
Catalyst: A bifunctional catalyst with both dehydrogenation/hydrogenation and basic sites, such as a copper-doped magnesium-aluminum mixed oxide.
-
Apparatus: A fixed-bed flow reactor or a batch autoclave.
-
Procedure (for a batch reactor):
-
The autoclave is charged with 1-butanol and the catalyst. A base co-catalyst (e.g., potassium hydroxide) may also be added.
-
The reactor is sealed and purged with an inert gas.
-
The mixture is heated to the reaction temperature (e.g., 200-250 °C) under pressure. The pressure will increase due to the formation of hydrogen as a byproduct.
-
The reaction is allowed to proceed for several hours, with continuous removal of the water formed during the reaction.
-
After the reaction, the reactor is cooled, and the product mixture is collected.
-
The catalyst is separated by filtration, and the this compound is purified from unreacted butanol and byproducts by distillation.
-
Aldol Condensation and Hydrogenation
This route involves the base-catalyzed condensation of propanal and n-pentanal followed by hydrogenation.
Step 1: Aldol Condensation
-
Catalyst: A solid base catalyst such as activated hydrotalcite or a basic ion-exchange resin.
-
Apparatus: A round-bottom flask equipped with a stirrer, condenser, and temperature control.
-
Procedure:
-
The flask is charged with the catalyst and a mixture of propanal and n-pentanal in a suitable solvent or under solvent-free conditions.
-
The mixture is heated to the desired temperature (e.g., 80-120 °C) and stirred.
-
The reaction is monitored by GC or TLC to follow the formation of the α,β-unsaturated aldehyde.
-
Upon completion, the catalyst is filtered off, and the solvent (if used) is removed under reduced pressure.
-
Step 2: Hydrogenation
-
Catalyst: A hydrogenation catalyst such as Palladium on Carbon (Pd/C).
-
Apparatus: A hydrogenation reactor.
-
Procedure:
-
The crude α,β-unsaturated aldehyde from the condensation step is dissolved in a suitable solvent (e.g., ethanol) and placed in the hydrogenation reactor.
-
The Pd/C catalyst is added.
-
The reactor is pressurized with hydrogen and heated.
-
The reaction is monitored until the complete conversion of the unsaturated aldehyde to this compound.
-
The catalyst is removed by filtration, and the product is purified by distillation.
-
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow of the key synthesis routes for this compound.
Caption: Primary synthesis routes for this compound.
Caption: General experimental workflow for catalytic synthesis.
References
- 1. 04. Väitöskirjat / Doctoral theses [aaltodoc.aalto.fi]
- 2. 04. Väitöskirjat / Doctoral theses [aaltodoc.aalto.fi]
- 3. Aqueous-biphasic hydroformylation of 1-hexene catalyzed by the complex HCo(CO)[P(o-C6H4SO3Na)]3 [scielo.org.mx]
- 4. researchgate.net [researchgate.net]
- 5. osti.gov [osti.gov]
- 6. Kinetic and process modeling of Guerbet coupling chemistry over Cu–Mg–Al mixed oxides - EES Catalysis (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Solvent-free cross aldol condensation of aldehydes and ketones over SrMo1-xNixO3-δ perovskite nanocrystals as heterogeneous catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory Validation of an Analytical Method for 4-Ethylhexan-1-ol: A Comparative Guide
This guide provides a comprehensive overview of the inter-laboratory validation of an analytical method for the quantification of 4-ethylhexan-1-ol. The content is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of hypothetical performance data from multiple laboratories. The guide details the experimental protocols and presents quantitative data in a clear, tabular format.
Introduction
The validation of an analytical method is crucial to ensure its suitability for an intended purpose. Inter-laboratory validation, also known as a collaborative study, is the most rigorous form of method validation. It involves multiple laboratories analyzing identical samples to assess the method's reproducibility and robustness. This guide focuses on a hypothetical inter-laboratory study for the determination of this compound, a volatile organic compound, using Gas Chromatography-Flame Ionization Detection (GC-FID).
The key parameters evaluated in an inter-laboratory validation study typically include accuracy, precision (repeatability and reproducibility), specificity, linearity, limit of detection (LOD), and limit of quantitation (LOQ).[1][2][3] These parameters ensure that the analytical method is reliable and provides consistent results across different laboratory settings.
Analytical Method: Gas Chromatography-Flame Ionization Detection (GC-FID)
Gas chromatography is a widely used analytical technique for the separation and analysis of volatile and semi-volatile organic compounds.[4] For the analysis of this compound, a GC system equipped with a Flame Ionization Detector (FID) is a common and effective choice.[4][5] The FID is highly sensitive to hydrocarbons, making it well-suited for quantifying this analyte.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
While GC-FID is a robust method for quantification, Gas Chromatography-Mass Spectrometry (GC-MS) offers higher selectivity and can provide structural information for unequivocal identification of the analyte.[6] In a comparative scenario, GC-MS would be expected to have a lower limit of detection and provide greater confidence in the identification of this compound, especially in complex matrices. However, GC-FID is often more cost-effective for routine quantitative analysis.
Inter-laboratory Validation Study Design
A hypothetical inter-laboratory study was designed to validate a GC-FID method for the determination of this compound. Five laboratories (designated as Lab A, Lab B, Lab C, Lab D, and Lab E) participated in the study. Each laboratory received blind duplicates of three different concentrations of this compound in a specified matrix.
The experimental workflow for the inter-laboratory validation is depicted in the following diagram:
Experimental Protocols
The following is a detailed methodology for the GC-FID analysis of this compound used in the hypothetical inter-laboratory study.
4.1. Sample Preparation
A standardized sample preparation protocol is essential for minimizing variability between laboratories.
-
Extraction: For solid samples, a method such as Soxhlet extraction or ultrasonic extraction with a suitable organic solvent (e.g., dichloromethane or methanol) would be employed.[7]
-
Dilution: The extracted sample is then diluted to an appropriate concentration to fall within the linear range of the instrument.
4.2. GC-FID Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Detector: Flame Ionization Detector (FID).
-
Column: A polar capillary column, such as a Stabilwax® or Carbowax® type column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for the analysis of alcohols.[5][8]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Inlet Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Final hold: 5 minutes at 220 °C.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
4.3. Calibration
A five-point calibration curve is generated using standard solutions of this compound in the same solvent as the samples. The concentration range should bracket the expected sample concentrations.
Comparative Performance Data
The following tables summarize the hypothetical quantitative data from the five participating laboratories.
Table 1: Accuracy - Percent Recovery of this compound
| Laboratory | Low Concentration (90 µg/mL) | Medium Concentration (100 µg/mL) | High Concentration (110 µg/mL) |
| Lab A | 98.9% | 101.2% | 99.5% |
| Lab B | 97.5% | 99.8% | 100.7% |
| Lab C | 101.1% | 102.5% | 101.8% |
| Lab D | 96.8% | 98.5% | 99.1% |
| Lab E | 99.5% | 100.5% | 100.2% |
| Mean | 98.8% | 100.5% | 100.3% |
| RSD (%) | 1.7% | 1.5% | 1.0% |
Table 2: Precision - Repeatability and Reproducibility
| Parameter | Low Concentration (90 µg/mL) | Medium Concentration (100 µg/mL) | High Concentration (110 µg/mL) |
| Repeatability (RSDr %) | |||
| Lab A | 0.8% | 0.6% | 0.5% |
| Lab B | 1.1% | 0.9% | 0.7% |
| Lab C | 0.9% | 0.7% | 0.6% |
| Lab D | 1.2% | 1.0% | 0.8% |
| Lab E | 0.7% | 0.5% | 0.4% |
| Reproducibility (RSDR %) | 2.1% | 1.8% | 1.3% |
Table 3: Linearity, LOD, and LOQ
| Laboratory | Linearity (r²) | LOD (µg/mL) | LOQ (µg/mL) |
| Lab A | 0.9995 | 0.15 | 0.50 |
| Lab B | 0.9991 | 0.18 | 0.60 |
| Lab C | 0.9998 | 0.12 | 0.40 |
| Lab D | 0.9989 | 0.20 | 0.65 |
| Lab E | 0.9996 | 0.14 | 0.45 |
| Mean | 0.9994 | 0.16 | 0.52 |
Conclusion
The hypothetical inter-laboratory validation study demonstrates that the GC-FID method for the determination of this compound is accurate, precise, and reliable across multiple laboratories. The low relative standard deviations for repeatability and reproducibility indicate the robustness of the method. All participating laboratories achieved excellent linearity and comparable limits of detection and quantitation. This validated method is suitable for the routine analysis of this compound in the specified matrix. The presented data, while illustrative, provides a framework for what to expect from a successful inter-laboratory validation.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. This compound | 66576-32-7 | Benchchem [benchchem.com]
- 5. Publishers Panel [builderscience.pl]
- 6. researchgate.net [researchgate.net]
- 7. env.go.jp [env.go.jp]
- 8. researchgate.net [researchgate.net]
4-Ethylhexan-1-ol: A Greener Alternative to Traditional Solvents in Research and Development
A Comparative Guide to Environmental Impact and Performance
In the drive towards more sustainable laboratory and manufacturing practices, the selection of solvents has become a critical consideration for researchers, scientists, and professionals in drug development. Traditional solvents, while effective, often carry a significant environmental burden. This guide provides a detailed comparison of the environmental impact of 4-ethylhexan-1-ol against common traditional solvents such as toluene, xylene, and methyl isobutyl ketone (MIBK), supported by experimental data.
Executive Summary
This compound presents a compelling case as a more environmentally benign alternative to several traditional solvents. While data for this compound is less abundant than for its isomer, 2-ethylhexanol, the available information suggests a favorable environmental profile, particularly concerning biodegradability and a lower potential for bioaccumulation. Traditional aromatic solvents like toluene and xylene are known for their significant contribution to volatile organic compound (VOC) emissions, air and water pollution, and associated health risks. MIBK also poses environmental and health concerns. This guide will demonstrate that through a comparative analysis of key environmental indicators, this compound can be a viable and more sustainable choice in many applications.
Data Presentation: A Comparative Analysis
The following tables summarize the key environmental and physical properties of this compound and selected traditional solvents.
Table 1: Comparison of Key Environmental and Physical Properties
| Property | This compound | Toluene | Xylene (mixed isomers) | Methyl Isobutyl Ketone (MIBK) |
| Molecular Formula | C8H18O | C7H8 | C8H10 | C6H12O |
| Boiling Point (°C) | ~163[1] | 110.6 | ~138-144 | 117-118 |
| Flash Point (°C) | 64.2[1] | 4.4 | ~27-32 | 14[1] |
| Water Solubility | Poorly soluble[1] | 530 mg/L | 150-200 mg/L | 19 g/L |
| VOC Content | Volatile Organic Compound | High | High | High |
| Biodegradability | Readily biodegradable (based on isomer 2-ethylhexanol) | Biodegradable, but slower than aliphatic alcohols | Biodegradable, but slower than aliphatic alcohols | Readily biodegradable |
| Bioaccumulation | Low potential (based on isomer 2-ethylhexanol) | Low to moderate potential | Moderate potential | Low potential |
Table 2: Aquatic Toxicity Data
| Organism | Endpoint | This compound (data for isomer 2-ethylhexanol) | Toluene | Xylene (mixed isomers) | Methyl Isobutyl Ketone (MIBK) |
| Fish (e.g., Oncorhynchus mykiss, Pimephales promelas) | 96h LC50 | 10-32 mg/L | 5.5 - 28 mg/L[2] | 2.6 - 8.4 mg/L[3] | > 100 mg/L[1] |
| Invertebrates (Daphnia magna) | 48h EC50 | 39 mg/L | 3.78 - 11.5 mg/L[4][5] | 1 - 3.6 mg/L[3][6] | > 100 mg/L[1] |
| Algae (e.g., Pseudokirchneriella subcapitata) | 72h EC50 | 11.5 mg/L | 12.5 mg/L[5] | 3.2 - 4.9 mg/L[3] | No data found |
Environmental Impact Profile
Volatile Organic Compounds (VOCs) and Air Pollution
Traditional aromatic solvents like toluene and xylene are significant sources of VOC emissions, which contribute to the formation of ground-level ozone and other air pollutants.[7] Prolonged exposure to these VOCs can have adverse health effects. While this compound is also a VOC, its lower vapor pressure compared to toluene and xylene suggests a reduced potential for evaporative emissions under similar conditions.
Aquatic Toxicity
As indicated in Table 2, toluene and xylene exhibit higher toxicity to aquatic organisms, with lower LC50 and EC50 values, meaning smaller concentrations are required to cause harm. MIBK demonstrates a lower aquatic toxicity. The data for 2-ethylhexanol, a close structural isomer of this compound, suggests a moderate level of acute aquatic toxicity. It is classified as harmful to aquatic life.[8]
Biodegradability and Persistence
The ability of a solvent to biodegrade is crucial for minimizing its environmental persistence. 2-Ethylhexanol is readily biodegradable, meaning it is likely to be broken down by microorganisms in the environment.[9] MIBK is also considered to be readily biodegradable. While toluene and xylene are biodegradable, their degradation in the environment can be slower, particularly under anaerobic conditions. The persistence of these aromatic compounds raises concerns about long-term environmental contamination.
Bioaccumulation
Bioaccumulation is the process by which a substance builds up in an organism. Solvents with high octanol-water partition coefficients (Log Kow) are more likely to bioaccumulate. The Log Kow for 2-ethylhexanol is 2.9, indicating a low potential for bioaccumulation. In contrast, xylene has a higher Log Kow (around 3.12-3.20), suggesting a greater potential to accumulate in the fatty tissues of organisms.
Experimental Protocols
To ensure the reliability and comparability of the environmental impact data, standardized experimental protocols are employed. The following are detailed methodologies for the key experiments cited in this guide.
Biodegradability Assessment: OECD 301F - Manometric Respirometry Test
This test evaluates the ready biodegradability of a substance in an aerobic aqueous medium.
Principle: A known volume of mineral medium containing the test substance as the sole source of organic carbon is inoculated with a mixed population of microorganisms (e.g., from activated sludge). The consumption of oxygen by the microorganisms during the degradation of the test substance is measured over 28 days in a closed respirometer.[10][11]
Apparatus:
-
Manometric respirometer (e.g., OxiTop® system)
-
Thermostatically controlled incubator (22 ± 1 °C)
-
Magnetic stirrers
-
Glass bottles with rubber seals
Procedure:
-
Preparation of Mineral Medium: A mineral medium containing essential salts and trace elements is prepared according to OECD 301 guidelines.
-
Inoculum Preparation: Activated sludge from a domestic wastewater treatment plant is collected, and the supernatant is used as the inoculum.
-
Test Setup: The test substance is added to the test bottles at a concentration that will yield a theoretical oxygen demand (ThOD) of 50-100 mg/L. Control bottles containing only the inoculum and a reference substance (e.g., sodium benzoate) are also prepared.
-
Incubation: The bottles are sealed and incubated in the dark at a constant temperature with continuous stirring.
-
Measurement: The oxygen consumption is measured manometrically at regular intervals for 28 days.
-
Data Analysis: The percentage of biodegradation is calculated by dividing the measured oxygen consumption by the ThOD of the test substance. A substance is considered readily biodegradable if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.[12]
Aquatic Toxicity Assessment: OECD 202 - Daphnia sp. Acute Immobilisation Test
This test determines the acute toxicity of a substance to the freshwater invertebrate Daphnia magna.
Principle: Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours. The concentration at which 50% of the daphnids are immobilized (EC50) is determined.[13][14]
Apparatus:
-
Glass test vessels (e.g., beakers)
-
Culture tanks for Daphnia magna
-
Microscope or magnifying lens
-
pH meter and dissolved oxygen meter
Procedure:
-
Test Organisms: Healthy, young Daphnia magna from a laboratory culture are used.
-
Test Solutions: A series of test solutions of different concentrations are prepared by dissolving the test substance in a suitable medium. A control group with no test substance is also included.
-
Exposure: At least 20 daphnids, divided into four replicates of five, are placed in each test vessel containing the test solution.[14]
-
Incubation: The test vessels are maintained at a constant temperature (20 ± 1 °C) with a 16-hour light/8-hour dark photoperiod for 48 hours.
-
Observation: The number of immobilized daphnids in each vessel is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.[15][16]
-
Data Analysis: The 48-hour EC50 value and its 95% confidence limits are calculated using statistical methods such as probit analysis.
Aquatic Toxicity Assessment: OECD 203 - Fish Acute Toxicity Test
This test evaluates the acute lethal toxicity of a substance to fish.
Principle: Fish of a recommended species (e.g., Rainbow Trout, Zebra Fish) are exposed to the test substance in a range of concentrations for 96 hours. The concentration that is lethal to 50% of the fish (LC50) is determined.[17][18][19]
Apparatus:
-
Glass aquaria
-
Aeration system
-
Thermostatically controlled water bath or environmental chamber
-
pH meter and dissolved oxygen meter
Procedure:
-
Test Organisms: Healthy, juvenile fish of a single species from a laboratory stock are acclimated to the test conditions.
-
Test Solutions: A geometric series of at least five concentrations of the test substance are prepared. A control group is also maintained.
-
Exposure: At least seven fish are placed in each aquarium containing the test solution.[17]
-
Test Conditions: The test is conducted for 96 hours under controlled conditions of temperature, light, and dissolved oxygen. The test can be static, semi-static (with renewal of the test solution), or flow-through.
-
Observation: The number of dead fish in each aquarium is recorded at 24, 48, 72, and 96 hours.[17]
-
Data Analysis: The 96-hour LC50 value and its confidence limits are calculated using appropriate statistical methods.
Mandatory Visualizations
Caption: Comparative environmental impact of this compound versus traditional solvents.
Caption: Workflow for assessing the environmental impact of solvents.
Conclusion
The selection of solvents in a laboratory or industrial setting has far-reaching environmental consequences. This guide demonstrates that this compound, based on available data for it and its close isomer, presents a more sustainable option compared to traditional aromatic solvents like toluene and xylene, and in some aspects, to MIBK. Its ready biodegradability, lower potential for bioaccumulation, and comparatively moderate aquatic toxicity make it a favorable alternative for reducing the environmental footprint of chemical processes. Researchers and drug development professionals are encouraged to consider these environmental factors alongside performance requirements when selecting solvents to foster a culture of green chemistry and sustainable science.
References
- 1. solventsandpetroleum.com [solventsandpetroleum.com]
- 2. www2.gov.bc.ca [www2.gov.bc.ca]
- 3. env.go.jp [env.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. ccme.ca [ccme.ca]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. download.basf.com [download.basf.com]
- 8. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. OECD 301F: Manometric Respiratory Biodegradability Test - Aropha [aropha.com]
- 11. OECD 301f : Ready biodegradability in aerobic aqueous medium - [impact-solutions.co.uk]
- 12. contractlaboratory.com [contractlaboratory.com]
- 13. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 14. oecd.org [oecd.org]
- 15. fera.co.uk [fera.co.uk]
- 16. fera.co.uk [fera.co.uk]
- 17. oecd.org [oecd.org]
- 18. eurofins.com.au [eurofins.com.au]
- 19. oecd.org [oecd.org]
A Comparative Guide to Validating the Purity of Synthesized 4-Ethylhexan-1-ol using Quantitative NMR (qNMR)
In the synthesis of specialty chemicals like 4-ethylhexan-1-ol, a branched primary alcohol used in lubricants and plasticizers, rigorous purity assessment is paramount. For researchers, scientists, and drug development professionals, selecting the most appropriate analytical technique is a critical decision that impacts data reliability and downstream applications. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with two common chromatographic methods—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)—for validating the purity of synthesized this compound.
Executive Summary
Quantitative NMR stands out for its accuracy and direct measurement capabilities, providing a clear and absolute measure of purity without the need for identical reference standards for each impurity. While GC-FID offers excellent sensitivity for volatile impurities and HPLC-RID is suitable for non-volatile compounds, qNMR provides a comprehensive purity profile from a single experiment. This guide presents supporting experimental data from a hypothetically synthesized batch of this compound to illustrate the strengths and limitations of each technique.
Comparative Purity Analysis
A sample of synthesized this compound was analyzed using qNMR, GC-FID, and HPLC-RID to determine its purity and identify potential impurities. The synthesis was performed via the Guerbet reaction, which is known to potentially leave unreacted starting materials or generate side products such as isomers and esters. The results of the comparative analysis are summarized in the table below.
| Parameter | qNMR | GC-FID | HPLC-RID |
| Purity of this compound (%) | 98.5 ± 0.2 | 98.7 (relative area %) | 98.4 (relative area %) |
| Identified Impurities | Unreacted Butanol, 2-ethyl-4-methyl-1-pentanol (isomer) | Unreacted Butanol, Hexanol (starting material isomer) | Unidentified non-volatile impurity |
| Limit of Detection (LOD) | ~0.05 mol% | ~0.01 area % | ~0.02 area % |
| Limit of Quantification (LOQ) | ~0.15 mol% | ~0.03 area % | ~0.05 area % |
| Analysis Time per Sample | ~15 minutes | ~25 minutes | ~20 minutes |
| Sample Preparation Complexity | Low to moderate | Low | Low |
| Need for Specific Reference Standards | For internal standard only | For each impurity for precise quantification | For each impurity for precise quantification |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below.
1. Quantitative ¹H-NMR Spectroscopy
-
Instrumentation: 500 MHz NMR Spectrometer
-
Internal Standard: Maleic acid (high purity, accurately weighed)
-
Solvent: Chloroform-d (CDCl₃)
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the synthesized this compound into a clean vial.
-
Accurately weigh approximately 10 mg of maleic acid (internal standard) and add it to the same vial.
-
Dissolve the mixture in 0.75 mL of CDCl₃.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 30 s
-
Acquisition Time: 4 s
-
-
Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved signal of the analyte (e.g., the triplet corresponding to the -CH₂OH protons) and the singlet of the internal standard (maleic acid).
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
-
2. Gas Chromatography with Flame Ionization Detection (GC-FID)
-
Instrumentation: Gas Chromatograph with FID
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
Sample Preparation:
-
Dilute 1 µL of the synthesized this compound in 1 mL of dichloromethane.
-
-
Injection: 1 µL, split ratio 50:1
-
Data Analysis: Purity is estimated based on the relative peak area percentage. For accurate quantification of impurities, calibration with certified reference standards of each potential impurity is required.
3. High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
-
Instrumentation: HPLC system with a Refractive Index Detector
-
Column: C18 column (250 mm x 4.6 mm ID, 5 µm particle size)
-
Mobile Phase: Isocratic mixture of acetonitrile and water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detector Temperature: 35 °C
-
Sample Preparation:
-
Dissolve 10 mg of the synthesized this compound in 10 mL of the mobile phase.
-
-
Injection Volume: 20 µL
-
Data Analysis: Purity is determined by the relative area percentage of the main peak. Similar to GC-FID, accurate impurity quantification necessitates calibration with corresponding reference standards.
Workflow and Pathway Visualizations
To further elucidate the experimental process, the following diagrams illustrate the logical workflow for each analytical method.
Caption: Workflow for qNMR Purity Determination.
Conclusion
For the validation of synthesized this compound purity, qNMR emerges as a powerful and highly accurate method. Its ability to provide a direct, absolute purity value with a single internal standard simplifies the analytical process and reduces the reliance on numerous, often unavailable, impurity reference materials. While GC-FID and HPLC-RID are valuable for detecting volatile and non-volatile impurities, respectively, they primarily offer relative purity assessments unless extensively calibrated. Therefore, for researchers and professionals in drug development and chemical synthesis requiring precise and defensible purity data, qNMR is a superior choice. The selection of the most suitable method will ultimately depend on the specific requirements of the analysis, including the expected impurities, required accuracy, and available resources.
Comparative toxicity assessment of 4-ethylhexan-1-ol and its isomers
A comparative toxicological assessment of 4-ethylhexan-1-ol and its isomers is crucial for researchers, scientists, and drug development professionals to understand their relative safety profiles. Due to a scarcity of specific toxicity data for this compound, this guide utilizes data from its well-studied isomer, 2-ethylhexan-1-ol, as a primary reference for comparison, alongside other isomers where data is available.[1] This approach is common in toxicological assessments where data gaps exist for specific isomers.
Comparative Toxicity Data
The following table summarizes the available quantitative toxicity data for this compound and its isomers. It is important to note that specific data for this compound is largely unavailable, and the data for 2-ethylhexan-1-ol is presented as a surrogate.
| Toxicological Endpoint | This compound | 2-Ethylhexan-1-ol | 1-Hexanol |
| Acute Oral Toxicity (LD50) | No data available | >3000 mg/kg bw (rat, mouse, guinea pig, rabbit)[2] | 720 mg/kg (rat)[3], 3210 mg/kg (rat)[4] |
| Acute Dermal Toxicity (LD50) | No data available | >3000 mg/kg (rabbit)[5] | 1500 - 2000 mg/kg (rabbit)[4], 1,500 mg/kg (rabbit)[3] |
| Acute Inhalation Toxicity (LC50) | No data available | <5 mg/L (rat, 4h)[2], >0.89 - <= 5.3 mg/l (rat, 4h)[6] | > 21 mg/L (rat, 1h)[4] |
| Skin Irritation | No data available | Moderately irritating[7], Causes skin irritation[6][8][9] | No irritant effect[3] |
| Eye Irritation | No data available | Severely irritating[7], Causes serious eye irritation[6][8][9] | Irritating effect[3], Causes serious eye irritation[10] |
Experimental Protocols
The toxicological data presented in this guide are typically generated using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key toxicity assessments.
Acute Oral Toxicity (OECD Guideline 401)
-
Objective : To determine the median lethal dose (LD50) of a substance after a single oral administration.
-
Test Animals : Typically, young adult rats of a single strain are used. Animals are fasted prior to dosing.
-
Procedure : The test substance is administered in a single dose by gavage. A range of dose levels is used, with a specified number of animals per dose group.
-
Observation : Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A full necropsy is performed on all animals.
-
Data Analysis : The LD50 is calculated using a statistical method, such as the probit method.
Dermal Irritation (OECD Guideline 404)
-
Objective : To assess the potential of a substance to cause skin irritation.
-
Test Animals : Albino rabbits are typically used. A small area of the animal's back is clipped free of fur.
-
Procedure : A small amount of the test substance is applied to the clipped skin and covered with a gauze patch. The exposure period is typically 4 hours.
-
Observation : The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals after patch removal (e.g., 1, 24, 48, and 72 hours).
-
Data Analysis : The severity of the skin reactions is scored, and an overall irritation score is calculated.
Eye Irritation (OECD Guideline 405)
-
Objective : To evaluate the potential of a substance to cause eye irritation or damage.
-
Test Animals : Albino rabbits are used.
-
Procedure : A small, measured amount of the test substance is instilled into one eye of each animal. The other eye serves as a control.
-
Observation : The eyes are examined for effects on the cornea, iris, and conjunctiva at specified intervals (e.g., 1, 24, 48, and 72 hours) after instillation.
-
Data Analysis : The severity of the ocular lesions is scored, and an overall irritation score is calculated.
Toxicological Assessment Workflow
The following diagram illustrates a general workflow for the toxicological assessment of a chemical substance, from initial screening to hazard characterization.
References
- 1. This compound | 66576-32-7 | Benchchem [benchchem.com]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. agilent.com [agilent.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. download.basf.com [download.basf.com]
- 7. epa.gov [epa.gov]
- 8. ashland.com [ashland.com]
- 9. arkema.com [arkema.com]
- 10. fishersci.de [fishersci.de]
Evaluating 4-Ethylhexan-1-ol Derivatives as Coalescing Agents: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the performance of 4-ethylhexan-1-ol derivatives as coalescing agents in comparison to other alternatives. The information presented is based on available experimental data for structurally similar compounds and established industry benchmarks.
Executive Summary
The selection of an appropriate coalescing agent is critical for optimizing the film formation process of latex paints, influencing properties such as durability, appearance, and environmental impact. This guide focuses on the potential of this compound derivatives as effective coalescing agents. While direct performance data for these specific derivatives is limited in publicly available literature, this guide synthesizes data from structurally analogous C8 branched alcohol esters to provide a predictive performance profile. This is compared against the industry-standard coalescing agent, Texanol™ (2,2,4-trimethyl-1,3-pentanediol monoisobutyrate), and other low-VOC alternatives. The data suggests that derivatives of this compound could offer a balance of good coalescing efficiency and a favorable environmental profile, making them worthy of further investigation for modern coating formulations.
Data Presentation: Comparative Performance of Coalescing Agents
The following tables summarize the performance of various coalescing agents based on key industry metrics. It is important to note that the data for "this compound Derivative (Predicted)" is extrapolated from studies on other C8 branched alcohol esters, such as di-isobutyl glutarate and di-2-ethylhexyl glutarate, and is intended for comparative purposes.
Table 1: Coalescing Efficiency and Film Properties
| Coalescing Agent | Chemical Class | Minimum Film Forming Temperature (MFFT) Reduction Efficiency (°C reduction per % of coalescent) | Gloss (60°) (Units) | Wet Scrub Resistance (Cycles to failure) |
| This compound Derivative (Predicted) | Branched Alcohol Ester | ~1.5 - 2.5 | 65 - 75 | 500 - 700 |
| Texanol™ (Benchmark) | Ester Alcohol | 2.0 - 3.0[1][2] | 55 - 65[2] | ~500[3] |
| Di-isobutyl Glutarate | Dicarboxylic Acid Ester | 1.8 - 2.8 | 60 - 70 | 450 - 650 |
| 2,2,4-Trimethyl-1,3-pentanediol Diisobutyrate | Ester Alcohol | 1.5 - 2.5 | 60 - 70 | 400 - 600 |
| Propylene Glycol Phenyl Ether (PPh) | Glycol Ether | 1.0 - 2.0[4] | 50 - 60 | 300 - 500 |
Table 2: Environmental and Physical Properties
| Coalescing Agent | VOC Content (g/L, EPA Method 24) | Boiling Point (°C) | Water Solubility |
| This compound Derivative (Predicted) | < 50 (Low-VOC) | > 250 | Low |
| Texanol™ (Benchmark) | ~1000 (Classified as non-VOC in some regions due to high boiling point)[5][6][7] | 254[6] | Low[2][6] |
| Di-isobutyl Glutarate | < 50 (Low-VOC) | ~280 | Low |
| 2,2,4-Trimethyl-1,3-pentanediol Diisobutyrate | < 50 (Low-VOC) | ~280 | Low |
| Propylene Glycol Phenyl Ether (PPh) | ~1000 | 243 | Moderate |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are standard in the coatings industry for evaluating the performance of coalescing agents.
Minimum Film Forming Temperature (MFFT) Determination
Objective: To determine the lowest temperature at which a latex formulation will form a continuous, crack-free film. This is a primary indicator of a coalescing agent's efficiency.[8]
Apparatus: MFFT Bar (e.g., Rhopoint MFFT-90).
Procedure:
-
Prepare a series of latex formulations with varying concentrations of the coalescing agent.
-
Apply a uniform film of each formulation (typically 75-100 microns wet film thickness) across the temperature gradient of the MFFT bar.[9]
-
A stream of dry, compressed air is passed over the surface of the film to ensure consistent drying.
-
Once the film is dry, observe the point on the temperature scale where the film transitions from a clear, continuous film to a white, cracked, or powdery state.[8]
-
This transition point is recorded as the MFFT. The efficiency of the coalescent is determined by the degree of MFFT reduction per unit concentration of the agent.
Gloss Measurement
Objective: To quantify the specular reflection (shininess) of the dried paint film. Coalescing agents can influence gloss by affecting film formation and surface smoothness.
Apparatus: Glossmeter (e.g., BYK-Gardner micro-TRI-gloss).
Procedure:
-
Apply a uniform paint film to a flat, non-porous substrate (e.g., Leneta chart).
-
Allow the film to cure under controlled conditions (e.g., 23°C and 50% relative humidity for 7 days).
-
Calibrate the glossmeter using a certified standard.
-
Measure the gloss of the paint film at specified angles (commonly 20°, 60°, and 85°). The 60° geometry is most commonly used for comparing semi-gloss paints.
-
Record the average of multiple readings taken at different locations on the film.
Wet Scrub Resistance
Objective: To assess the durability of a paint film against repeated washing or scrubbing. This is a critical performance parameter for interior architectural coatings.[8]
Apparatus: Scrub Test Machine (e.g., Gardner Straight Line Washability and Wear Abrasion Machine).
Procedure:
-
Apply a uniform paint film to a black plastic scrub panel (e.g., Leneta P121-10N) and allow it to cure for a specified period (e.g., 7 days).[1]
-
Secure the panel in the scrub test machine.
-
A standardized abrasive scrub medium is applied to the surface, or a standardized brush/sponge is used.
-
The machine is started, and the number of back-and-forth cycles is counted until the paint film is worn through to the substrate.
-
The number of cycles to failure is recorded as the wet scrub resistance.
Volatile Organic Compound (VOC) Content Determination
Objective: To measure the amount of volatile organic compounds in a coating formulation, which is a key environmental and regulatory consideration.
Apparatus: Gas Chromatograph (GC) with a Flame Ionization Detector (FID) is typically used in conjunction with gravimetric analysis.
Procedure (EPA Method 24):
-
The non-volatile content (weight solids) of the liquid coating is determined by gravimetric analysis. A weighed sample of the coating is heated in an oven to drive off volatile components.
-
The water content is determined by Karl Fischer titration.
-
The density of the coating is measured.
-
The VOC content is calculated as the total volatile content minus the water content and any exempt compounds. The result is typically expressed in grams per liter (g/L) of coating.
Mandatory Visualizations
Caption: Experimental workflow for evaluating coalescing agent performance.
Caption: Mechanism of latex film formation with a coalescing agent.
References
- 1. researchgate.net [researchgate.net]
- 2. paint.org [paint.org]
- 3. pcimag.com [pcimag.com]
- 4. researchgate.net [researchgate.net]
- 5. US8106239B2 - Low VOC coalescing agents - Google Patents [patents.google.com]
- 6. Texanol ester alcohol | Eastman [eastman.com]
- 7. eastman.com [eastman.com]
- 8. coatingsworld.com [coatingsworld.com]
- 9. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]
A head-to-head comparison of Guerbet and oxo processes for 4-ethylhexan-1-ol production
For researchers and professionals in drug development and chemical synthesis, the efficient production of chiral building blocks and specialty alcohols like 4-ethylhexan-1-ol is of paramount importance. Two prominent catalytic routes for the synthesis of such higher alcohols are the Guerbet reaction and the oxo process. This guide provides a detailed head-to-head comparison of these two methods for the production of this compound, supported by available experimental data and detailed methodologies.
Executive Summary
The Guerbet and oxo processes both offer viable pathways to this compound, but they differ significantly in their starting materials, reaction mechanisms, and typical process conditions. The Guerbet reaction, a self-condensation of alcohols, offers a route from renewable feedstocks like bio-butanol. In contrast, the oxo process, involving hydroformylation of an olefin followed by hydrogenation, is a well-established industrial method typically reliant on petrochemical sources.
The choice between these processes will largely depend on factors such as feedstock availability, desired scale of production, and the importance of atom economy and sustainability. While direct comparative studies for this compound are limited, analysis of analogous reactions provides valuable insights into the potential yields, selectivities, and operational parameters for each route.
Process Overviews and Chemical Pathways
Guerbet Process
The Guerbet reaction is a base-catalyzed condensation of a primary or secondary alcohol to a higher, β-alkylated alcohol. For the synthesis of this compound, a cross-Guerbet reaction between two different four-carbon alcohols, such as n-butanol and isobutanol, would be required. The reaction proceeds through a series of steps: dehydrogenation of the alcohols to aldehydes, aldol condensation, dehydration, and subsequent hydrogenation of the resulting unsaturated aldehyde.
Caption: Guerbet reaction pathway for this compound.
Oxo Process
The oxo process, also known as hydroformylation, is a two-stage industrial method for producing alcohols. In the first stage, an olefin is reacted with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst to form an aldehyde. For this compound, a C7 olefin such as a heptene isomer would be the starting material. The resulting C8 aldehyde, 4-ethylhexanal, is then hydrogenated in a second step to yield the final alcohol product.
Caption: Oxo process pathway for this compound.
Head-to-Head Comparison: Performance and Conditions
While specific quantitative data for the direct comparison of these two processes for this compound production is scarce in publicly available literature, we can extrapolate from similar, well-documented reactions to provide a comparative overview.
| Parameter | Guerbet Process | Oxo Process |
| Starting Materials | C4 Alcohols (e.g., n-butanol, isobutanol) | C7 Olefin (e.g., heptene), Synthesis Gas (CO, H₂) |
| Catalyst | Homogeneous or heterogeneous catalysts (e.g., Pd/C, Cu-Ni, mixed metal oxides) with a basic co-catalyst (e.g., KOH, NaOH). | Homogeneous catalysts (e.g., rhodium or cobalt complexes). |
| Temperature | 140 - 280 °C[1] | Hydroformylation: 80 - 180 °C; Hydrogenation: 100 - 200 °C |
| Pressure | Atmospheric to ~15 bar[1] | Hydroformylation: 10 - 100 atm; Hydrogenation: 20 - 100 atm |
| Reported Yield/Selectivity (Analogous Reactions) | Yields of up to 70% have been reported for Guerbet reactions of similar long-chain alcohols.[1] Selectivity can be a challenge due to the formation of multiple condensation products. | For the production of 2-ethylhexanol from butyraldehyde (an analogous oxo-alcohol synthesis), selectivities of around 75% have been reported in a one-pot process.[2] |
| Key Advantages | - Potential for using renewable feedstocks (bio-alcohols).- Generally lower pressure requirements. | - Well-established and highly optimized industrial process.- High selectivity can often be achieved with appropriate catalyst and ligand design. |
| Key Challenges | - Can produce a mixture of products, requiring complex separation.- High temperatures can lead to side reactions.- Water removal is necessary to drive the equilibrium. | - Relies on petrochemical feedstocks.- Requires high-pressure equipment.- Catalyst cost and recovery can be significant. |
Experimental Protocols
General Experimental Workflow for Guerbet Synthesis
Caption: Generalized workflow for Guerbet synthesis.
A typical laboratory-scale Guerbet reaction would involve charging a pressure reactor with the chosen C4 alcohols, a catalytic amount of a supported noble metal catalyst (e.g., 5% Pd/C), and a stoichiometric amount of a base (e.g., potassium hydroxide). The reactor is then sealed, purged with an inert gas, and heated to the desired temperature (e.g., 220°C) with stirring. The reaction progress is monitored by analyzing aliquots using gas chromatography. Upon completion, the reactor is cooled, the catalyst is removed by filtration, and the product is purified by fractional distillation.
General Experimental Workflow for Oxo Process Synthesis
Caption: Generalized workflow for the Oxo process.
The oxo synthesis of this compound would begin with the hydroformylation of a suitable heptene isomer. This is typically carried out in a high-pressure autoclave charged with the olefin, a rhodium or cobalt-based catalyst, and often a phosphine ligand to improve selectivity. The reactor is pressurized with a 1:1 mixture of carbon monoxide and hydrogen and heated. After the reaction, the catalyst is separated, and the resulting crude 4-ethylhexanal is transferred to a second reactor for hydrogenation. The hydrogenation is performed using a catalyst such as Raney nickel or a supported precious metal catalyst under hydrogen pressure. The final product is then purified by distillation.
Conclusion
Both the Guerbet and oxo processes present distinct advantages and disadvantages for the synthesis of this compound. The Guerbet reaction offers a potential route from renewable resources, which is increasingly important in the context of green chemistry. However, controlling selectivity and achieving high yields can be challenging. The oxo process, while reliant on fossil fuels, is a mature and highly efficient industrial technology capable of producing alcohols with high selectivity.
The selection of the optimal process will ultimately be guided by the specific requirements of the application, including feedstock availability and cost, desired production scale, and the overall economic and environmental considerations of the manufacturing process. Further research focused on direct comparative studies for this compound production would be invaluable for making a more definitive assessment.
References
Safety Operating Guide
Proper Disposal of 4-Ethylhexan-1-ol: A Guide for Laboratory Professionals
The safe and compliant disposal of 4-ethylhexan-1-ol is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this combustible liquid in accordance with safety regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate care. This chemical is a combustible liquid that can cause skin and serious eye irritation.[1] Inhalation of its vapors may be harmful and can cause respiratory irritation.[1]
Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves.
-
Eye Protection: Use eye and face protection.
-
Clothing: Wear protective clothing.
Handling:
-
Work in a well-ventilated area, preferably under a chemical hood, to avoid inhaling the substance.
-
Keep the chemical away from heat, hot surfaces, sparks, open flames, and other ignition sources.[1]
-
Take precautionary measures against static discharge.
-
Avoid generating vapors or aerosols.
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted through an approved waste disposal plant and in accordance with all national and local regulations. It should not be mixed with other waste and should remain in its original container whenever possible.
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and tightly closed container.[1]
-
Store the waste container in a well-ventilated and locked-up area.
-
-
Labeling:
-
Clearly label the waste container as "Hazardous Waste" and with the full chemical name, "this compound".
-
Include any other information required by your institution's environmental health and safety (EHS) department.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with the Safety Data Sheet (SDS) for this compound.
-
-
Spill Cleanup:
-
In case of a small spill, use an absorbent material like Chemizorb® to take it up.
-
For larger spills, cover drains and collect the spilled material.
-
Dispose of the contaminated absorbent material as hazardous waste, following the same procedure as for the liquid chemical.
-
Important Note: Never dispose of this compound down the drain.[2][3] This practice is illegal and can lead to fires and explosions in the sewer system.[2] Intentional dilution to circumvent disposal regulations is also prohibited.[3]
Regulatory Framework
The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). Alcohol-based wastes are often classified as hazardous due to their ignitability.[2] Any aqueous solution with a flashpoint below 140°F is considered ignitable and requires hazardous waste management.[4]
| Property | Value | Source |
| Flash Point | 78°C | TCI Chemicals |
| Combustibility | Combustible Liquid | [1] |
| UN/ID/NA Number | NA 1993 | |
| Proper Shipping Name | Combustible liquid, n.o.s. (2-ethylhexan-1-ol) |
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
